Z-Phe-osu
Description
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Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNKVWQJKPXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955546 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-32-8 | |
| Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-(phenylmethyl)ethyl)-carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Z-Phe-OSu: Synthesis, Properties, and Applications in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Z-Phe-OSu, is a pivotal reagent in the field of peptide synthesis and bioconjugation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications. Detailed experimental protocols for its use in peptide coupling and subsequent deprotection are presented, alongside a summary of its physical and chemical characteristics. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of peptides for therapeutic and research purposes.
Introduction
This compound is an activated form of the amino acid L-phenylalanine, widely employed in the construction of peptide bonds.[1] Its structure incorporates two key features: the benzyloxycarbonyl (Z or Cbz) group, which serves as a temporary protecting group for the α-amino function, and the N-hydroxysuccinimide (OSu) ester, which activates the carboxyl group for efficient amide bond formation.[2] The Z-group offers stability under various reaction conditions and can be selectively removed, typically through catalytic hydrogenation.[3] The OSu-ester provides high reactivity towards primary and secondary amines, facilitating peptide coupling under mild conditions.[3] This combination makes this compound a valuable tool in both solution-phase and solid-phase peptide synthesis.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its effective use. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester | [4] |
| Synonyms | Z-L-Phe-OSu, Cbz-L-Phe-OSu | [4] |
| CAS Number | 3397-32-8 | [4] |
| Molecular Formula | C₂₁H₂₀N₂O₆ | [2] |
| Molecular Weight | 396.39 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 138 - 140 °C | N/A |
| Optical Rotation | [α]²⁰/D = -59 ± 1° (c=1 in DMF) | N/A |
| Solubility | Soluble in organic solvents such as DMF and DCM. | [2] |
| Storage Conditions | Store at 0 - 8 °C, desiccated. | [1] |
Chemical Structure:
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound from Z-Phe-OH
This protocol describes the synthesis of this compound from N-α-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) and N-hydroxysuccinimide (NHS) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[5]
Materials:
-
N-α-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)
-
N-hydroxysuccinimide (NHS)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve Z-Phe-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or EtOAc.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM or EtOAc.
-
Add the DCC solution dropwise to the Z-Phe-OH and NHS solution at 0 °C with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.
Solution-Phase Peptide Coupling: Synthesis of Z-Phe-Gly-OMe
This protocol details the coupling of this compound with glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl) to form the protected dipeptide Z-Phe-Gly-OMe.[3]
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve H-Gly-OMe·HCl (1.1 eq) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 eq) to the solution and stir at room temperature for 15-20 minutes to generate the free base of glycine methyl ester.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the freshly prepared H-Gly-OMe solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Expected Yields:
Deprotection of the Z-Group by Catalytic Hydrogenation
This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from a peptide.[3]
Materials:
-
Z-protected peptide (e.g., Z-Phe-Gly-OMe)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10% by weight of the peptide).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Logical Workflow for Peptide Synthesis
The overall process of synthesizing a dipeptide using this compound can be visualized as a multi-step workflow.
Caption: Workflow for dipeptide synthesis using this compound.
Applications in Drug Development
The primary application of this compound in drug development lies in the synthesis of bioactive peptides. Peptides are increasingly important as therapeutic agents due to their high specificity and potency. This compound serves as a key building block for introducing phenylalanine residues into peptide sequences. Phenylalanine is a common amino acid in many biologically active peptides, including those with antimicrobial, antihypertensive, and opioid activities.
Furthermore, the OSu ester functionality of this compound can be utilized in bioconjugation to attach peptides to other molecules, such as proteins, antibodies, or drug delivery systems. This is particularly relevant for the development of targeted therapies and antibody-drug conjugates (ADCs).
Conclusion
This compound is a versatile and efficient reagent for the incorporation of a protected phenylalanine residue in peptide synthesis. Its well-defined chemical properties and reactivity, coupled with established protocols for its use and subsequent deprotection, make it an invaluable tool for chemists in both academic and industrial research. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in the synthesis of a wide range of peptides for various applications in drug discovery and development.
References
A Comprehensive Technical Guide to N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Z-Phe-OSu, is a pivotal amine-reactive building block in the fields of peptide synthesis, bioconjugation, and drug development. This comprehensive technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors. The strategic incorporation of the phenylalanine residue, protected by a benzyloxycarbonyl (Z) group and activated by an N-hydroxysuccinimide (OSu) ester, offers a versatile tool for the precise modification of biomolecules.
Chemical Properties and Data
This compound is a white to off-white solid that is soluble in various organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[1] Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| Full Name | N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester | [2] |
| Synonyms | Z-L-Phe-OSu, Cbz-L-Phe-OSu | [2] |
| CAS Number | 3397-32-8 | [2] |
| Molecular Formula | C₂₁H₂₀N₂O₆ | [2] |
| Molecular Weight | 396.39 g/mol | [2] |
| Melting Point | 140-140.5 °C | [3] |
| Storage Conditions | -20°C, desiccated | [1] |
Core Applications
The utility of this compound stems from the reactivity of the N-hydroxysuccinimide ester towards primary and secondary amines, forming stable amide bonds.[1] The benzyloxycarbonyl (Z) group provides robust protection for the amine of the phenylalanine residue, which can be cleanly removed by catalytic hydrogenation.[1]
Peptide Synthesis
In solution-phase peptide synthesis, this compound serves as an activated phenylalanine derivative for the stepwise elongation of peptide chains. The OSu group acts as an excellent leaving group, facilitating efficient peptide bond formation under mild conditions.[1]
Bioconjugation and Drug Development
This compound is instrumental in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins and antibodies. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs). In this context, this compound can be part of a linker that connects a cytotoxic drug to an antibody. The phenylalanine residue within the linker can be specifically recognized and cleaved by enzymes like cathepsins, which are often overexpressed in the tumor microenvironment, leading to the targeted release of the drug.[][5]
Experimental Protocols
Synthesis of this compound from Z-Phe-OH
This protocol describes the synthesis of this compound from N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) using a carbodiimide (B86325) coupling agent.
Materials:
-
N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve Z-Phe-OH (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with stirring.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with cold DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-90% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-16 hours |
Peptide Coupling using this compound
This protocol details the coupling of this compound to an amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe).
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 equivalents) and stir at room temperature for 15-20 minutes to generate the free base.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared H-Gly-OMe solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the this compound is consumed.[1]
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude protected dipeptide.
-
Purify the product by flash column chromatography or recrystallization.
Bioconjugation of a Protein with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column or dialysis membrane
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.[6]
-
Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
Stability of this compound
The N-hydroxysuccinimide ester of this compound is susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature.
Quantitative Data on NHS Ester Hydrolysis:
| pH | Temperature | Approximate Half-life |
| 7.0 | Room Temp | 4-5 hours |
| 8.0 | Room Temp | ~1 hour |
| 8.5 | Room Temp | ~30 minutes |
| 9.0 | Room Temp | <10 minutes |
Note: These are general values for NHS esters and can vary depending on the specific molecule and buffer conditions.
Visualizing Key Processes
Synthesis of this compound
Caption: Synthesis of this compound from Z-Phe-OH, NHS, and DCC.
Peptide Coupling Workflow
Caption: Workflow for peptide bond formation using this compound.
Antibody-Drug Conjugate (ADC) Linker Cleavage
Caption: Enzymatic cleavage of a Phe-containing linker in an ADC.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a protected phenylalanine residue into peptides and bioconjugates. Its well-defined reactivity and the stability of the resulting amide bond, coupled with the established methods for the removal of the Z-protecting group, make it an invaluable tool for researchers in chemistry, biology, and medicine. A thorough understanding of its properties, reaction kinetics, and appropriate handling, as detailed in this guide, is crucial for its successful application in the synthesis of novel therapeutics and research probes.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester | C21H20N2O6 | CID 12876457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3397-32-8 [chemicalbook.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Z-Phe-Osu: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Z-Phe-Osu (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester), a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and detailed experimental protocols.
Core Chemical Properties
This compound is a widely utilized amino acid derivative in peptide chemistry. The benzyloxycarbonyl (Z) group provides protection for the amino group of phenylalanine, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation.
| Property | Value |
| CAS Number | 3397-32-8 |
| Molecular Formula | C₂₁H₂₀N₂O₆ |
| Molecular Weight | 396.39 g/mol [1][2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) |
| Storage Conditions | Store at -20°C, desiccated |
Applications in Research and Drug Development
This compound is a key building block in the synthesis of peptides and bioconjugates. Its primary applications include:
-
Peptide Synthesis: It is extensively used in both solid-phase and solution-phase peptide synthesis to incorporate a protected phenylalanine residue into a peptide sequence.[1][3]
-
Bioconjugation: The activated OSu ester readily reacts with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds. This is crucial for creating antibody-drug conjugates (ADCs), pegylated proteins, and other targeted therapeutics.
-
Drug Discovery: The synthesis of novel peptide-based therapeutics often relies on the precise incorporation of amino acids like phenylalanine using reagents such as this compound.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Solution-Phase Peptide Synthesis: Dipeptide Formation
This protocol outlines the coupling of this compound with an amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe) to form a protected dipeptide.
Materials:
-
This compound
-
H-Gly-OMe·HCl
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Preparation of Free Amine: Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes to generate the free base.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add the freshly prepared H-Gly-OMe solution to the this compound solution.
-
Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by TLC until the this compound is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash chromatography on silica (B1680970) gel if necessary.
Bioconjugation: Protein Labeling
This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation: If necessary, exchange the protein buffer to the conjugation buffer using dialysis or a desalting column to remove any buffers containing primary amines. Adjust the protein concentration.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation: Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point. Incubate the reaction at room temperature for 1-4 hours with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS).
Signaling Pathways
This compound is a synthetic amino acid derivative used as a chemical tool for synthesis and is not known to be directly involved in biological signaling pathways. Its role is to provide a protected and activated form of phenylalanine for incorporation into larger molecules, which may then have biological activity.
Visualizing Workflows
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
Caption: General experimental workflow for protein bioconjugation with this compound.
References
Technical Guide: Physical and Chemical Properties of Z-Phe-OSu
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-α-Z-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu), a critical reagent in peptide synthesis and bioconjugation.
Core Properties of this compound
This compound is an amino acid derivative where the amino group of L-phenylalanine is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester.[1] This dual functionality makes it a valuable building block for the controlled and efficient formation of peptide bonds.[1]
Physical Properties
This compound is typically supplied as a white to off-white powder or crystalline solid.[1][2] Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₀N₂O₆ | [1][3][4] |
| Molecular Weight | 396.39 g/mol | [2] |
| Melting Point | 138 - 140.5 °C | [1][2][] |
| Appearance | White to off-white powder/solid | [1][2] |
| Optical Rotation | [α]²⁰/D = -59 ± 1º (c=1 in DMF) | [1] |
Chemical Properties
Solubility: this compound is soluble in various organic solvents, which is crucial for its application in solution-phase peptide synthesis.[6] It readily dissolves in polar aprotic solvents including:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)[6]
Stock solutions are typically prepared in anhydrous organic solvents like DMF or Dimethyl Sulfoxide (DMSO).[7][8]
Stability: As an N-hydroxysuccinimide ester, the stability of this compound is a critical consideration. The primary degradation pathway is hydrolysis of the ester bond, which is highly dependent on environmental factors.[7][9]
-
pH: The rate of hydrolysis increases significantly with increasing pH.[9] Reactions are often carried out in a slightly alkaline pH range (7.2-8.5) as a compromise between the nucleophilicity of the amine and the stability of the ester.
-
Moisture: this compound is sensitive to moisture and should be handled and stored in dry conditions to prevent hydrolysis.[8][10] It is recommended to allow the container to equilibrate to room temperature before opening to avoid condensation.[8]
-
Storage: For long-term stability, this compound should be stored in a freezer at temperatures between 0-8°C or under -20°C, sealed in a dry environment.[1][2] Stock solutions in anhydrous solvents like DMF can be stored at -20°C.[8]
Reactivity: The N-hydroxysuccinimide ester moiety of this compound is highly reactive towards primary and secondary amines, facilitating the formation of a stable amide bond under mild conditions.[6] This reaction, known as aminolysis, is the basis for its use in peptide synthesis. The benzyloxycarbonyl (Z) protecting group is stable under these coupling conditions and can be subsequently removed by catalytic hydrogenation.[6]
Experimental Protocols
The following is a detailed methodology for a typical solution-phase peptide coupling reaction using this compound. This protocol is adapted from established procedures for similar Z-protected amino acid-OSu esters.[6]
Solution-Phase Dipeptide Synthesis: Z-Phe-Gly-OMe
This protocol details the coupling of this compound with glycine (B1666218) methyl ester (H-Gly-OMe) to form the protected dipeptide Z-Phe-Gly-OMe.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
To this solution, add DIPEA or TEA (1.1 equivalents) and stir at room temperature for 15-20 minutes. This generates the free base of glycine methyl ester, which is used directly in the next step.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared H-Gly-OMe solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The reaction is considered complete when the starting material (this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (twice) to remove unreacted amine and the base (DIPEA/TEA).
-
Saturated NaHCO₃ solution (twice) to remove unreacted starting material and the N-hydroxysuccinimide byproduct.
-
Brine (once).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The column is typically eluted with a gradient of ethyl acetate in hexane to yield the pure Z-Phe-Gly-OMe.
-
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow described above.
Caption: Reaction scheme for peptide bond formation.
Caption: Experimental workflow for dipeptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3397-32-8 [chemicalbook.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester | C21H20N2O6 | CID 12876457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Z-Phe-osu: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Z-Phe-osu (N-Benzyloxycarbonyl-L-phenylalanine N-succinimidyl ester), a critical parameter for its application in peptide synthesis and bioconjugation. Due to the limited availability of precise quantitative solubility data in public literature, this guide offers a qualitative assessment and presents a detailed experimental protocol for determining its solubility, empowering researchers to ascertain precise values tailored to their specific laboratory conditions.
Introduction to this compound
This compound is a widely utilized activated amino acid derivative in chemical and pharmaceutical research. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine functionality of phenylalanine, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation. This dual functionality makes this compound a valuable reagent for the synthesis of peptides and for the conjugation of phenylalanine to other molecules. Understanding its solubility in various organic solvents is paramount for designing and optimizing reaction conditions, ensuring homogeneity, and maximizing yields.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively documented, it is generally characterized as being soluble in a range of common organic solvents.[1] The table below summarizes the qualitative solubility of this compound. For context, a structurally similar compound, FMOC-succinimide (FMOC-OSu), is soluble in Dimethyl Sulfoxide (DMSO) at approximately 20 mg/mL and in N,N-Dimethylformamide (DMF) at about 25 mg/ml.[2]
| Solvent | Chemical Formula | Type | Qualitative Solubility |
| N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide | C₂H₆OS | Polar Aprotic | Soluble |
| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble |
| Tetrahydrofuran | C₄H₈O | Ether | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble |
| Acetonitrile | C₂H₃N | Nitrile | Soluble |
| Methanol | CH₄O | Polar Protic | Soluble |
| Ethanol | C₂H₆O | Polar Protic | Soluble |
Note: "Soluble" indicates that the compound is expected to dissolve in the solvent, but the exact concentration at saturation is not specified in available literature. Researchers should determine the quantitative solubility for their specific application.
Experimental Protocol: Determining the Solubility of this compound
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).[3][4][5]
Materials and Equipment
-
This compound
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure
a. Preparation of Saturated Solution
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a vortex mixer within a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
b. Sample Preparation for Analysis
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any undissolved solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter (0.22 µm or 0.45 µm). This step is critical to avoid artificially high solubility readings.
-
Accurately dilute the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
c. HPLC Analysis
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Storage and Stability of Z-Phe-Osu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of Z-Phe-Osu (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester). Adherence to these guidelines is crucial for ensuring the reactivity and integrity of this reagent, leading to successful and reproducible outcomes in peptide synthesis and other bioconjugation applications.
Core Principles of this compound Stability
This compound is an activated ester of Z-phenylalanine, designed for the efficient formation of amide bonds with primary amines. The reactivity of the N-hydroxysuccinimide (NHS) ester group, however, also makes it susceptible to degradation, primarily through hydrolysis. This competing reaction with water cleaves the active ester, yielding Z-phenylalanine and N-hydroxysuccinimide, thereby reducing the efficiency of the desired coupling reaction. Understanding and mitigating the factors that promote hydrolysis are key to preserving the quality of the reagent.
Recommended Storage and Handling Guidelines
Proper storage and handling are paramount to prevent the degradation of this compound. The primary goal is to minimize exposure to moisture and high temperatures.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C or below for long-term storage.[1][2][3] For short-term use, refrigeration at 2-8°C is acceptable.[4][5] | Low temperatures significantly reduce the rate of hydrolysis and other potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1][2] | Minimizes exposure to atmospheric moisture, which is a key driver of hydrolysis. |
| Form | Store as a solid.[1][2] | The solid state is significantly more stable than solutions. |
| Light Exposure | Store in a dark container or protect from light. | While not explicitly stated in the search results for this compound, protecting reagents from light is a general best practice to prevent photochemical degradation. |
| Handling | Allow the container to warm to room temperature before opening. | This prevents condensation of atmospheric moisture onto the cold solid, which would accelerate hydrolysis. |
Stability Profile of this compound
3.1. Factors Affecting Stability
The stability of this compound is primarily influenced by pH, temperature, and the presence of nucleophiles.
-
pH: The rate of hydrolysis of NHS esters is highly pH-dependent. Stability is greatest at acidic pH (4-6). As the pH increases, the rate of hydrolysis accelerates significantly.
-
Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, keeping the reagent cold is crucial.
-
Moisture: As the primary degradation pathway is hydrolysis, exposure to water must be minimized. This includes atmospheric moisture and residual water in solvents.
-
Incompatible Materials: Avoid strong oxidizing agents.[6] Also, be aware that buffers containing primary amines (e.g., Tris) will react with this compound and should be avoided during storage and in reactions where conjugation is not desired.
Table 2: Qualitative Stability of this compound in Different Media
| Medium | Stability | Notes |
| Solid (as supplied) | High | Stable for extended periods when stored correctly at -20°C under an inert atmosphere.[1][2][6] |
| Anhydrous Organic Solvents (e.g., DMF, DMSO) | Moderate | Solutions should be prepared fresh for best results. If storage is necessary, use anhydrous solvents and store at -20°C. |
| Aqueous Solutions | Low | This compound has limited stability in aqueous media. It is recommended not to store aqueous solutions for more than a day. |
Experimental Protocols
4.1. Protocol for Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound under specific conditions (e.g., in a particular solvent or at a certain temperature).
-
Preparation of Standards:
-
Prepare a stock solution of high-purity this compound in an anhydrous organic solvent (e.g., acetonitrile (B52724) or DMF) at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero standard.
-
Prepare a separate stock solution of the expected primary degradation product, Z-phenylalanine, to identify its retention time.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the solvent or buffer system to be tested at the same concentration as the standard.
-
Incubate the test solution under the desired conditions (e.g., specific temperature, pH).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution and the standard solution onto a reverse-phase HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 30-90% B over 15 minutes) to ensure separation of this compound from Z-phenylalanine.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the time-zero sample.
-
Plot the percentage of intact this compound against time to determine the degradation rate.
-
Visualizations
Caption: Logical relationship of factors influencing this compound stability.
Caption: A typical workflow for a peptide coupling reaction using this compound.
Conclusion
The stability of this compound is critical for its successful application in synthesis. By adhering to strict storage and handling protocols that minimize exposure to heat and moisture, researchers can ensure the high reactivity and purity of the reagent. While quantitative degradation kinetics for this compound are not widely published, the well-understood principles of NHS ester stability provide a strong framework for its effective use. For optimal results, it is always recommended to use freshly prepared solutions and to verify the purity of the reagent if it has been stored for an extended period.
References
Z-Phe-OSu in Peptide Synthesis: A Technical Guide to Its Mechanism of Action
For researchers, scientists, and drug development professionals, the synthesis of peptides with high purity and yield is a cornerstone of their work. The choice of coupling strategy and reagents is critical to achieving these goals. This in-depth technical guide explores the mechanism of action of Z-Phe-OSu (N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester), a widely utilized activated ester in solution-phase peptide synthesis. This document provides a comprehensive overview of its core mechanism, quantitative performance data, detailed experimental protocols, and visual representations of the key processes.
The Core Mechanism: Activated Esters in Peptide Bond Formation
Peptide synthesis fundamentally involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[1] However, the direct reaction between a carboxylic acid and an amine is generally slow and requires harsh conditions that can compromise the integrity of the peptide. To facilitate this reaction under milder conditions, the carboxyl group is "activated" to increase its electrophilicity.[2]
This compound is an example of a pre-formed, stable activated ester. The mechanism of action revolves around the following key principles:
-
N-α-Protection: The amino group of phenylalanine is protected by a benzyloxycarbonyl (Z or Cbz) group. This urethane-type protecting group is crucial to prevent self-polymerization of the amino acid and to ensure that the peptide bond forms in the correct sequence.[1] The Z-group is stable under the coupling conditions and can be selectively removed later, typically by catalytic hydrogenation.
-
Carboxyl Group Activation: The carboxyl group of Z-L-phenylalanine is activated by forming an ester with N-hydroxysuccinimide (NHS or HOSu). The N-hydroxysuccinimide moiety is an excellent leaving group, making the carbonyl carbon of the phenylalanine highly susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack and Peptide Bond Formation: The free amino group of a second amino acid (or peptide) acts as a nucleophile, attacking the activated carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to form the desired peptide bond and release N-hydroxysuccinimide as a byproduct.[4] This reaction proceeds efficiently under mild conditions, minimizing the risk of side reactions.[3]
A key advantage of using pre-formed activated esters like this compound is the reduction of side reactions that can occur with in-situ coupling reagents, such as the formation of N-acylurea byproducts when using carbodiimides.[3]
Quantitative Data Presentation
The efficiency of peptide coupling reactions is paramount. The following tables summarize representative quantitative data for peptide synthesis using Z-protected amino acid OSu esters and provide a comparative overview of the performance of different coupling reagents.
Table 1: Representative Performance Data for Dipeptide Synthesis using a Z-Protected Amino Acid OSu Ester
| Parameter | Representative Value/Range | Notes |
| Coupling Reaction Time | 4 - 12 hours | Monitored by Thin Layer Chromatography (TLC) to ensure completion of the reaction.[3] |
| Crude Product Yield | 85 - 95% | This represents the yield after the initial aqueous work-up, prior to purification.[3] |
| Purified Product Yield | 70 - 85% | Yield after purification by silica (B1680970) gel column chromatography. This is highly dependent on the efficiency of the purification process.[3] |
| Purity (Post-Purification) | >95% | As determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) analysis.[3] |
| Deprotection Time (Z-group) | 1 - 4 hours | For catalytic transfer hydrogenation. Reaction progress should be monitored by TLC.[3] |
| Deprotection Yield | >90% | Yield of the deprotected dipeptide after work-up.[3] |
Note: This data is based on the synthesis of a dipeptide using Z-Lys(Z)-OSu and is representative of the performance expected for this compound under similar conditions.[3]
Table 2: Comparative Overview of Racemization Levels for Different Coupling Reagents
| Coupling Reagent/Method | Model System | Base | Racemization (%) | Reference(s) |
| BOP | Boc-His(Tos) | DIEA (excess) | ~3% | [5] |
| PyBOP | Fmoc-Ser(Ac₃GlcNAcα)-OH | DIEA | 3.8% | [6] |
| HBTU | Fmoc-Ser(Ac₃GlcNAcα)-OH | DIEA | 1.7% | [6] |
| HBTU | Fmoc-Ser(Ac₃GlcNAcα)-OH | NMM | 0.6% | [6] |
| HATU | Fmoc-Ser(Ac₃GlcNAcα)-OH | DIEA | 1.3% | [6] |
| HATU | Fmoc-Ser(Ac₃GlcNAcα)-OH | NMM | 0.4% | [6] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | Not specified | 1.8% | [5] |
| Z-Amino Acid-OSu | General | Weak Base | Very Low | Urethane-protected amino acid active esters are known to have a low propensity for racemization. |
Note: Racemization is a critical parameter in peptide synthesis. The use of urethane-based protecting groups like the Z-group significantly suppresses racemization by preventing the formation of the highly racemization-prone 5(4H)-oxazolone intermediate.[5]
Experimental Protocols
This section provides a detailed methodology for the synthesis of a dipeptide using this compound in a solution-phase approach.
Materials and Reagents
-
Z-L-phenylalanine N-hydroxysuccinimide ester (this compound)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OEt·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
10% Palladium on carbon (Pd/C)
-
Ammonium (B1175870) formate (B1220265) or Formic acid (for Z-group deprotection)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
Protocol for the Synthesis of Z-Phe-Gly-OMe
-
Preparation of the Free Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.1 equivalents) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to generate the free base of the amino acid ester. This solution is used directly in the next step.[3]
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared amino acid ester solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting this compound is consumed.[3]
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume of the organic layer) to remove unreacted amine and base.
-
Saturated NaHCO₃ solution (2 x volume of the organic layer) to remove unreacted acid and N-hydroxysuccinimide.
-
Brine (1 x volume of the organic layer).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[3]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a suitable solvent gradient (e.g., ethyl acetate in hexanes).
-
Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the pure Z-Phe-Gly-OMe.[3]
-
Protocol for Z-Group Deprotection
-
Reaction Setup:
-
Dissolve the protected dipeptide (e.g., Z-Phe-Gly-OMe, 1.0 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Add ammonium formate (4-5 equivalents) or formic acid as the hydrogen donor.[3]
-
-
Deprotection Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).[3]
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected dipeptide ester (e.g., H-Phe-Gly-OMe).
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanism and experimental workflow.
Caption: Mechanism of peptide bond formation using this compound.
References
The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Z) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Z or Cbz) group stands as a foundational protecting group in the toolkit of synthetic organic chemists. Since its introduction by Max Bergmann and Leonidas Zervas in 1932, the Z group has been instrumental in the advancement of peptide synthesis and has found broad application in the synthesis of complex molecules, including pharmaceuticals. Its enduring relevance is a testament to its unique combination of stability, ease of introduction, and versatile deprotection methods. This technical guide provides an in-depth exploration of the benzyloxycarbonyl protecting group, encompassing its core principles, quantitative data on its application, detailed experimental protocols, and visualizations of key chemical transformations.
Core Principles and Strategic Applications
The primary function of the benzyloxycarbonyl group is the temporary protection of primary and secondary amines by converting them into significantly less reactive carbamates. This masking of the amine's nucleophilicity is crucial in multi-step syntheses to prevent unwanted side reactions.[1] The Z group is particularly valued for its stability across a wide range of reaction conditions, including basic and mildly acidic media.[1]
A key strategic advantage of the Z group is its orthogonality with other common amine protecting groups. It is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3] This orthogonality is a critical feature in the strategic design of complex synthetic routes, particularly in solid-phase peptide synthesis (SPPS). Furthermore, the introduction of the Cbz group can enhance the crystallinity of synthetic intermediates, often simplifying their purification.[1]
Data Presentation: A Quantitative Overview
The efficiency of the introduction and removal of the benzyloxycarbonyl group is a critical factor in its application. The following tables summarize quantitative data from various studies, providing a comparative look at reaction yields and conditions.
Table 1: Introduction of the Benzyloxycarbonyl (Z) Group to Various Amines
| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl (B1604629) chloroformate | NaHCO₃ | THF/H₂O | 20 | High | [4] |
| Glycine | Benzyl chloroformate | Na₂CO₃/NaHCO₃ | H₂O | - | High | [5] |
| Various aliphatic and aromatic amines | Benzyl chloroformate | - | PEG-600 | - | High | [5] |
| Various amines | Benzyl chloroformate | - | H₂O | 0.08-3 | 98-99 | [6] |
| L-Phenylalanine | Benzyl chloroformate | 3N NaOH | THF/H₂O | - | High | |
| Secondary Amides | Benzyl chloroformate | LiHMDS | - | - | High | [5] |
Table 2: Deprotection of Benzyloxycarbonyl (Z) Protected Amines
| Substrate | Deprotection Method | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Cbz-protected amines | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) | Methanol | 1-4 | High | [2] |
| Cbz-protected amines | Transfer Hydrogenation | 10% Pd/C, Ammonium formate | Methanol | 1-3 | High | [2] |
| Cbz-protected amines | Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | 0.3-2 | High | [2] |
| N-Cbz-tyrosine | Catalytic Hydrogenolysis | 10% Pd/C, H₂ | EtOH:EtOAc (1:1) | - | 100 | [7] |
| Cbz-protected pyrrolidine | Catalytic Hydrogenolysis | 10% Pd/C, H₂ | - | - | 98 | [7] |
| N-Cbz protected amines | Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc | 24 | High | [8] |
| N-Cbz protected amines | Lewis Acid Cleavage | AlCl₃ | HFIP | 2-16 | High | [8] |
| Cbz-L-Phe-L-Leu-OEt | Catalytic Hydrogenolysis | 10% Pd/C, H₂ | Aqueous TPGS-750-M | < 2 | >95 | [9] |
| Benzyl p-N-Cbz benzoate | Transfer Hydrogenation | 10% Pd-C, NaBH₄ | Methanol | 0.5 | 92 | [10] |
Experimental Protocols
The following sections provide detailed methodologies for the introduction and removal of the benzyloxycarbonyl protecting group, based on commonly cited experimental procedures.
Protocol 1: Introduction of the Z Group (N-protection) under Schotten-Baumann Conditions
This protocol describes a standard procedure for the N-protection of an amine using benzyl chloroformate under aqueous basic conditions.
Materials:
-
Amine substrate (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.1–1.5 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv) or 3N NaOH (1.1 equiv)
-
Tetrahydrofuran (THF) and Water (or other suitable solvent system)
-
Ethyl acetate (B1210297) and 1M HCl for work-up
Procedure:
-
Dissolution: Dissolve the amine substrate in a suitable solvent mixture, such as THF and water (2:1).
-
Basification: Add the base (e.g., NaHCO₃) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Deprotection of the Z Group by Catalytic Hydrogenolysis
This is the most widely used method for Z group removal due to its mild and clean reaction conditions.[2]
Materials:
-
Z-protected compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate)
-
Hydrogen source (e.g., Hydrogen gas balloon)
Procedure:
-
Dissolution: Dissolve the Z-protected compound in a suitable solvent in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory scale, a balloon filled with hydrogen is often sufficient.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Deprotection of the Z Group by Acidolysis with HBr in Acetic Acid
This method is useful for substrates that are sensitive to hydrogenation.[2]
Materials:
-
Z-protected compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Dissolution: Dissolve the Z-protected compound in 33% HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 20 minutes to a few hours. Monitor the reaction by TLC.
-
Precipitation: Add anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows involving the benzyloxycarbonyl protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. thalesnano.com [thalesnano.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. greentech.fr [greentech.fr]
- 10. researchgate.net [researchgate.net]
The Core Function of N-hydroxysuccinimide (OSu) Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS or OSu) esters are a cornerstone in the field of bioconjugation, enabling the covalent modification of biomolecules with a high degree of efficiency and specificity.[1] Their versatility has made them indispensable tools in a wide array of applications, from fundamental research to the development of novel therapeutics and diagnostics.[2][3] This technical guide provides a comprehensive overview of the core principles of NHS ester chemistry, quantitative data for reaction optimization, detailed experimental protocols, and visual representations of key processes.
Core Principle: Amine-Reactive Chemistry
The primary function of an N-hydroxysuccinimide ester is to act as an activated form of a carboxylic acid, facilitating its reaction with primary amines (-NH₂).[1][4] This reactivity is central to the formation of stable amide bonds, covalently linking the molecule of interest to proteins, peptides, antibodies, and other biomolecules.[5][] The reaction predominantly targets the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins.[2]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[][7] While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles like hydroxyl groups (serine, threonine, tyrosine), though the resulting ester bonds are less stable than amide bonds.[2]
A critical competing reaction in aqueous environments is the hydrolysis of the NHS ester, which cleaves the ester and renders it inactive.[7][8] The efficiency of the desired aminolysis reaction is therefore a balance between the rate of reaction with the amine and the rate of hydrolysis, which is significantly influenced by pH and temperature.[7][9]
Quantitative Data for Reaction Optimization
The successful application of NHS ester chemistry hinges on the careful control of reaction parameters. The following tables summarize key quantitative data to aid in the design and optimization of bioconjugation experiments.
| Table 1: Stability of NHS Esters as a Function of pH and Temperature | ||
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[10][11] |
| 7.0 | Room Temperature | ~7 hours[7][12] |
| 8.0 | 4 | ~1 hour[7] |
| 8.5 | Room Temperature | 125-180 minutes[7] |
| 8.6 | 4 | 10 minutes[10][11] |
| 9.0 | Room Temperature | Minutes[7][13] |
| Table 2: Key Parameters for NHS Ester Conjugation Reactions | |
| Parameter | Recommended Condition/Value |
| Optimal Reaction pH | 7.2 - 8.5[5] |
| Typical Reaction Temperature | 4°C to Room Temperature (20-25°C)[10] |
| Typical Reaction Time | 30 minutes to 4 hours at Room Temperature; Overnight at 4°C[10] |
| Molar Excess of NHS Ester (for protein labeling) | 10 to 20-fold[14] |
| Recommended Buffers | Phosphate, Borate, Bicarbonate, HEPES (amine-free)[7][10] |
| Solvents for Stock Solutions | Anhydrous DMSO or DMF[3][15] |
Signaling Pathways and Experimental Workflows
NHS esters are instrumental in elucidating signaling pathways, primarily through their use in crosslinking experiments to identify protein-protein interactions. Bifunctional NHS esters can covalently link interacting proteins, allowing for their subsequent isolation and identification.
The following diagram illustrates the general chemical reaction mechanism of an NHS ester with a primary amine.
A typical experimental workflow for conjugating a molecule to a protein using an NHS ester is depicted below.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general method for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye or biotin) to a protein.
Materials:
-
Protein of interest (1-10 mg/mL)
-
NHS ester-activated molecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5; or 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[14] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the labeling reaction.[7]
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]
-
Initiate the Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[14] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[10]
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[10] If the label is light-sensitive, protect the reaction from light.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1] Incubate for 15-30 minutes at room temperature.[1]
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[14]
-
Characterize the Conjugate: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using spectrophotometric methods.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using an NHS Ester Linker
This protocol describes a common strategy for creating an ADC by conjugating a drug-linker complex to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker complex with a terminal NHS ester
-
Conjugation buffer (e.g., Borate buffer, pH 8.5)[1]
-
Quenching reagent (e.g., 1 M Tris buffer)[1]
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Antibody: Exchange the antibody into the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).
-
Prepare the Drug-Linker Solution: Dissolve the drug-linker-NHS ester complex in an appropriate organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker-drug to antibody) to achieve the desired drug-to-antibody ratio (DAR).[1]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[1]
-
Quench the Reaction: Add the quenching reagent to a final concentration of 50-100 mM to cap any unreacted NHS esters.[1] Incubate for 15-30 minutes.[1]
-
Purify the ADC: Purify the ADC from unconjugated drug-linker and other byproducts using size-exclusion chromatography or other appropriate purification methods.
-
Characterize the ADC: Analyze the final ADC to determine the average DAR, purity, and aggregation levels.
Protocol 3: Immobilization of a Protein onto a Surface using an NHS Ester
This protocol outlines the immobilization of a protein onto a surface functionalized with NHS esters.
Materials:
-
NHS ester-activated surface (e.g., glass slide, beads)
-
Protein to be immobilized
-
Immobilization buffer (e.g., 0.1 M PBS, pH 7.4)[4]
-
Quenching/Blocking buffer (e.g., 1 M ethanolamine, pH 8.5)[4]
-
Washing buffer (e.g., PBS with 0.05% Tween 20)[4]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the immobilization buffer at a concentration of 0.1-1.0 mg/mL.
-
Protein Immobilization: Apply the protein solution to the NHS ester-activated surface and incubate for 1-4 hours at room temperature or overnight at 4°C.[4]
-
Wash: Remove the protein solution and wash the surface thoroughly with the washing buffer to remove non-covalently bound protein.
-
Quench/Block: Immerse the surface in the quenching/blocking buffer for 30 minutes to deactivate any remaining NHS ester groups.[4]
-
Final Wash: Rinse the surface with deionized water and dry under a stream of nitrogen.
-
Characterization: Confirm successful protein immobilization using appropriate surface analysis techniques (e.g., FTIR, XPS, or functional assays).[4]
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
Z-Phe-Osu in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the precise and stable linkage of molecules to biomacromolecules is paramount for the development of effective therapeutics, diagnostics, and research tools. Among the myriad of chemical strategies, N-hydroxysuccinimide (NHS) esters stand out for their efficiency in reacting with primary amines to form robust amide bonds. This guide focuses on a specific and valuable reagent within this class: N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester, commonly referred to as Z-Phe-Osu.
This compound is a versatile molecule that combines the amine-reactive NHS ester functionality with a benzyloxycarbonyl (Z) protected phenylalanine residue.[1] This unique structure makes it a valuable building block in peptide synthesis and, more critically, in the construction of sophisticated bioconjugates.[1] Its applications are particularly notable in the burgeoning field of antibody-drug conjugates (ADCs), where it can be incorporated into cleavable peptide linkers.[2] This guide will provide a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, quantitative data on reaction parameters, and visualizations of relevant workflows and biological pathways.
Core Principles of this compound Bioconjugation
The fundamental chemistry governing the application of this compound in bioconjugation is the reaction of its N-hydroxysuccinimide ester with a primary amine. This nucleophilic acyl substitution results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][] The primary amine targets on biomolecules are typically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[5]
The benzyloxycarbonyl (Z) group serves as a protecting group for the amine of the phenylalanine residue. This protection is stable under the conditions required for the NHS ester reaction but can be removed under specific conditions, such as catalytic hydrogenation, if further modification at that site is desired.[5]
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value |
| Chemical Name | N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester |
| Synonyms | This compound, Z-L-phenylalanine N-hydroxysuccinimide ester |
| CAS Number | 3397-32-8 |
| Molecular Formula | C₂₁H₂₀N₂O₆ |
| Molecular Weight | 396.38 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
| Reactivity | Highly reactive towards primary amines |
Applications in Bioconjugation
While this compound is a staple in solid-phase peptide synthesis, its application extends to more complex bioconjugation strategies, most notably in the development of ADCs.
Antibody-Drug Conjugates (ADCs)
In the architecture of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the therapeutic.[6][7][] Z-Phe is often incorporated into dipeptide linkers, such as Val-Cit (valine-citrulline) or Phe-Lys (phenylalanine-lysine), which are designed to be cleaved by specific lysosomal proteases like Cathepsin B upon internalization of the ADC into a cancer cell.[2][9]
The synthesis of such peptide linkers can utilize this compound to couple the phenylalanine residue to another amino acid or to the payload itself before conjugation to the antibody. The stability of the resulting amide bond ensures the integrity of the ADC in circulation, preventing premature release of the toxic drug.[10][]
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in bioconjugation.
Protocol 1: General Protein Labeling with this compound
This protocol outlines a general procedure for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.[5]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.[5]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[5][12]
-
Quenching: (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to consume any unreacted this compound.[5]
-
Purification: Purify the conjugate from unreacted this compound and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[13]
Protocol 2: Synthesis of a Z-Phe-Containing Dipeptide Linker for ADCs
This protocol describes the synthesis of a Z-Phe-Lys(Boc)-p-aminobenzyl alcohol (PABA) linker fragment, a common component in cleavable ADCs.
Materials:
-
This compound
-
H-Lys(Boc)-PABA
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
HPLC for purification and analysis
Procedure:
-
Dissolve Reactants: Dissolve H-Lys(Boc)-PABA (1 equivalent) in anhydrous DMF.
-
Add Base: Add DIPEA (2-3 equivalents) to the solution to act as a non-nucleophilic base.
-
Add this compound: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Purification: Purify the resulting Z-Phe-Lys(Boc)-PABA dipeptide by preparative HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Quantitative Data
The efficiency of bioconjugation reactions is a critical parameter. The following table summarizes key quantitative aspects of NHS ester-based conjugations, which are applicable to this compound.
| Parameter | Typical Range/Value | Notes |
| Optimal pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[][12] |
| Reaction Time | 30 - 120 minutes at RT | Can be extended to overnight at 4°C for sensitive proteins.[] |
| Molar Excess of this compound | 10 - 20 fold | Empirically determined for optimal labeling.[5] |
| Conjugation Efficiency | 50-90% | Highly dependent on protein, buffer conditions, and molar excess.[14] |
Characterization of Bioconjugates
Post-conjugation, it is essential to characterize the product to determine the extent of labeling and ensure its integrity.
Drug-to-Antibody Ratio (DAR) Calculation for ADCs
The DAR is a critical quality attribute of an ADC.[5] It can be determined using several methods, including:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug, the concentrations of both can be determined and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.
-
Mass Spectrometry (MS): Native MS or MS of the reduced and separated light and heavy chains can provide precise mass measurements to identify and quantify different drug-loaded species.
Visualizations
Bioconjugation Workflow
Caption: General workflow for protein bioconjugation using this compound.
ADC Internalization and Payload Release Pathway
Caption: Cellular pathway of ADC action involving a cleavable Z-Phe-containing linker.
Conclusion
This compound is a valuable and versatile reagent in the bioconjugation toolbox. Its ability to efficiently form stable amide bonds with primary amines, combined with the presence of a protected phenylalanine residue, makes it particularly well-suited for the synthesis of complex bioconjugates. Its application in the construction of cleavable peptide linkers for antibody-drug conjugates highlights its importance in the development of next-generation targeted therapeutics. By understanding the core principles of its reactivity and following robust experimental protocols, researchers can effectively leverage this compound to create well-defined and functional bioconjugates for a wide array of applications in research, diagnostics, and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. benchchem.com [benchchem.com]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. reddit.com [reddit.com]
An Introductory Guide to the Research Applications of Z-Phe-OSu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Z-Phe-OSu (N-alpha-Benzyloxycarbonyl-L-phenylalanine succinimidyl ester), a key reagent in peptide synthesis and bioconjugation. This document details its chemical properties, experimental protocols for its use, and methods for the characterization of its reaction products, serving as a comprehensive resource for professionals in chemical and biomedical research.
Core Concepts: Chemical Properties and Mechanism of Action
This compound is an amino acid derivative where the alpha-amino group of L-phenylalanine is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][2] This dual functionality makes it a valuable reagent for the controlled formation of peptide bonds in solution-phase synthesis.
Chemical Structure and Properties:
| Property | Value |
| Chemical Name | N-alpha-Benzyloxycarbonyl-L-phenylalanine succinimidyl ester |
| Synonyms | This compound, Z-L-Phe-OSu |
| CAS Number | 3397-32-8 |
| Molecular Formula | C₂₁H₂₀N₂O₆ |
| Molecular Weight | 396.4 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF) |
The primary mechanism of action for this compound in peptide synthesis involves the nucleophilic attack of a free amino group (from another amino acid or molecule) on the activated carbonyl carbon of the OSu ester. The N-hydroxysuccinimide group is an excellent leaving group, facilitating the formation of a stable amide (peptide) bond under mild reaction conditions. The Z-group provides robust protection for the N-terminus, preventing unwanted side reactions, and can be cleanly removed by catalytic hydrogenation.[2]
Experimental Protocols
The following protocols are detailed methodologies for the use of this compound in the synthesis of a dipeptide, specifically Z-Phe-Ala-OMe (N-alpha-Benzyloxycarbonyl-L-phenylalanyl-L-alanine methyl ester), a common application. These protocols are based on established methods for solution-phase peptide synthesis using activated esters.
Synthesis of a Protected Dipeptide: Z-Phe-Ala-OMe
This protocol outlines the coupling of this compound with L-alanine methyl ester (H-Ala-OMe).
Materials:
-
This compound
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for elution
Procedure:
-
Preparation of Free Amino Acid Ester:
-
Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
To this solution, add DIPEA or TEA (1.2 equivalents) and stir at room temperature for 20 minutes to generate the free base of the amino acid ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared H-Ala-OMe solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (twice) to remove unreacted amine and base.
-
Saturated NaHCO₃ solution (twice) to remove unreacted acid and N-hydroxysuccinimide.
-
Brine (once).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure protected dipeptide, Z-Phe-Ala-OMe.
-
Deprotection of the Z-Group
This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group via catalytic hydrogenation to yield the free dipeptide, H-Phe-Ala-OMe.
Materials:
-
Z-Phe-Ala-OMe
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon)
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the protected dipeptide, Z-Phe-Ala-OMe (1.0 equivalent), in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
-
Deprotection Reaction:
-
Secure a balloon filled with hydrogen gas to the flask.
-
Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-Phe-Ala-OMe.
-
Data Presentation and Characterization
The successful synthesis and purity of the resulting peptide must be confirmed through analytical techniques. Below are representative data tables for the synthesis of a dipeptide like Z-Phe-Ala-OMe.
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Description | Value |
| Scale | Starting quantity of this compound | 1.0 mmol |
| Coupling Reagents | Amine component, Base | H-Ala-OMe, DIPEA |
| Solvent | Reaction medium | Dichloromethane (DCM) |
| Reaction Time | Duration of coupling reaction | 4 - 12 hours |
| Crude Product Yield | Yield after aqueous work-up | 85 - 95% |
| Purified Product Yield | Yield after chromatography | 70 - 85% |
Table 2: Purity and Impurity Profile by HPLC-UV
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 2.1 | 1.5 | Solvent Front / N-hydroxysuccinimide |
| 2 | 12.8 | 97.2 | Z-Phe-Ala-OMe |
| 3 | 14.1 | 0.8 | Unreacted Z-Phe-OH (from hydrolysis) |
| 4 | 15.5 | 0.5 | Diastereomeric Impurity |
Table 3: Mass Spectrometry Analysis
| Species | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Identification |
| Main Product | 371.16 | 371.17 | Z-Phe-Ala-OMe |
| Impurity 1 | 300.13 | 300.13 | Z-Phe-OH |
Logical Workflow and Relationships
As this compound is a synthetic building block, its primary role is within a chemical synthesis workflow rather than a biological signaling pathway. The following diagram illustrates the logical relationship between the key components and processes in its application.
This guide provides a foundational understanding and practical protocols for the use of this compound in research. By following these methodologies and employing rigorous analytical characterization, researchers can confidently utilize this reagent for the synthesis of peptides for a wide array of applications in drug discovery and chemical biology.
References
A Deep Dive into Z-Protected Amino Acids: A Technical Guide for Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the broader field of organic chemistry. Among the arsenal (B13267) of protective groups available, the benzyloxycarbonyl (or carbobenzyloxy, Z or Cbz) group holds a significant place in the history and current practice of peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group was the first truly effective and widely adopted N-protecting group for amino acids, revolutionizing the art of peptide synthesis.[1] Its stability under various coupling conditions and its susceptibility to clean removal under specific, mild conditions have cemented its utility for decades.[2]
This in-depth technical guide provides a comprehensive overview of Z-protected amino acids, focusing on their synthesis, deprotection, and strategic application. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to effectively utilize this classical yet highly relevant protecting group in their synthetic endeavors.
Core Concepts: The Chemistry of the Z-Group
The utility of the benzyloxycarbonyl group lies in its carbamate (B1207046) structure. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, rendering the amine significantly less nucleophilic and thus preventing its unwanted participation in side reactions during peptide bond formation.
The introduction of the Z-group is typically achieved through a Schotten-Baumann reaction, where the amino acid is treated with benzyl (B1604629) chloroformate in the presence of a base.[3][4] Conversely, the removal of the Z-group is most commonly accomplished by catalytic hydrogenolysis or under strong acidic conditions, offering orthogonality with other protecting groups like Boc and Fmoc.[2][5]
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for the protection and deprotection of various amino acids with the benzyloxycarbonyl group.
Table 1: Synthesis of Z-Protected Amino Acids via Schotten-Baumann Reaction
| Amino Acid | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Glycine | NaOH | Water/Toluene (B28343) | 35 min | 0-5 | 86-91 | [6] |
| D-Alanine | NaOH | Water | Not specified | Ice-cooled | Not specified | [1] |
| L-Alanine | NaOH | Water/Toluene | Not specified | 0-5 | 80-90 | [6] |
| L-Aspartic Acid | NaOH | Water | 45 min | 46-50 | ~89 | [7] |
Table 2: Deprotection of Z-Protected Amino Acids
| Z-Amino Acid | Deprotection Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| N-Benzylamines | Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium (B1175870) Formate (B1220265) | Chloroform (B151607) | 10-30 min | Reflux | 85-95 | [8] |
| Z-Val-DNA Conjugate | Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | 2% TPGS-750-M (aq) | 2 h | Room Temp | 41 | [9] |
| General Peptides | Acidolysis | HBr in Trifluoroacetic Acid | TFA, Thioanisole, Pentamethylbenzene | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Synthesis of N-α-Z-L-Alanine
This protocol details the N-protection of L-alanine using benzyl chloroformate under Schotten-Baumann conditions.[6]
Materials:
-
L-Alanine
-
Sodium hydroxide (B78521) (4 N solution)
-
Benzyl chloroformate (dissolved in toluene)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Ice
Procedure:
-
Dissolve L-alanine (0.1 mole) in 50 ml of 2 N sodium hydroxide in a flask.
-
Cool the flask in an ice bath and vigorously stir the solution.
-
Simultaneously add 17 g (0.1 mole) of benzyl chloroformate (as a solution in toluene) and 25 ml of 4 N sodium hydroxide dropwise over a period of 20-25 minutes.
-
Continue stirring for an additional 10 minutes after the addition is complete.
-
Separate the toluene layer and extract the aqueous layer once with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous solution in an ice bath and acidify to Congo red with concentrated hydrochloric acid. A precipitate will form.
-
Filter the precipitate, wash with small portions of cold water, and air-dry.
-
The resulting N-α-Z-L-alanine can be recrystallized from chloroform to yield a product with a melting point of 114–115°C. The expected yield is 80–90%.[6]
Protocol 2: Deprotection of Z-Group by Catalytic Hydrogenolysis
This protocol describes the removal of the Z-group using catalytic transfer hydrogenolysis with ammonium formate, a method that avoids the use of hydrogen gas.[8]
Materials:
-
Z-protected amino acid or peptide
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or another suitable solvent
-
Celite
Procedure:
-
Dissolve the Z-protected compound in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Add ammonium formate (typically 3-5 equivalents) to the solution.
-
Carefully add 10% Pd/C to the reaction mixture (typically 10-20% by weight of the substrate).
-
Stir the reaction mixture at room temperature or gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.
Protocol 3: Deprotection of Z-Group by Acidolysis with HBr in Acetic Acid
This protocol outlines the cleavage of the Z-group using a solution of hydrogen bromide in acetic acid, a common method for acid-labile deprotection.
Materials:
-
Z-protected amino acid or peptide
-
33% Hydrogen bromide in acetic acid
-
Anhydrous diethyl ether
-
Scavengers (e.g., anisole (B1667542), if protecting acid-sensitive residues)
Procedure:
-
Dissolve the Z-protected compound in a minimal amount of glacial acetic acid in a dry, screw-cap reaction vial.
-
If necessary, add a scavenger such as anisole to trap the benzyl cations generated during the reaction.
-
Add the solution of 33% HBr in acetic acid (typically 2-5 equivalents) to the reaction mixture at room temperature.
-
Seal the vial and stir the reaction at room temperature. Monitor the progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated product by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove residual reagents.
-
Dry the product under vacuum.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key processes in the synthesis and application of Z-protected amino acids.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: A Technical Guide to Activated Esters in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the formation of the amide bond is the fundamental step that dictates the success of constructing these vital biomolecules. Among the various strategies developed to facilitate this crucial linkage, the use of activated esters stands as a robust and widely adopted methodology. This technical guide provides an in-depth exploration of the core principles of using activated esters in peptide coupling, offering a comparative analysis of common reagents, detailed experimental protocols, and a visual representation of the underlying chemical processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows.
The Principle of Carboxyl Group Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires harsh conditions, incompatible with the delicate nature of amino acids and peptides. The core principle of peptide coupling, therefore, lies in the activation of the carboxylic acid moiety of one amino acid to make it more susceptible to nucleophilic attack by the amino group of another. Activated esters represent a class of reactive intermediates where the hydroxyl group of the carboxylic acid is replaced by a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon.
The use of pre-activated esters offers several advantages, including the potential for cleaner reactions, reduced side reactions, and the ability to isolate and characterize the activated intermediate before the coupling step.[1] This approach minimizes the exposure of the growing peptide chain to potentially harsh in-situ activating reagents.[1]
Key Players: A Comparative Look at Common Activated Esters
While numerous activating agents exist, N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters have emerged as two of the most prominent and effective choices for peptide synthesis.
N-Hydroxysuccinimide (NHS) Esters
N-hydroxysuccinimide esters have long been a staple in bioconjugation and peptide synthesis. Their reactivity is sufficient for many applications, and they are widely available commercially. However, a significant drawback of NHS esters is their susceptibility to hydrolysis, especially in aqueous environments and at the slightly basic pH required for efficient coupling.[2][3] This instability can lead to lower yields and the need for a larger excess of the reagent to drive the reaction to completion.[2] The half-life of an NHS ester in an aqueous buffer can be as short as a few minutes at a pH of 8.5.[2]
Pentafluorophenyl (PFP) Esters
Pentafluorophenyl esters have gained considerable traction as a superior alternative to NHS esters, primarily due to their enhanced stability and reactivity profile.[2][4] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenolate a superb leaving group, leading to highly efficient aminolysis.[2]
Crucially, PFP esters exhibit significantly greater hydrolytic stability compared to their NHS counterparts.[3][5] This increased stability allows for more controlled and reproducible reactions, a wider experimental window, and often results in higher crude peptide purity.[6] One study reported a PFP ester to be approximately six times more stable than its NHS equivalent in aqueous acetonitrile.[3]
Quantitative Data Presentation
Table 1: Comparative Crude Peptide Purity for the Synthesis of Acyl Carrier Protein (ACP) Fragment 65-74
| Coupling Reagent/Method | Crude Peptide Purity (%) |
| PFP Ester | >90 |
| HATU (in-situ activation) | 83.63 |
| HCTU (in-situ activation) | 82.50 |
| PyBOP (in-situ activation) | 48.11 |
Data compiled from a comparative guide on PFP ester synthesis.[2] Note that HATU, HCTU, and PyBOP are in-situ coupling reagents that generate active esters during the reaction.
Table 2: General Performance Characteristics of PFP Esters vs. NHS Esters
| Parameter | PFP Ester | NHS Ester |
| Hydrolytic Stability | High | Low |
| Reactivity with Amines | High | High |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.5 |
| Byproduct Removal | Relatively easy | Can be challenging |
This table provides a qualitative comparison based on multiple sources discussing the properties of these active esters.[2][3][4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of activated esters and their use in solid-phase peptide synthesis (SPPS).
Preparation of Fmoc-Amino Acid Pentafluorophenyl (Pfp) Esters
Materials:
-
Fmoc-amino acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a minimal amount of ethyl acetate or a mixture of ethyl acetate and DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled solution with stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU and wash it with a small amount of cold ethyl acetate.
-
Combine the filtrates and wash sequentially with 5% citric acid, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the pure Fmoc-amino acid-Pfp ester.
Solid-Phase Peptide Synthesis (SPPS) of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) using Activated Esters
This protocol outlines the manual synthesis of the model peptide Leu-enkephalin on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH (or their pre-formed Pfp/NHS esters)
-
Coupling reagents (if not using pre-formed esters): HBTU/HOBt or DCC/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
Fmoc Deprotection: 3. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. 4. Drain the solution. 5. Repeat the piperidine treatment for an additional 15 minutes. 6. Wash the resin thoroughly with DMF (5 times) and then DCM (3 times).
Amino Acid Coupling (Using Pre-formed Activated Esters): 7. Dissolve the Fmoc-amino acid activated ester (e.g., Fmoc-L-Leu-OPfp) (3 equivalents) in DMF. 8. Add the solution to the deprotected resin. 9. Agitate the reaction mixture at room temperature. Monitor the reaction for completion using a Kaiser test (typically 1-2 hours). 10. Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Amino Acid Coupling (Using In-situ Activation): 7. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. 8. Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes. 9. Add the activated amino acid solution to the deprotected resin. 10. Agitate the reaction mixture for 1-2 hours. 11. Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Chain Elongation: 12. Repeat the deprotection and coupling cycles for each subsequent amino acid in the sequence: Phe, Gly, Gly, and Tyr(tBu).
Final Deprotection and Cleavage: 13. After the final coupling, perform a final Fmoc deprotection. 14. Wash the peptide-resin extensively with DMF, then DCM, and finally dry the resin under vacuum. 15. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. 16. Filter the resin and collect the filtrate. 17. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. 18. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. 19. Dry the crude peptide pellet under vacuum.
Purification: 20. The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
To further elucidate the principles discussed, the following diagrams illustrate the key chemical pathways and workflows.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Z-Phe-osu safety data sheet and handling precautions
An In-depth Technical Guide on the Safe Handling and Use of Z-Phe-Osu
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling precautions, and a detailed experimental workflow for this compound (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester), a key reagent in peptide synthesis and bioconjugation.
Chemical Identification and Properties
This compound is an N-terminally protected amino acid activated as an N-hydroxysuccinimide (NHS) ester. This activation makes it highly reactive towards primary amines, facilitating the formation of stable amide bonds.
| Property | Value | Source(s) |
| Chemical Name | N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester | [1][2] |
| Synonyms | This compound, Z-L-Phe-OSu, (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate | [3][4] |
| CAS Number | 3397-32-8 | [1][2] |
| Molecular Formula | C21H20N2O6 | [1][2] |
| Molecular Weight | 396.39 g/mol | [1] |
| Appearance | White to off-white powder/solid | [5] |
| Melting Point | 85 - 88 °C | [5] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dioxane. | [3][6] |
| Storage | 2-8°C, desiccated. | [2] |
Safety and Hazard Information
This compound is a chemical that requires careful handling to avoid potential health hazards. The following table summarizes the key hazard information based on available Safety Data Sheets (SDS).
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation. |
Source: Generic SDS for similar reactive esters.[7]
Precautionary Statements
A summary of precautionary statements is provided below.
| Code | Statement |
| P261 | Avoid breathing dust.[7] |
| P264 | Wash skin thoroughly after handling.[7] |
| P270 | Do not eat, drink or smoke when using this product.[7] |
| P280 | Wear protective gloves/ eye protection/ face protection.[7] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[7] |
Handling and Storage Precautions
Proper handling and storage are crucial to maintain the chemical's integrity and ensure the safety of laboratory personnel.
Engineering Controls
-
Work in a well-ventilated area.[3] The use of a chemical fume hood is recommended to keep airborne levels below exposure limits.[8]
-
Facilities should be equipped with an eyewash station and a safety shower.[9]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7] Change contaminated clothing immediately.[8]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a dust filter.[10]
Handling Procedures
Storage
-
Keep the container tightly closed in a dry and well-ventilated place.[2][8]
-
Store in a refrigerator at 2-8°C.[2]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[8]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9] |
| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9] |
Experimental Protocols
This compound is primarily used for coupling the Z-protected phenylalanine to a primary amine, a common step in peptide synthesis or the conjugation of molecules.
Reaction Principle: Amine Acylation
The N-hydroxysuccinimide ester of this compound is an excellent leaving group. A primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[7]
Caption: Reaction mechanism of this compound with a primary amine.
Detailed Method: Solution-Phase Peptide Coupling
This protocol describes the coupling of this compound to a generic amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe) in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Thin Layer Chromatography (TLC) supplies
-
Standard work-up and purification reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica (B1680970) gel).
Procedure:
-
Preparation of the Free Amine:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add the non-nucleophilic base (e.g., DIPEA, 1.1 equivalents) dropwise.
-
Stir the mixture at room temperature for approximately 20 minutes to generate the free amine.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared free amine solution to the this compound solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by TLC until the this compound starting material is consumed (typically 2-12 hours).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted amine and base)
-
Saturated NaHCO₃ solution (to remove unreacted acid and NHS)
-
Brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography to obtain the pure protected dipeptide.
-
Caption: Experimental workflow for a solution-phase coupling reaction.
Signaling and Biochemical Pathways
This compound is a synthetic laboratory reagent and is not involved in natural biochemical or signaling pathways. Its utility lies in its ability to be incorporated into synthetic peptides. The native amino acid, L-phenylalanine, is a precursor for numerous compounds in plants and is involved in several metabolic pathways in mammals.[11][12] However, the N-benzyloxycarbonyl protection and O-succinimide activation of this compound are designed specifically for controlled chemical synthesis and are not recognized by biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester | C21H20N2O6 | CID 12876457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactions of N-hydroxysulfosuccinimide active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomics analysis reveals perturbations of cerebrocortical metabolic pathways in the Pahenu2 mouse model of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-Phe-OSu in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu) for the solution-phase synthesis of peptides. This method offers a reliable and well-established approach for the incorporation of a phenylalanine residue into a peptide chain.
The benzyloxycarbonyl (Z) group serves as a robust N-terminal protecting group, stable under various coupling conditions and readily removable by catalytic hydrogenation.[1][2] The N-hydroxysuccinimide (OSu) ester is a highly reactive species that facilitates efficient peptide bond formation under mild conditions with another amino acid or peptide ester.[2][3] Solution-phase peptide synthesis is particularly advantageous for the production of short to medium-length peptides and for large-scale synthesis campaigns.[4]
Key Applications
-
Dipeptide and Tripeptide Synthesis: this compound is an excellent starting material for the synthesis of Phe-containing dipeptides and can be extended to tripeptides.[5][6]
-
Fragment Condensation: Protected peptide fragments containing C-terminal phenylalanine can be prepared using this reagent for subsequent coupling in convergent synthesis strategies.
-
Analogue Synthesis: Incorporation of phenylalanine analogues can be achieved, allowing for structure-activity relationship (SAR) studies in drug development.
Chemical Properties and Handling
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₀N₂O₆ | |
| Molecular Weight | 396.39 g/mol | |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Approximately 145.5-146.5 °C | [3] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dimethoxyethane. | [2][3] |
| Storage Conditions | Store at -20°C, desiccated. The compound is stable for months when stored properly in a desiccator. | [2][3] |
| -OSu Group Reactivity | Highly reactive towards primary and secondary amines to form peptide bonds. The reaction is often facilitated by a non-nucleophilic base. | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Protected Dipeptide (Z-Phe-Xaa-OR)
This protocol outlines the coupling of this compound with a C-terminally protected amino acid ester (e.g., H-Gly-OMe, H-Ala-OEt).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethoxyethane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexanes for chromatography
Procedure:
-
Preparation of the Free Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes to generate the free base.[2]
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or dimethoxyethane.[3]
-
Add the freshly prepared amino acid ester solution to the this compound solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 40 minutes to 12 hours.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[2]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure protected dipeptide.[2]
-
Protocol 2: Deprotection of the Z-Group (Catalytic Hydrogenation)
This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) group to yield the free amine of the dipeptide, which can be used for further peptide chain elongation.
Materials:
-
Z-protected dipeptide (e.g., Z-Phe-Xaa-OR)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium (B1175870) formate (B1220265) or Formic acid (as a hydrogen source)
-
Celite
Procedure:
-
Reaction Setup:
-
Deprotection Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).[2]
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2]
-
Wash the Celite pad with additional MeOH or EtOH.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting crude product, H-Phe-Xaa-OR, can be used directly in the next coupling step or purified further if necessary.[2]
-
Quantitative Data Summary
The following table provides representative quantitative data for the synthesis of a dipeptide using a Z-protected N-hydroxysuccinimide ester protocol. Actual results may vary based on the specific amino acids, reaction scale, and experimental conditions.
| Parameter | Representative Value/Range | Notes | Reference(s) |
| Coupling Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion. | [2] |
| Crude Product Yield | 85 - 95% | Yield after the initial work-up, before purification. | [2] |
| Purified Product Yield | 70 - 85% | Yield after silica gel column chromatography. | [2] |
| Purity (Post-Purification) | >95% | As determined by HPLC and/or NMR analysis. | [2][8] |
| Deprotection Reaction Time | 1 - 4 hours | Monitored by TLC to ensure completion. | [2] |
Visualizing the Workflow and Chemistry
To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for dipeptide synthesis using this compound.
Caption: Chemical reaction pathway for this compound coupling and deprotection.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Z-Phe-OSu Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of peptide synthesis and a critical reaction in the development of peptide-based therapeutics and other biologically active molecules. The use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (OSu) esters, provides a reliable and efficient method for peptide coupling under mild conditions.[1] Nα-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu) is a valuable building block for the incorporation of a Z-protected phenylalanine residue into a peptide sequence. The benzyloxycarbonyl (Z) protecting group is stable under various reaction conditions and can be selectively removed by catalytic hydrogenation.[1] The OSu ester is highly reactive towards primary amines, facilitating the formation of a stable amide linkage.[1]
These application notes provide a detailed, step-by-step guide for the coupling reaction of this compound with a primary amine, including experimental protocols, data presentation, and a visual representation of the workflow.
Chemical Properties of this compound
| Property | Value |
| Synonyms | N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester |
| Molecular Formula | C₂₁H₂₀N₂O₆ |
| Molecular Weight | 396.39 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF)[1] |
| Storage Conditions | Store at -20°C, desiccated[1] |
Reaction Mechanism
The coupling reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the OSu ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically facilitated by a non-nucleophilic base to neutralize the liberated NHS, which is weakly acidic.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a dipeptide using a similar Z-protected amino acid-OSu protocol. Actual results may vary depending on the specific amine, scale, and experimental conditions.
| Parameter | Representative Value/Range | Notes |
| Coupling Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion.[1] |
| Crude Product Yield | 85 - 95% | This is the yield after the initial work-up, before purification.[1] |
| Purified Product Yield | 70 - 85% | Yield after silica (B1680970) gel column chromatography. This is highly dependent on the efficiency of the purification.[1] |
| Purity (Post-Purification) | >95% | As determined by HPLC and/or NMR analysis.[1] |
Experimental Protocols
This protocol details the coupling of this compound with a generic primary amine (H₂N-R) to form the protected dipeptide Z-Phe-NH-R.
Materials
-
Nα-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (this compound)
-
Primary amine (H₂N-R) or its hydrochloride salt
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Step-by-Step Procedure
1. Preparation of the Amine
-
If the primary amine is a free base, proceed directly to the coupling reaction.
-
If the primary amine is a hydrochloride salt (H₂N-R · HCl), it must be converted to the free base.
-
Dissolve the amine hydrochloride salt (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes.[1]
-
2. Coupling Reaction
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared free amine solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
3. Work-up
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume of the organic layer) to remove unreacted amine and base.
-
Saturated NaHCO₃ solution (2 x volume of the organic layer) to remove unreacted acid and N-hydroxysuccinimide.
-
Brine (1 x volume of the organic layer).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to yield the pure, protected dipeptide.
5. Characterization
-
Confirm the identity and purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow Diagram
References
Application Notes & Protocols: Coupling of Z-Phe-Osu with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and reaction conditions for the efficient coupling of N-α-Cbz-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-Osu) with primary amines. This reaction is a cornerstone of peptide synthesis and bioconjugation, forming a stable amide bond under mild conditions. The use of a pre-activated N-hydroxysuccinimide (OSu) ester simplifies the coupling process by eliminating the need for in-situ activation reagents, thereby reducing potential side reactions.[1][2][3]
The reaction proceeds via nucleophilic attack of the primary amine on the activated carbonyl carbon of the this compound, with the N-hydroxysuccinimide (NHS) moiety acting as a good leaving group.[1] This method is valued for its selectivity and efficiency in modifying proteins, peptides, and other amine-containing molecules.[4][5]
Quantitative Data Summary
The efficiency of the coupling reaction is influenced by several parameters, including solvent, stoichiometry, pH, temperature, and reaction time. The following table summarizes typical conditions derived from established protocols for NHS ester couplings.
| Parameter | Condition | Solvents | Base (if applicable) | Notes |
| Stoichiometry | 1.0 eq Z-Phe-Osu1.1 - 1.5 eq Primary Amine | Anhydrous DMF, DCM, THF[6] | 1.1 - 3.0 eq DIPEA or TEA[6][7] | A slight excess of the amine and base is common to drive the reaction to completion.[6][8] |
| Concentration | 0.1 M (typical starting point)[8] | DMF, DCM[8] | N/A | Higher concentrations (1-10 mg/mL of amine) can be optimal.[4][5] |
| Temperature | Room Temperature (RT) or 0 °C to RT | DCM, DMF[6][9] | N/A | Reactions are often started at 0°C and allowed to warm to room temperature.[9] For sensitive substrates, 4°C can be used.[4] |
| Reaction Time | 1 - 12 hours | DCM, DMF[6][8] | N/A | Progress should be monitored by TLC until the this compound is consumed.[6] Reaction times can be as short as 30-60 minutes.[4] |
| pH (Aqueous) | 7.2 - 8.5 | Amine-free buffers (e.g., PBS, Borate, Bicarbonate)[5][10] | N/A | The reaction is strongly pH-dependent; below pH 7, the amine is protonated, and above pH 9, hydrolysis of the NHS ester increases significantly.[5][10] |
Experimental Protocols
Protocol 1: Coupling in an Organic Solvent (General Procedure)
This protocol is suitable for coupling this compound with primary amines that are soluble in common organic solvents.
Materials:
-
N-α-Cbz-L-phenylalanine N-hydroxysuccinimide ester (this compound)
-
Primary amine (or its hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[6]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6][8]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine:
-
If starting with the free primary amine, dissolve it (1.1 equivalents) in anhydrous DCM or DMF.
-
If starting with the amine hydrochloride salt, dissolve it (1.1 equivalents) in anhydrous DCM or DMF, add DIPEA or TEA (1.1 equivalents), and stir at room temperature for 15-20 minutes to generate the free base in situ.[6]
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add the solution of the free amine to the this compound solution with stirring.[6]
-
If a base was not used in the previous step, add 1.1-2.0 equivalents of DIPEA or TEA to the reaction mixture. A base is recommended to neutralize the released N-hydroxysuccinimide, which is weakly acidic.[8]
-
Stir the reaction mixture at room temperature for 2-12 hours.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the this compound starting material is fully consumed.[6]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove excess amine, base, and byproducts.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure coupled product.
-
Protocol 2: Coupling in an Aqueous Buffer
This protocol is designed for labeling water-soluble biomolecules, such as proteins or peptides, with this compound.
Materials:
-
This compound
-
Amine-containing biomolecule
-
Amine-free buffer (e.g., 0.1 M phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5)[4][5][10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Prepare the amine-containing biomolecule in an amine-free buffer at a concentration of 1-10 mg/mL.[4] If the biomolecule is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable labeling buffer.[4]
-
Prepare a stock solution of this compound (e.g., 10 mg/mL or 10 mM) in anhydrous DMF or DMSO immediately before use, as NHS esters are susceptible to hydrolysis.[4][5]
-
-
Coupling Reaction:
-
Add the calculated volume of the this compound stock solution to the biomolecule solution while gently mixing. A 10- to 20-fold molar excess of the NHS ester is a common starting point for protein labeling.[4]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-16 hours.[4] The optimal time may vary depending on the reactivity of the amine.
-
-
Quenching:
-
Purification:
-
Remove excess reagents and reaction byproducts (N-hydroxysuccinimide, unreacted this compound) by purifying the conjugate using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer.[4]
-
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the chemical reaction pathway and the general experimental workflow for the coupling of this compound in an organic solvent.
Caption: Chemical pathway for this compound coupling with a primary amine.
Caption: Experimental workflow for coupling this compound in an organic solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
Application Notes and Protocols for Z-Phe-OSu in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu) in solid-phase peptide synthesis (SPPS). This document outlines the principles, experimental protocols, and expected outcomes when incorporating a Z-protected phenylalanine residue into a peptide sequence using an activated ester approach.
Introduction
This compound is a derivative of the amino acid L-phenylalanine (B559525), featuring a benzyloxycarbonyl (Z) group protecting the α-amine and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group.[1] The Z-group is a classic amine protecting group, traditionally used in solution-phase synthesis and compatible with Boc-based SPPS strategies. The OSu-ester provides a highly reactive moiety for efficient peptide bond formation with a free amine on the solid support under mild conditions.[2]
The use of this compound is particularly relevant when a benzyloxycarbonyl-protected N-terminus is desired in the final peptide or when orthogonal protection strategies are employed. Peptides containing phenylalanine are significant in various biological signaling pathways and are integral components of many therapeutic agents.[2][3][4]
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Name | N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester | [1] |
| Synonyms | Z-L-Phe-OSu, Cbz-L-Phe-OSu | [1] |
| Molecular Formula | C₂₁H₂₀N₂O₆ | [1] |
| Molecular Weight | 396.39 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents such as DMF, DCM, and THF | [1][2] |
| Storage | Store at -20°C, desiccated | [1] |
Handling Precautions: this compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[1]
Data Presentation: Quantitative Parameters in SPPS
The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following table summarizes typical quantitative data for the coupling of an N-hydroxysuccinimide ester to a resin-bound peptide, which can be used as a reference for this compound.
| Parameter | Typical Value | Method of Analysis |
| Resin Loading Capacity | 0.3 - 0.8 mmol/g | Fmoc Quantitation by UV-Vis |
| Coupling Efficiency (NHS Ester) | ~95% | LC-MS analysis of a test cleavage |
| Crude Peptide Purity | >85% | RP-HPLC |
| Overall Yield (purified peptide) | 40-60% | Mass determination |
Experimental Protocols
General Workflow for SPPS using this compound
The following diagram illustrates the general workflow for incorporating a this compound residue into a peptide chain during solid-phase peptide synthesis.
Caption: General workflow for the coupling of this compound in SPPS.
Detailed Protocol for Coupling this compound
This protocol is for a 0.1 mmol scale synthesis. Adjust volumes and masses accordingly for different scales.
Materials:
-
Resin with a free primary amine (e.g., after Fmoc deprotection from a previous cycle)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Peptide synthesis vessel with a frit
-
Shaker or agitator
Procedure:
-
Resin Preparation:
-
Ensure the resin from the previous step has been thoroughly washed to remove any residual deprotection reagents (e.g., piperidine).
-
Perform a final wash with DMF (3 x 5 mL).
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (1.5 equivalents, 0.15 mmol, 59.5 mg) in DMF (2 mL).
-
Add DIPEA (3.0 equivalents, 0.30 mmol, 52 µL) to the this compound solution.
-
Immediately add the activated this compound solution to the resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and by-products.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads (a few milligrams).
-
Wash the sample with ethanol (B145695) (2 x 1 mL).
-
Add 2-3 drops of ninhydrin (B49086) solution A, 2-3 drops of solution B, and 2-3 drops of solution C.
-
Heat at 100°C for 5 minutes.
-
Interpretation:
-
Yellow/Colorless beads: Coupling is complete. Proceed to the next step in your synthesis.
-
Blue beads: Incomplete coupling. Repeat steps 2 and 3.[5]
-
-
Protocol for Z-Group Deprotection
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation. This can be performed after the peptide has been cleaved from the resin. On-resin hydrogenation is possible but can be challenging due to catalyst accessibility to the solid support.
Post-Cleavage Catalytic Hydrogenation:
Materials:
-
Cleaved and purified Z-protected peptide
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (MeOH) or a suitable solvent for the peptide
-
Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Purge the reaction vessel with nitrogen or argon.
-
-
Hydrogenation:
-
Introduce hydrogen gas into the reaction vessel.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[2]
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Wash the filter cake with additional methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
-
Application in Signaling Pathways
Peptides containing phenylalanine play a crucial role in various signaling pathways. For instance, L-phenylalanine can act as a ligand for the calcium-sensing receptor (CaSR) on enteroendocrine cells, triggering a signaling cascade that leads to the secretion of important gut hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK).[6] These hormones are key regulators of glucose homeostasis and satiety.
The diagram below illustrates this signaling pathway.
Caption: Signaling pathway of L-phenylalanine via the CaSR.
Conclusion
This compound is a valuable reagent for the incorporation of a Z-protected phenylalanine residue in solid-phase peptide synthesis. Its use in conjunction with a Boc/Bzl strategy allows for the synthesis of peptides with specific N-terminal modifications. The protocols provided herein, along with the understanding of the underlying signaling applications, offer a robust framework for researchers in peptide chemistry and drug development. Careful monitoring of coupling reactions and appropriate selection of deprotection strategies are key to achieving high purity and yield of the target peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Phe-osu in Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-α-Z-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-osu) for optimal reaction kinetics in various applications, including peptide synthesis and bioconjugation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to ensure clarity and reproducibility.
Introduction to this compound
This compound is an amino-protected and carboxyl-activated derivative of the amino acid L-phenylalanine. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the N-hydroxysuccinimide (NHS) ester enables efficient formation of amide bonds with primary amines under mild conditions. This reactivity makes this compound a valuable reagent in the synthesis of peptides and the modification of biomolecules.
Optimizing the concentration of this compound is critical for achieving high reaction yields and minimizing side reactions. Factors such as the nature of the nucleophile, solvent, pH, and temperature all play a significant role in the reaction kinetics.
Key Applications and Reaction Principles
Solution-Phase Peptide Synthesis (SPPS)
In SPPS, this compound serves as a building block for the introduction of a phenylalanine residue into a peptide chain. The NHS ester reacts with the free amino group of another amino acid or peptide to form a new peptide bond.
Bioconjugation
This compound can be used to conjugate small molecules or reporters to proteins and other biomolecules containing accessible primary amines, such as the side chain of lysine (B10760008) residues. This is a key technique in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
The primary reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. A critical competing reaction is the hydrolysis of the NHS ester, which is accelerated at higher pH and temperature.
Quantitative Data for Optimal Reaction Kinetics
While the optimal concentration of this compound is highly dependent on the specific application, the following tables provide recommended starting conditions based on established protocols for NHS esters.
| Parameter | Solution-Phase Peptide Synthesis | Bioconjugation |
| This compound Concentration | Typically used in equimolar amounts (1.0-1.2 equivalents) relative to the amine component. The absolute concentration will depend on the solubility of the reactants in the chosen solvent. | A 5- to 20-fold molar excess of this compound over the biomolecule is recommended to drive the reaction to completion. |
| Amine Concentration | Dependent on the scale of the synthesis and solubility. | Typically in the range of 1-10 mg/mL of the protein or biomolecule. |
| Solvent | Anhydrous aprotic solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF). | Aqueous buffers (e.g., PBS, Bicarbonate buffer) with a co-solvent like DMF or DMSO to dissolve the this compound. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule. |
| pH | Not directly controlled, but the presence of a non-nucleophilic base (e.g., DIPEA, TEA) is often required to deprotonate the amine hydrochloride salt. | The optimal pH range is typically 7.2 to 8.5 to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[1] |
| Temperature | 0°C to room temperature. | 4°C to room temperature. |
| Reaction Time | 1 to 12 hours. | 1 to 4 hours. |
Table 1: Recommended Starting Conditions for this compound Reactions.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 25 | ~30 minutes |
| 8.5 | 25 | ~10 minutes |
Table 2: Influence of pH and Temperature on the Hydrolysis of NHS Esters. This data highlights the importance of controlling the reaction conditions to maximize the efficiency of the desired aminolysis reaction over the competing hydrolysis.
Experimental Protocols
Protocol for Dipeptide Synthesis using this compound in Solution
This protocol describes the coupling of this compound with an amino acid methyl ester (e.g., H-Gly-OMe).
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes to generate the free amine.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared free amine solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Protocol for Bioconjugation of a Protein with this compound
This protocol provides a general method for labeling a protein with this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Size-exclusion chromatography column for purification
Procedure:
-
Preparation of Protein: Exchange the protein into the conjugation buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in a minimal volume of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction and consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer for the protein.
Mandatory Visualizations
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Caption: Bioconjugation Experimental Workflow.
Caption: Factors Influencing this compound Reaction Kinetics.
References
Recommended Base for Z-Phe-OSu Peptide Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of an appropriate base in the peptide coupling of N-α-Cbz-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu). The choice of base is a critical parameter that significantly influences reaction yield, purity, and the stereochemical integrity of the final peptide product.
Introduction
This compound is a commonly used activated amino acid derivative in solution-phase and solid-phase peptide synthesis. The N-hydroxysuccinimide (OSu) ester provides a highly reactive site for efficient peptide bond formation with a primary amine. This reaction is typically facilitated by a tertiary amine base, which plays a crucial role in neutralizing the amine salt (if applicable) and maintaining a favorable reaction pH. However, the selection of the base can also promote side reactions, most notably racemization of the chiral center of the phenylalanine residue.
Mechanism of this compound Coupling and the Role of the Base
The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of the incoming amino acid or peptide attacks the activated carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the desired peptide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
A tertiary amine base is essential in this process for two primary reasons:
-
Deprotonation of the Nucleophile: If the amine component is in its protonated form (e.g., as a hydrochloride or trifluoroacetate (B77799) salt), the base is required to deprotonate it, generating the free amine which is the active nucleophile.
-
Maintaining Optimal Reaction pH: The reaction is most efficient under slightly basic conditions.
However, the basicity and steric hindrance of the chosen base can significantly impact the rate of a detrimental side reaction: racemization. Racemization can occur via the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can result in a mixture of L- and D-isomers of the phenylalanine residue in the final peptide.
Comparison of Commonly Used Bases
The selection of a base for this compound coupling involves a trade-off between reaction rate and the preservation of stereochemical integrity. The following table summarizes the properties of common tertiary amine bases and their recommended applications.
| Base | Structure | pKa of Conjugate Acid | Steric Hindrance | Recommended Use |
| N,N-Diisopropylethylamine (DIEA) | ~10.75 | High | General purpose, especially with sterically hindered amino acids. | |
| N-Methylmorpholine (NMM) | ~7.38 | Moderate | Recommended for racemization-prone couplings , such as with this compound. | |
| Triethylamine (TEA) | ~10.75 | Low | Not recommended for racemization-sensitive couplings due to its high basicity and low steric hindrance.[1] | |
| 2,4,6-Collidine | ~7.43 | High | An excellent alternative to NMM for minimizing racemization due to its low basicity and high steric hindrance.[1] |
Key Recommendations:
-
For coupling this compound, where the phenylalanine residue is susceptible to racemization, N-Methylmorpholine (NMM) is the recommended base. Its lower basicity compared to DIEA and TEA significantly reduces the risk of epimerization.
-
2,4,6-Collidine is also a highly suitable base for minimizing racemization and can be used as an alternative to NMM.[1]
-
While DIEA can be used and may lead to faster reaction rates, it increases the risk of racemization. Its use should be considered when coupling to a particularly hindered amine where the reactivity of NMM is insufficient.
-
Triethylamine (TEA) should generally be avoided for coupling this compound due to its high basicity and minimal steric hindrance, which can lead to significant levels of racemization.[1]
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of this compound to a primary amine using different bases.
Materials:
-
This compound
-
Amine component (e.g., an amino acid ester hydrochloride)
-
Selected base (NMM, DIEA, or 2,4,6-Collidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Standard laboratory glassware and stirring equipment
Protocol 1: Recommended Protocol using N-Methylmorpholine (NMM)
This protocol is optimized for minimizing racemization.
-
Preparation of the Amine Component:
-
Dissolve the amine component (1.0 equivalent) in anhydrous DCM or DMF.
-
If the amine is a salt (e.g., hydrochloride), add NMM (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to generate the free base.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM or DMF.
-
Add the solution of the free amine component to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure dipeptide.
-
Protocol 2: Alternative Protocol using N,N-Diisopropylethylamine (DIEA)
This protocol may be used for sterically demanding couplings where a faster reaction rate is desired, but with an increased risk of racemization. The procedure is identical to Protocol 1, with the substitution of NMM for DIEA.
Quantitative Data Summary
The following table provides representative data for the coupling of this compound with a generic primary amine (H-Gly-OMe·HCl) using different bases. The data is synthesized from typical outcomes reported in the literature for similar peptide couplings. Actual results may vary.
| Base Used | Typical Purified Yield | Expected Racemization |
| NMM | 75-90% | Low (<1%) |
| DIEA | 80-95% | Moderate (1-5%) |
| TEA | 70-85% | High (>5%) |
| 2,4,6-Collidine | 75-90% | Very Low (<0.5%) |
Visualizations
Peptide Coupling Reaction Workflow
Caption: Workflow for the solution-phase peptide coupling of this compound.
Logical Relationship for Base Selection
Caption: Decision tree for selecting a base for this compound coupling.
References
Application Note: Monitoring the Progress of a Z-Phe-osu Reaction by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction The formation of peptide bonds is a fundamental process in the synthesis of peptides and proteins. A common strategy involves the activation of a carboxylic acid group of an N-protected amino acid, such as Z-Phenylalanine (Z-Phe-OH), to form an active ester like the N-hydroxysuccinimide ester (Z-Phe-osu). This activated species then readily reacts with the amino group of another amino acid or peptide to form the desired peptide bond. Monitoring the progress of these reactions is crucial to determine reaction completion, optimize conditions, and identify potential side products.[1] Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for this purpose, allowing for the qualitative analysis of the reaction mixture over time.[2][3]
This application note provides a detailed protocol for monitoring the progress of a reaction involving this compound using TLC.
Principle of the Method TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or mixture of solvents).[1] The separation is driven by polarity. The silica gel stationary phase is polar, and polar compounds will have stronger interactions with it, causing them to move more slowly up the TLC plate.[1] Non-polar compounds interact less with the stationary phase and are carried further up the plate by the mobile phase.[1]
In a typical reaction where this compound is the reactant, it is coupled with a nucleophile (e.g., an amino acid ester). The starting material (this compound) and the resulting product (a dipeptide) will have different polarities. This difference in polarity allows for their separation on a TLC plate, and their relative amounts can be visually assessed to monitor the reaction's progress. The starting material spot is expected to diminish in intensity over time, while the product spot appears and intensifies.[2]
Experimental Protocol
1. Materials and Equipment
-
Stationary Phase: Silica gel 60 F254 pre-coated TLC plates
-
Mobile Phase (Eluent): Ethyl acetate (B1210297) (EtOAc) and Hexane (or Heptane)
-
Reaction Components: this compound (starting material), nucleophile (e.g., H-Gly-OMe), and the reaction mixture
-
Apparatus:
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Forceps
-
UV lamp (254 nm)
-
(Optional) Staining jar and heating device (heat gun or hot plate)
-
(Optional) TLC stains (e.g., potassium permanganate, p-anisaldehyde)
-
2. Protocol Steps
Step 1: Preparation of the TLC Chamber and Mobile Phase
-
Select an appropriate mobile phase. A good starting point for separating Z-protected amino acid derivatives is a mixture of ethyl acetate and hexane. The ratio must be optimized to achieve a good separation where the Rf values of the key spots are between 0.2 and 0.8.[2] A typical starting ratio is 30:70 EtOAc:Hexane.
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.
-
Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.
Step 2: Preparing the TLC Plate
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[1]
-
Mark 3-4 small tick marks on this line, spaced at least 0.5 cm apart, to indicate where you will spot your samples.
-
Label the lanes at the top of the plate. A standard setup includes:
-
SM: Starting Material (this compound)
-
Co: Co-spot (a spot of SM with the reaction mixture spotted on top)
-
Rxn: Reaction mixture at a specific time point (e.g., T=0, T=30 min, etc.)
-
Step 3: Spotting the TLC Plate
-
Prepare dilute solutions of your starting material for spotting.
-
Using a capillary tube, draw up a small amount of the starting material solution and gently touch the tip to the corresponding tick mark in the "SM" lane on the origin line. The spot should be small and concentrated (1-2 mm in diameter).[4]
-
Repeat the process for the "Co" lane with the starting material.
-
Using a clean capillary tube, take an aliquot of the reaction mixture.
-
Spot the reaction mixture in the "Rxn" lane.
-
Carefully spot the reaction mixture directly on top of the starting material spot in the "Co" lane. The co-spot is crucial for definitively identifying the starting material spot in the reaction lane, especially if the product's Rf is very close to the starting material's Rf.[4][5]
Step 4: Developing the TLC Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the mobile phase.
-
Replace the lid and allow the solvent to ascend the plate by capillary action.
-
Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.[4]
-
Immediately mark the position of the solvent front with a pencil.
Step 5: Visualization and Analysis
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization: Place the plate under a UV lamp (254 nm). Compounds containing aromatic rings, like this compound, will absorb the UV light and appear as dark spots against the fluorescent green background of the plate.[6]
-
Gently circle the visible spots with a pencil.
-
(Optional) Staining: If compounds are not UV-active or for further confirmation, a chemical stain can be used. Dip the plate into a staining solution (e.g., potassium permanganate), remove excess stain, and gently heat the plate until colored spots appear.[7]
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7]
-
-
Interpret the Results: Compare the "Rxn" lane to the "SM" and "Co" lanes. As the reaction proceeds, the intensity of the starting material spot in the "Rxn" lane should decrease, while a new spot corresponding to the product should appear and increase in intensity. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.
Data Presentation and Visualization
The progress of the reaction can be documented by recording the TLC results at different time intervals.
Table 1: Hypothetical TLC Data for a this compound Coupling Reaction
| Time Point | Rf (this compound) | Rf (Product) | Observations |
| T = 0 min | 0.65 | - | A single, strong spot corresponding to the starting material is visible. |
| T = 30 min | 0.65 | 0.40 | The starting material spot is less intense. A new, faint product spot has appeared. |
| T = 60 min | 0.65 | 0.40 | The starting material spot is significantly diminished. The product spot is stronger. |
| T = 120 min | - | 0.40 | The starting material spot is no longer visible. A strong product spot is observed. |
Note: Rf values are dependent on the specific TLC plate, mobile phase composition, and chamber saturation and should be considered illustrative.[5]
Diagrams
Caption: General reaction scheme for peptide coupling.
Caption: Experimental workflow for TLC analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots remain on the origin | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Spots are streaked or elongated | Sample is too concentrated; Sample is insoluble in the mobile phase; Stationary phase is overloaded. | Dilute the sample before spotting; Spot a smaller amount; Choose a different mobile phase where the compound is more soluble. |
| Spots are not well-separated (similar Rf values) | The polarity difference between compounds is insufficient for the chosen mobile phase. | Try a different solvent system with different selectivity (e.g., Dichloromethane/Methanol). |
| No spots are visible under UV light | Compounds are not UV-active. | Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) for visualization.[7] |
References
Application Notes and Protocols for the Purification of Peptides Synthesized with Z-Phe-osu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the creation of complex peptide sequences. The use of N-benzyloxycarbonyl (Z) protected amino acids, such as Z-Phe-osu (N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester), remains a relevant strategy in peptide chemistry. The Z-group provides robust protection for the Nα-amino group during coupling reactions. However, the synthesis process inevitably yields a heterogeneous mixture containing the desired full-length peptide alongside various impurities. These impurities can include deletion sequences, truncated peptides, and byproducts with residual protecting groups.[1][2]
Effective purification is therefore a critical downstream step to isolate the target peptide and ensure its suitability for research, therapeutic, and diagnostic applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which simplifies subsequent sample recovery through lyophilization.[3] These application notes provide detailed protocols for the purification of peptides synthesized using this compound, addressing common challenges and outlining best practices for achieving high purity.
Common Impurities in Peptide Synthesis
The crude product of a solid-phase peptide synthesis can contain a variety of impurities that need to be removed to obtain a functionally active and well-characterized peptide. Understanding the nature of these impurities is crucial for developing an effective purification strategy.
| Impurity Type | Cause | Impact on Final Product |
| Deletion Sequences | Incomplete amino acid coupling or deprotection steps during synthesis.[1][4] | Can have altered biological activity or act as antagonists. May be difficult to separate from the target peptide if the physicochemical properties are similar. |
| Truncated Sequences | Premature termination of the peptide chain elongation. | Shorter peptides that are typically more polar and elute earlier in RP-HPLC. May interfere with biological assays. |
| Peptides with Residual Protecting Groups | Incomplete removal of the Z-group or other side-chain protecting groups during the final cleavage step.[2][5] | Can significantly alter the peptide's conformation, solubility, and biological function. Increases the hydrophobicity of the peptide. |
| Oxidized/Reduced Peptides | Certain amino acid residues (e.g., Met, Trp, Cys) are susceptible to oxidation or reduction during synthesis or workup.[1] | Leads to heterogeneity in the final product and can impact biological activity. |
| Diastereomers | Racemization of amino acids during activation or coupling steps.[2] | Can result in peptides with different three-dimensional structures and biological activities. Often difficult to separate from the desired peptide. |
| Insertion Sequences | Excess use of amino acid reagents that are not completely washed away after the condensation reaction.[1] | Results in a longer peptide chain with potentially altered function. |
Experimental Protocols
Protocol 1: Preparation of Crude Peptide Synthesized with this compound
This protocol outlines the initial steps to prepare the crude peptide after synthesis and cleavage from the solid support.
Materials:
-
Crude peptide post-cleavage
-
Cold diethyl ether
-
Centrifuge
-
Vortex mixer
-
Lyophilizer
Procedure:
-
Precipitation: Following cleavage from the resin, precipitate the crude peptide by adding the cleavage mixture to a 50 mL centrifuge tube containing 30-40 mL of cold diethyl ether.
-
Pelleting: Securely cap the tube and vortex thoroughly to ensure complete precipitation. Centrifuge at 3000-4000 rpm for 5-10 minutes to pellet the crude peptide.
-
Washing: Carefully decant the diethyl ether. Resuspend the peptide pellet in 30 mL of fresh, cold diethyl ether to wash away residual scavengers and cleavage byproducts. Repeat the centrifugation and decanting steps two more times.
-
Drying: After the final wash, loosely cap the tube and allow the peptide pellet to air-dry in a fume hood for several hours to remove the bulk of the diethyl ether. For complete drying, place the sample on a lyophilizer overnight.
-
Storage: Store the dried, crude peptide at -20°C or below until ready for purification.
Protocol 2: Purification of Z-Protected Peptide by Reversed-Phase HPLC (RP-HPLC)
This protocol details the purification of the crude peptide using preparative RP-HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)
-
Solvents for sample dissolution (e.g., DMF, DMSO, or Mobile Phase A/B mixture)
-
0.45 µm syringe filters
-
Analytical HPLC system for fraction analysis
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent like DMF or DMSO.
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (typically 10-50 mg/mL, depending on solubility). The final solution should contain the lowest possible percentage of the strong solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[6]
-
-
HPLC System Preparation:
-
Equilibrate the preparative C18 column with a mixture of Mobile Phase A and B (e.g., 95% A / 5% B) at a flow rate appropriate for the column size (e.g., 10-20 mL/min) until a stable baseline is achieved on the UV detector.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient of increasing Mobile Phase B. A typical gradient for a Z-protected peptide, which is relatively hydrophobic, might be from 20% to 80% B over 60 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude material.
-
Monitor the elution of the peptide and impurities by detecting the UV absorbance at 214 nm and/or 280 nm (if the peptide contains Trp or Tyr).
-
-
Fraction Collection:
-
Collect fractions of 5-10 mL across the elution profile, paying close attention to the major peaks.
-
-
Fraction Analysis:
-
Analyze the purity of each collected fraction using an analytical RP-HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
-
Pooling and Lyophilization:
-
Pool the fractions that contain the target peptide at the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to remove the mobile phase solvents, yielding the purified peptide as a white, fluffy powder.
-
Data Presentation
The following table presents representative data for the purification of a hypothetical peptide synthesized using this compound.
| Parameter | Crude Peptide | Purified Peptide |
| Appearance | Off-white solid | White, fluffy powder |
| Purity (by RP-HPLC at 214 nm) | 65% | >98% |
| Yield (mass) | 500 mg (initial crude) | 250 mg |
| Recovery | N/A | 50% |
| Identity (by Mass Spectrometry) | Confirmed | Confirmed |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of a this compound synthesized peptide.
Principle of Reversed-Phase HPLC Separation
Caption: Separation principle of peptides by RP-HPLC based on hydrophobicity.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. omizzur.com [omizzur.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Z-Phe-OSu in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu) is a widely utilized amino acid derivative in peptide chemistry. Its structure features a benzyloxycarbonyl (Z) group protecting the α-amino group of phenylalanine and an activated N-hydroxysuccinimide (OSu) ester at the C-terminus. This combination makes it a valuable reagent for the efficient formation of peptide bonds, particularly in solution-phase peptide synthesis (SPPS). The Z-group offers robust protection that is stable under various conditions and can be cleanly removed by catalytic hydrogenolysis, providing orthogonality to other common protecting groups.[1][2] The OSu-ester is a highly reactive leaving group that facilitates efficient and low-racemization coupling with the free amino group of another amino acid or peptide under mild conditions.[1][3]
These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of dipeptides and tripeptides, including reaction conditions, purification, and characterization.
Application Notes
-
Reagent Profile: this compound is an activated form of Z-L-phenylalanine, designed for direct use in peptide coupling reactions without the need for in-situ activation reagents like DCC or HBTU.[3][4]
-
Reaction Mechanism: The synthesis involves the nucleophilic attack of a free amino group (from an amino acid ester) on the carbonyl carbon of the OSu-ester of this compound. The N-hydroxysuccinimide is released as a byproduct, and a stable amide (peptide) bond is formed.
-
Advantages:
-
High Reactivity: The OSu-ester ensures rapid and efficient coupling.[1]
-
Low Racemization: Coupling with active esters like OSu generally results in minimal racemization compared to some other activation methods.[4]
-
Simplified Purification: The primary byproduct, N-hydroxysuccinimide, is water-soluble and can be easily removed during aqueous work-up.[1]
-
Orthogonality: The Z-group is stable to the mildly acidic or basic conditions used to remove Boc or Fmoc groups, respectively, making it useful in specific multi-step synthetic strategies.[5]
-
Quantitative Data Summary
The following table summarizes typical parameters for the synthesis of peptides using this compound in a solution-phase strategy. Yields are illustrative and can vary based on the specific amino acid sequence, scale, and purification method.
| Parameter | Dipeptide Synthesis (Z-Phe-AA-OR) | Tripeptide Synthesis (Z-Phe-AA₁-AA₂-OR) | Reference |
| This compound (Equivalents) | 1.0 | 1.0 | [1] |
| Amino Acid/Dipeptide Ester (Equivalents) | 1.0 - 1.1 | 1.0 - 1.1 | [1][6] |
| Base (e.g., DIPEA, TEA) (Equivalents) | 1.1 (if starting from HCl salt) | 1.1 (if starting from HCl salt) | [1] |
| Solvent | Anhydrous DCM, DMF, or THF | Anhydrous DCM, DMF, or THF | [1] |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 4 - 18 hours | 6 - 24 hours | [1] |
| Typical Crude Purity | >90% | >85% | N/A |
| Typical Purified Yield | 85 - 95% | 80 - 90% | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of a Protected Dipeptide (e.g., Z-Phe-Gly-OMe)
This protocol details the coupling of this compound with glycine (B1666218) methyl ester (H-Gly-OMe) to form the protected dipeptide Z-Phe-Gly-OMe.
Materials and Reagents:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexane)
Procedure:
-
Preparation of Free Amine:
-
Suspend glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add DIPEA or TEA (1.1 equivalents) dropwise to the suspension and stir at room temperature for 20-30 minutes to generate the free base of glycine methyl ester.[1]
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared H-Gly-OMe solution from step 1 to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.[1]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2x)
-
Saturated NaHCO₃ solution (2x) to remove unreacted acid and the N-hydroxysuccinimide byproduct.[1]
-
Brine (1x)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Z-Phe-Gly-OMe.
-
Caption: Workflow for Dipeptide Synthesis using this compound.
Protocol 2: Synthesis of a Protected Tripeptide (e.g., Z-Phe-Ala-Gly-OMe)
This protocol uses a fragment condensation strategy, coupling this compound with a pre-synthesized dipeptide ester (H-Ala-Gly-OMe). The dipeptide ester must first be synthesized and its N-terminal protecting group removed.
Procedure:
-
Prepare Dipeptide Ester (H-Ala-Gly-OMe):
-
Synthesize Z-Ala-Gly-OMe using a similar procedure to Protocol 1 (coupling Z-Ala-OSu with H-Gly-OMe).
-
Z-Group Deprotection: Dissolve the purified Z-Ala-Gly-OMe in a suitable solvent like methanol (B129727) or ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).[1]
-
Introduce hydrogen gas via a balloon or a hydrogenation apparatus and stir the mixture vigorously at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain H-Ala-Gly-OMe.
-
-
Coupling Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
In a separate flask, dissolve the deprotected dipeptide ester, H-Ala-Gly-OMe (1.0 equivalent), in the same anhydrous solvent.
-
Combine the two solutions and stir at room temperature for 6-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up (Step 3) and purification (Step 4) procedures as described in Protocol 1 to isolate the pure protected tripeptide, Z-Phe-Ala-Gly-OMe.
-
Caption: Tripeptide Synthesis via Fragment Condensation.
Characterization of Synthesized Peptides
Proper characterization is crucial to confirm the identity and purity of the synthesized peptides.
| Technique | Objective | Typical Procedure | Reference |
| TLC | Monitor reaction progress and assess crude purity. | Silica gel plates; visualized with UV light and/or ninhydrin (B49086) stain. | [1] |
| HPLC | Determine the purity of the final product. | Reverse-phase C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA). Monitor at 214 nm and 280 nm. | [5] |
| Mass Spectrometry (MS) | Confirm the molecular weight of the peptide. | Electrospray Ionization (ESI) or MALDI-TOF. Compare the observed m/z ratio with the theoretical molecular weight. | [5][6] |
| NMR Spectroscopy | Confirm the structure of the peptide. | ¹H and ¹³C NMR spectra are recorded to verify the presence of all expected protons and carbons and their chemical environments. | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Incorporation of Z-Phe-OSu into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of specific amino acid derivatives is a critical step in the synthesis of complex peptides for research, therapeutic development, and various biotechnological applications. N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu) is a valuable building block in peptide chemistry. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, stable under a variety of conditions, while the N-hydroxysuccinimide (OSu) ester offers a highly reactive carboxyl terminus.[1][2] This pre-activated form facilitates efficient peptide bond formation under mild conditions, making it suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[1]
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences, addressing both solid-phase and solution-phase methodologies. Additionally, a summary of key data and a troubleshooting guide are included to assist researchers in optimizing their synthetic strategies.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for its successful application.
| Property | Value |
| Synonyms | N-α-Benzyloxycarbonyl-L-phenylalanine succinimidyl ester, Z-L-phenylalanine N-hydroxysuccinimide ester |
| Molecular Formula | C₂₁H₂₀N₂O₆ |
| Molecular Weight | 396.39 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) |
| Storage Conditions | Store at -20°C, desiccated |
| Z-Group Protection | The benzyloxycarbonyl (Z) group is stable to mildly acidic and basic conditions used in Fmoc and Boc strategies, respectively. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acidic conditions (e.g., HBr in acetic acid).[3] |
| OSu-Ester Reactivity | The N-hydroxysuccinimide ester is a highly reactive leaving group, facilitating nucleophilic attack by the free amino group of the growing peptide chain to form a stable amide bond. This reaction proceeds efficiently under mild conditions, often in the presence of a non-nucleophilic base.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual incorporation of a Z-Phe residue at the N-terminus of a peptide chain assembled on a solid support using Fmoc-based chemistry.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution in DMF (e.g., 20% v/v)
-
Kaiser test kit (Ninhydrin solutions)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (with the completed sequence minus the N-terminal Z-Phe) in DMF in a reaction vessel for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc-Deprotection (if applicable):
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in blue beads).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (1.5-2.0 equivalents relative to the resin substitution) in DMF.
-
Add DIPEA (1.5-2.0 equivalents) to the this compound solution.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of resin beads and performing a Kaiser test.
-
-
Washing:
-
Once the Kaiser test is negative (yellow beads), indicating complete coupling, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final Z-protected peptide.
-
References
Application Notes and Protocols for Catalytic Hydrogenation in the Removal of the Z-Group (Carboxybenzyl)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The carboxybenzyl (Cbz or Z) group is a widely employed amine-protecting group in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents. Its popularity stems from its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenation. This document provides detailed application notes, protocols, and a comparative overview of conditions for the efficient removal of the Cbz group.
Mechanism of Z-Group Removal by Catalytic Hydrogenation
The deprotection of a Cbz-protected amine via catalytic hydrogenation is a two-step process. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzylic C-O bond, which results in the formation of toluene (B28343) and an unstable carbamic acid intermediate.[1] This intermediate subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.[1]
Reaction Scheme: R-NH-Cbz + H₂ --(Pd catalyst)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂
Data Presentation: Comparative Overview of Catalytic Hydrogenation Conditions
The selection of catalyst, hydrogen source, solvent, and reaction parameters significantly influences the efficiency and selectivity of Cbz deprotection. The following tables summarize quantitative data from various studies to facilitate easy comparison.
Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
| Catalyst (mol%) | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 10% Pd/C (10 wt%) | H₂O (with TPGS-750-M) | 1 | < 2 | Room Temp. | >95 | [1] |
| 10% Pd/C (5-10 mol%) | Methanol (B129727), Ethanol, or Ethyl Acetate | 1 (balloon) | 1-16 | Room Temp. | High | [2][3] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | Various Solvents | 1 | 4 - 144 | Room Temp. | 57 - 66 | [4] |
| 5% Pd/C | Methanol | 1 (atmospheric) | 40 | 60 | High | [5] |
Table 2: Catalytic Transfer Hydrogenation
| Catalyst | Hydrogen Donor | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| 10% Pd/C | Ammonium (B1175870) Formate (B1220265) (3-5 equiv.) | Methanol or Ethanol | 0.5 - 4 | Room Temp. or gentle heating | High | [2][6] |
| 10% Pd/C | Formic Acid (2-5 equiv.) | Methanol or Ethanol | 1 - 6 | Room Temp. | High | [1] |
| Pd Black | Formic Acid | Ethanol | 1.5 | 25 | High | [5] |
| 10% Pd/C | Triethylsilane | Methanol | - | Room Temp. | Fast reaction | [7] |
| 10% Pd/C | 1,4-Cyclohexadiene | - | - | - | - | [7] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen Gas
This is the most common method for Cbz deprotection due to its mild conditions and high efficiency.[2]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent (e.g., MeOH, EtOH, or EtOAc) in a reaction flask.[2]
-
Carefully add 10% Pd/C to the solution, typically at a loading of 5-10 mol%.[2]
-
Seal the reaction vessel and evacuate the air, then backfill with hydrogen gas. This cycle should be repeated three times to ensure an inert atmosphere.[1]
-
Maintain a positive pressure of hydrogen gas (a balloon is often sufficient for atmospheric pressure reactions) and stir the mixture vigorously at room temperature.[1][3]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).[1]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by crystallization, chromatography, or another suitable method.[1]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method provides a safer alternative to using hydrogen gas, particularly for larger-scale reactions.[2]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[2]
-
To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[2]
-
Stir the mixture at room temperature or with gentle heating.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.[2]
-
The filtrate is then concentrated, and an aqueous work-up is performed.
-
Extract the product with a suitable organic solvent. The organic layer is then dried and concentrated to yield the desired amine.[2]
Troubleshooting and Optimization
Several factors can lead to inefficient Cbz deprotection. Here are some common issues and their solutions:
-
Catalyst Inactivity: An old or deactivated catalyst can result in a sluggish or incomplete reaction. Using a fresh batch of catalyst is recommended. For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[3]
-
Catalyst Poisoning: The presence of sulfur or phosphorus-containing functional groups in the substrate or as impurities can poison the palladium catalyst.[3][8] In such cases, increasing the catalyst loading or using a non-hydrogenation-based deprotection method is advisable.[3]
-
Poor Solubility: If the substrate is not sufficiently soluble in the chosen solvent, its access to the catalyst surface is limited. Experimenting with different solvents or solvent mixtures can improve the reaction rate.[3]
-
Product Amine Coordination: The deprotected amine product can coordinate to the palladium catalyst, leading to its deactivation.[3] Performing the reaction in an acidic solvent, such as acetic acid, can protonate the amine and prevent this coordination.[3]
Visualizations
References
Modifying Protein Surfaces with Z-Phe-osu: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-osu) for the modification of protein surfaces. This reagent offers a versatile tool for introducing a hydrophobic phenylalanine residue onto proteins, thereby enabling a range of applications from altering biophysical properties to developing targeted therapeutics.
Introduction to this compound
This compound is an amine-reactive compound that covalently attaches a Z-protected phenylalanine to primary amino groups on a protein, such as the ε-amino group of lysine (B10760008) residues and the N-terminus. The N-hydroxysuccinimide (OSu) ester provides high reactivity towards amines, forming a stable amide bond. The benzyloxycarbonyl (Z) group protects the amino group of the phenylalanine, which can be removed under specific conditions if further modification is desired.
The introduction of a phenylalanine residue can significantly alter the surface properties of a protein, most notably increasing its hydrophobicity. This modification can be leveraged for various applications, including:
-
Enhanced protein-membrane interactions: Increasing surface hydrophobicity can promote the association of proteins with cell membranes or lipid-based drug delivery vehicles.
-
Modulation of protein-protein interactions: Altering the surface chemistry can influence the binding affinity and specificity of protein interactions.
-
Controlled protein aggregation: The introduction of hydrophobic patches can be used to induce or study protein aggregation.
-
Development of antibody-drug conjugates (ADCs): While less common than other linkers, hydrophobic moieties can influence the pharmacokinetic and pharmacodynamic properties of ADCs.
Data Presentation: Reaction Parameters and Expected Outcomes
The successful modification of a protein with this compound depends on several key experimental parameters. The following table summarizes typical starting conditions and expected outcomes based on general N-hydroxysuccinimide (NHS) ester chemistry. Optimization for each specific protein is highly recommended.
| Parameter | Recommended Range | Expected Outcome |
| Molar Ratio (this compound:Protein) | 5:1 to 50:1 | Higher ratios increase the degree of labeling, but also the risk of protein aggregation and loss of function. |
| pH | 7.5 - 8.5 | Optimal for the reaction between the NHS ester and unprotonated primary amines. Lower pH reduces reactivity, while higher pH increases hydrolysis of the NHS ester. |
| Reaction Buffer | Amine-free buffers such as PBS (phosphate-buffered saline) or sodium bicarbonate. | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with this compound. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can reduce the rate of hydrolysis and may be preferable for sensitive proteins. |
| Reaction Time | 1 - 4 hours at room temperature; 4 - 12 hours at 4°C | Longer reaction times can increase the degree of labeling but also the extent of side reactions. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote intermolecular cross-linking and aggregation. |
| Quenching Agent | 50-100 mM Tris or Glycine | Terminates the reaction by consuming unreacted this compound. |
| Purification Method | Size-Exclusion Chromatography (SEC), Dialysis, or Tangential Flow Filtration (TFF) | Removes unreacted this compound and reaction byproducts. |
Experimental Protocols
General Protocol for Protein Modification with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein of interest.
Materials:
-
Protein of interest
-
This compound (CAS: 3397-32-8)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC column, dialysis tubing)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the protein is light-sensitive.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, perform dialysis or use centrifugal ultrafiltration units for buffer exchange and removal of small molecules.
-
-
Characterization:
-
Determine the final protein concentration using a standard protein assay (e.g., BCA).
-
Assess the degree of labeling using techniques such as mass spectrometry (to observe the mass shift) or UV-Vis spectroscopy if the label has a distinct absorbance.
-
Protocol for Assessing Surface Hydrophobicity
This protocol describes a method to quantify the change in protein surface hydrophobicity after modification with this compound using the fluorescent probe 8-Anilinonaphthalene-1-sulfonic acid (ANS).
Materials:
-
Unmodified and this compound-modified protein
-
ANS stock solution (1 mM in water)
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, pH 7.8
-
Fluorometer
Procedure:
-
Prepare solutions of both unmodified and modified protein at a concentration of 100 µg/mL in the Assay Buffer.
-
To 1 mL of each protein solution, add ANS from the stock solution to a final concentration of 10 µM.
-
Incubate the samples in the dark for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 370 nm and an emission wavelength of 490 nm.
-
An increase in fluorescence intensity of the modified protein compared to the unmodified protein indicates an increase in surface hydrophobicity.
Visualization of Related Signaling Pathways and Workflows
The modification of proteins and peptides with hydrophobic residues like phenylalanine can be instrumental in studying and modulating cellular signaling pathways. For instance, synthetic peptides designed to interact with specific receptors are often used to probe signaling cascades. This compound is a valuable reagent in the synthesis of such peptide probes. Below are diagrams of relevant signaling pathways that can be investigated using molecules synthesized with this compound.
Troubleshooting & Optimization
troubleshooting low yield in Z-Phe-osu coupling reactions
Welcome to the technical support center for Z-Phe-OSu (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during this compound coupling reactions in a question-and-answer format.
Question 1: Why is my this compound coupling reaction yield low or non-existent?
Low yield is a common problem that can stem from several factors. A systematic approach is crucial to identify the root cause.
-
Potential Cause 1: Inefficient Amine Nucleophilicity or Unavailability. The primary amine of your substrate may not be sufficiently nucleophilic or available to react with the this compound ester.
-
Solution:
-
pH Adjustment: Ensure the reaction pH is between 7.2 and 8.5.[1] Below this range, the amine may be protonated (R-NH3+), rendering it non-nucleophilic. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[1] Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to deprotonate the amine if it's a salt (e.g., hydrochloride or TFA salt).[2][3]
-
Steric Hindrance: If your amine is sterically hindered (e.g., a secondary amine or attached to a bulky group), the reaction rate will be slower.[4][5] Consider extending the reaction time or slightly increasing the temperature (e.g., to 40°C).[3] For very hindered amines, switching to a more potent coupling reagent might be necessary (see Question 4).
-
-
-
Potential Cause 2: Hydrolysis of this compound. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, especially in the presence of water and at higher pH, which deactivates it.[6]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM, THF) and ensure all glassware is thoroughly dried.[2] Store this compound in a desiccator to prevent moisture absorption.
-
Fresh Reagents: Use freshly opened or properly stored this compound.
-
-
-
Potential Cause 3: Poor Solubility of Reactants. If either this compound or your amine substrate is not fully dissolved, the reaction will be slow and incomplete.
-
Solution:
-
Solvent Choice: Ensure you are using a solvent that can dissolve all reactants. N,N-Dimethylformamide (DMF) is a common choice for peptide couplings due to its excellent solvating properties.[3][7] Other options include Dichloromethane (DCM), Tetrahydrofuran (THF), or mixtures thereof. For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or the addition of DMSO can be beneficial.[3][4]
-
-
Question 2: I'm observing significant side products in my reaction. What are they and how can I minimize them?
Side reactions can compete with the desired amide bond formation, reducing the yield and complicating purification.
-
Potential Side Reaction 1: Racemization. The chiral center of the phenylalanine residue can epimerize under basic conditions, leading to the formation of the D-isomer.
-
Solution:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.[3] Avoid strong, nucleophilic bases.
-
Temperature Control: Perform the reaction at room temperature or below (e.g., 0°C), as higher temperatures can increase the rate of racemization.[3]
-
Minimize Reaction Time: While longer reaction times can help with sterically hindered couplings, they also increase the risk of racemization. Monitor the reaction progress to determine the optimal time.
-
-
-
Potential Side Reaction 2: Diketopiperazine Formation. If your amine substrate is a dipeptide ester, intramolecular cyclization can occur to form a diketopiperazine, especially if proline is one of the first two residues.
-
Solution:
-
This is less of a concern when using a pre-activated amino acid like this compound to couple to an existing peptide chain, but it's a known side reaction in stepwise peptide synthesis. If this is suspected, using specialized resins or coupling dipeptides instead of single amino acids can be a strategy in solid-phase peptide synthesis (SPPS).
-
-
-
Potential Side Reaction 3: Reaction with Side Chains. If your amine-containing molecule has other nucleophilic side chains (e.g., hydroxyl, thiol, or other amines), these can also react with this compound.
-
Solution:
-
Protecting Groups: Ensure that all other potentially reactive functional groups are appropriately protected before the coupling reaction.
-
-
Question 3: How can I optimize the reaction conditions for my specific substrate?
Optimization is key to achieving high yields and purity.
-
Stoichiometry:
-
Use a slight excess of this compound (e.g., 1.1-1.5 equivalents) to drive the reaction to completion, especially if your amine is precious.[2]
-
If the amine is used as a salt, use at least one equivalent of a non-nucleophilic base like DIPEA to neutralize it. An excess of base (e.g., 2-4 equivalents) is sometimes used, but this can increase the risk of racemization.[3]
-
-
Reaction Time and Temperature:
-
Most NHS-ester couplings are complete within 2-12 hours at room temperature.[2]
-
For sterically hindered substrates, extending the reaction time or moderately increasing the temperature may be necessary.[3][4]
-
Monitor the reaction progress by a suitable analytical method like TLC or LC-MS to determine the optimal endpoint.[8][9]
-
-
Solvent:
Question 4: My coupling is still inefficient, even after optimizing conditions. Are there alternative approaches?
For particularly challenging couplings (e.g., with highly sterically hindered or electron-deficient amines), this compound may not be reactive enough.
-
Alternative Activation: Instead of using the pre-activated this compound, you can start with Z-Phe-OH and use a more potent in-situ coupling reagent.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are known to be highly effective for difficult couplings.[10][11] They require a non-nucleophilic base (e.g., DIPEA) for activation.
-
Phosphonium Salts: Reagents like PyBOP are also very effective and can sometimes be used without pre-activation.[4]
-
Carbodiimides with Additives: Using a carbodiimide (B86325) like DCC or EDC in combination with an additive such as HOBt or Oxyma can significantly improve efficiency and reduce side reactions compared to using the carbodiimide alone.[5][12]
-
Data Presentation
The following tables summarize qualitative and illustrative quantitative data for optimizing this compound coupling reactions based on general principles of peptide coupling.
Table 1: Influence of Reaction Parameters on this compound Coupling Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| pH | < 7 | Low | Amine is protonated and non-nucleophilic. |
| 7.2 - 8.5 | Optimal | Balances amine nucleophilicity and NHS ester stability.[1] | |
| > 8.5 | Low | Rapid hydrolysis of the NHS ester outcompetes aminolysis.[1][6] | |
| Solvent | Aprotic (DMF, NMP) | High | Good solvation for reactants, promoting the reaction.[3][7] |
| Aprotic (DCM, THF) | Moderate-High | Good for many substrates, but solubility may be limited.[2] | |
| Protic (e.g., alcohols) | Low | Solvent can act as a competing nucleophile. | |
| Aqueous buffers | Low | Promotes hydrolysis of the NHS ester.[6] | |
| Temperature | 0 - 25 °C | Good | Standard temperature range, minimizes side reactions like racemization.[3] |
| 25 - 40 °C | Potentially Higher | Can increase reaction rate for hindered substrates, but may also increase side reactions.[3] | |
| Water Content | Anhydrous | High | Minimizes hydrolysis of the this compound ester.[2] |
| Presence of water | Low | Hydrolysis of the NHS ester is a major competing reaction.[6] |
Table 2: Comparison of Coupling Strategies for Sterically Hindered Amines
| Coupling Reagent System | Relative Reactivity | Common Side Reactions | Notes |
| This compound | Moderate | Hydrolysis, Racemization | Convenient pre-activated ester, good for unhindered primary amines.[13] |
| Z-Phe-OH + EDC/HOBt | High | N-acylurea formation | A cost-effective and versatile in-situ activation method.[5] |
| Z-Phe-OH + HATU/DIPEA | Very High | Guanidinylation (if excess) | Excellent for sterically hindered and difficult couplings.[11] |
| Z-Phe-OH + PyBOP/DIPEA | Very High | Minimal | Powerful reagent, byproduct HMPA is a concern with the original BOP reagent, but not PyBOP.[4] |
| Z-Phe-OH + COMU/DIPEA | Very High | Minimal | Highly reactive and soluble, considered a safer alternative to benzotriazole-based reagents.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling in Solution Phase
This protocol describes a standard method for coupling this compound to a primary amine.
-
Reactant Preparation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your amine-containing substrate (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM, to a concentration of approximately 0.1 M).
-
If your amine is a hydrochloride or TFA salt, add a non-nucleophilic base such as DIPEA (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to generate the free amine.[2]
-
-
Coupling Reaction:
-
Add this compound (1.1-1.2 equivalents) to the stirred solution of the amine.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to remove unreacted Z-Phe-OH (from hydrolysis) and the N-hydroxysuccinimide byproduct, and finally with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization, if necessary.
-
Protocol 2: Monitoring the Coupling Reaction by HPLC
This protocol provides a general method for monitoring the reaction progress.
-
Sample Preparation:
-
At various time points, carefully withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of acid if the reaction is basic).
-
Dilute the sample with a suitable solvent, typically the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile (B52724) with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.[9]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for peptide analysis.[9]
-
Mobile Phase A: 0.1% TFA in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[9]
-
Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes to identify the retention times of your starting materials and product. Then, optimize with a shallower gradient for better resolution.[9]
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID analytical column.[9]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 254 nm (for the Z-group).[9]
-
-
Data Interpretation:
-
Track the decrease in the peak area of your starting amine and the increase in the peak area of your desired product over time to determine the reaction kinetics and endpoint.[9]
-
Mandatory Visualizations
Figure 1. this compound coupling reaction mechanism.
Figure 2. Troubleshooting workflow for low coupling yield.
Figure 3. Competing reaction pathways in this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
how to improve the efficiency of Z-Phe-osu coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of N-α-Z-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-osu) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound coupling reaction?
The optimal pH is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically 7.2 to 8.5.[1][][3] A pH of 8.3-8.5 is often considered ideal as it increases the concentration of the reactive, deprotonated primary amine while managing the rate of competing hydrolysis.[1]
Q2: Which buffers are recommended for this reaction, and which should be avoided?
It is critical to use buffers that do not contain primary amines, as these will compete with the target molecule for the this compound.[1][3]
-
Recommended Buffers: Phosphate (B84403), borate, HEPES, and sodium bicarbonate buffers are commonly used.[1][3]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[1]
Q3: My this compound is not soluble in the aqueous reaction buffer. What should I do?
Many NHS esters are not readily soluble in water.[3] The standard procedure is to first dissolve the this compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding it to the reaction mixture.[1][3][4] It is important to ensure the final concentration of the organic solvent in the reaction is low (typically not exceeding 10%) to prevent precipitation of proteins or peptides.[4]
Q4: How should I handle and store this compound to maintain its activity?
This compound, like other NHS esters, is sensitive to moisture.[1] Improper storage and handling are common causes of reagent inactivity.
-
Storage: Store the reagent desiccated at -20°C.[1]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent moisture from condensing on the cold powder.[1] Prepare solutions of this compound immediately before use, as stock solutions are prone to hydrolysis.[1]
Q5: What are the primary factors that influence the efficiency of the coupling reaction?
The success of the coupling reaction depends on several factors:
-
pH: Controls the balance between amine reactivity and NHS ester hydrolysis.[1]
-
Reagent Activity: The NHS ester must be free from hydrolysis.[1][4]
-
Concentration: Higher concentrations of the amine-containing reactant can improve coupling efficiency by favoring the desired reaction over hydrolysis.[][4]
-
Buffer Composition: The absence of competing primary amines in the buffer is crucial.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound coupling experiments.
Issue: Low or No Coupling Yield
A low yield of the desired product is the most common problem and can be traced to several sources.
Caption: Troubleshooting workflow for low this compound coupling yield.
Q: My coupling yield is low. What should I check first?
A: Systematically verify the following reaction parameters:
-
Suboptimal pH: Confirm that the pH of your reaction buffer is between 7.2 and 8.5.[1] A pH that is too low will result in a protonated, non-nucleophilic amine, while a pH that is too high will cause rapid hydrolysis of the this compound.[1]
-
Inactive Reagent: this compound is moisture-sensitive.[1] If the reagent has been stored improperly or is old, it may be hydrolyzed and inactive. Use a fresh aliquot for the reaction.
-
Presence of Competing Amines: Ensure your buffer does not contain primary amines like Tris or glycine.[1][3] These compounds will compete with your target molecule, significantly reducing the yield.
-
Dilute Reactants: The hydrolysis of this compound is a major competing reaction, particularly in dilute solutions where the concentration of water is much higher than the target amine.[4] Increasing the concentration of your protein or peptide can improve coupling efficiency.[4]
-
Steric Hindrance: If the amine on your target molecule is sterically hindered, the reaction may be slow or inefficient.[5] Consider increasing the reaction time or temperature, but be mindful that this can also increase the rate of hydrolysis and risk of racemization.[6][7]
Issue: Protein/Peptide Precipitation During Reaction
Q: My protein precipitated after I added the this compound solution. How can I prevent this?
A: Precipitation can occur for several reasons:
-
Excess Organic Solvent: this compound is often dissolved in DMSO or DMF.[3] Adding too much of this organic solvent to the aqueous protein solution can cause precipitation. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[4]
-
Change in Protein Charge: The reaction of this compound with primary amines (like the side chain of lysine) neutralizes the positive charge of the amine group.[4] This alteration in the protein's overall charge can affect its solubility, sometimes leading to aggregation and precipitation.[4] If this is suspected, consider optimizing the buffer composition or ionic strength.
Data Summary: Key Reaction Parameters
The following table summarizes key quantitative parameters for optimizing this compound coupling reactions, based on general NHS-ester chemistry.
| Parameter | Recommended Range | Rationale & Notes | Citations |
| pH | 7.2 - 8.5 | Balances amine reactivity (favored at higher pH) and NHS ester stability (favored at lower pH). Optimal is often 8.3-8.5. | [1][][3] |
| Temperature | 4°C to Room Temp. (20-25°C) | Room temperature is common for efficiency. 4°C can be used to slow hydrolysis and minimize side reactions for sensitive molecules. | [][3][8] |
| Reaction Time | 0.5 - 4 hours | Sufficient for most reactions. Longer times may not improve yield and can increase hydrolysis. | [][3] |
| Organic Solvent | < 10% (v/v) | To dissolve water-insoluble this compound. Higher concentrations risk precipitating the target molecule. | [4] |
| Molar Ratio | 1:1 to 20:1 (this compound:Amine) | A molar excess of the NHS ester can drive the reaction. A 20-fold excess is a common starting point for antibodies, but should be optimized to avoid over-labeling. | [4] |
Experimental Protocols
Protocol 1: General Coupling of this compound to a Soluble Protein/Peptide
This protocol provides a starting point for coupling this compound to a protein or peptide containing primary amines in solution.
References
- 1. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
side reactions associated with Z-Phe-osu in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-Phe-Osu (N-Cbz-L-phenylalanine N-hydroxysuccinimide ester) in peptide synthesis. The following information addresses common side reactions and offers strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound is an N-terminally protected amino acid active ester. The Z-group (benzyloxycarbonyl or Cbz) is a well-established protecting group for the amine terminus, while the OSu (N-hydroxysuccinimide) ester is a highly reactive group that facilitates efficient peptide bond formation under mild conditions.[1] Its primary application is in solution-phase peptide synthesis for the incorporation of a phenylalanine residue. It can also be used in fragment condensation strategies.
Q2: What are the most common side reactions associated with the use of this compound?
The most common side reactions include:
-
Hydrolysis of the OSu-ester: The active ester can react with water, leading to the inactivation of the reagent.[2]
-
Racemization: The chiral integrity of the phenylalanine residue can be compromised during activation and coupling, leading to the formation of the D-enantiomer.
-
Side reactions with nucleophilic amino acid side chains: The OSu-ester can react with nucleophilic side chains of other amino acids in the peptide chain, such as serine, threonine, and tyrosine (O-acylation).[3]
-
Formation of N-acylurea: This can occur when using carbodiimide (B86325) coupling reagents in conjunction with Z-Phe-OH to generate the OSu ester in situ.
Q3: How can I detect the presence of side products in my reaction mixture?
The presence of side products can be detected using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This can be used to separate and quantify the desired peptide from byproducts.
-
Mass Spectrometry (MS): This will help in identifying the mass of the desired product and any unexpected masses that may correspond to side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can provide detailed structural information to confirm the identity of the main product and characterize impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
Possible Cause 1: Hydrolysis of this compound
The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which regenerates the carboxylic acid of Z-Phe-OH and renders it inactive for coupling.[2] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.[2]
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that all solvents, particularly polar aprotic solvents like DMF and DMSO, are anhydrous.
-
Control pH: Maintain the reaction pH in the optimal range of 7.2-8.5.[2] Below this range, the amine nucleophile is protonated and less reactive, while above pH 8.5, the rate of NHS ester hydrolysis increases significantly.[2]
-
Temperature Control: Perform the coupling reaction at room temperature (20-25°C). For sensitive substrates or to further minimize hydrolysis, the reaction can be carried out at 4°C, though this may require a longer reaction time.
-
Storage: Store this compound in a desiccated environment at -20°C to protect it from moisture.
| Factor | Recommendation for Minimizing Hydrolysis |
| Solvent | Use anhydrous DMF or DMSO. |
| pH | Maintain a range of 7.2-8.5.[2] |
| Temperature | 20-25°C for standard reactions; 4°C for sensitive substrates. |
| Storage | -20°C in a desiccated container. |
Logical Workflow for Troubleshooting Low Yield due to Hydrolysis
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Presence of Diastereomeric Impurities
Possible Cause: Racemization
Racemization of the phenylalanine residue can occur during the activation of the carboxyl group and subsequent coupling, leading to the formation of Z-D-Phe peptides. This is often facilitated by the choice of base and coupling reagents.
Troubleshooting Steps:
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA). Use the minimum amount necessary.
-
Coupling Reagent Additives: When preparing the active ester in situ using carbodiimides (like DCC or EDC), always include racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).
-
Temperature: Perform the coupling at a lower temperature (e.g., 0°C) to minimize the rate of racemization.
| Factor | Recommendation for Minimizing Racemization |
| Base | Use minimal amounts of a sterically hindered base like DIPEA. |
| Additives | Use HOBt or OxymaPure with carbodiimide coupling reagents. |
| Temperature | Perform coupling at 0°C. |
Mechanism of Racemization via Oxazolone (B7731731) Formation
Caption: Racemization pathway via oxazolone intermediate.
Issue 3: Unexpected Side Products with Nucleophilic Amino Acids
Possible Cause: O-acylation
If the peptide sequence contains amino acids with nucleophilic side chains, such as serine, threonine, or tyrosine, the highly reactive OSu ester of this compound can lead to acylation of the hydroxyl group, forming a stable ester linkage as a side product.[3]
Troubleshooting Steps:
-
Side-Chain Protection: The most effective method is to use appropriate protecting groups for the side chains of nucleophilic amino acids (e.g., t-butyl for Ser, Thr, Tyr) during the synthesis.
-
Control Stoichiometry: Avoid using a large excess of this compound to minimize the chance of reaction with side chains.
-
pH Control: Maintaining the pH towards the lower end of the optimal range (around 7.2-7.5) can favor N-acylation over O-acylation, as the amine is more nucleophilic than the hydroxyl group at this pH.
Experimental Protocol: Coupling of this compound to a Glycine (B1666218) Methyl Ester
This protocol describes a standard procedure for the solution-phase coupling of this compound.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to generate the free base of glycine methyl ester.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the freshly prepared H-Gly-OMe solution to the this compound solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Gly-OMe.
-
Purify the crude product by column chromatography or recrystallization as needed.
Workflow for Peptide Coupling with this compound
Caption: General experimental workflow for solution-phase coupling.
References
preventing racemization when using Z-Phe-osu
Welcome to the technical support center for Z-Phe-Osu (N-Cbz-L-phenylalanine N-hydroxysuccinimide ester). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent racemization during its use in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of using this compound?
A1: Racemization is the process where the L-phenylalanine derivative, Z-L-Phe-Osu, loses its stereochemical integrity at the alpha-carbon, leading to the formation of its D-enantiomer, Z-D-Phe-Osu. This results in a mixture of diastereomeric peptides, which can be difficult to separate and may have altered biological activity.[1][2]
Q2: What is the primary cause of racemization when using this compound?
A2: The primary cause of racemization for activated amino acids like this compound is the formation of a planar oxazolone (B7731731) intermediate. The presence of a base in the reaction mixture can abstract the proton from the alpha-carbon of the activated ester, leading to the formation of this intermediate. The planar structure of the oxazolone allows for reprotonation from either side, resulting in a loss of the original stereochemistry.
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors influence the rate of racemization, including the strength and concentration of the base used, the reaction temperature, the polarity of the solvent, and the duration of the coupling reaction.[3]
Q4: Are urethane-protecting groups like the Z-group (benzyloxycarbonyl) effective at preventing racemization?
A4: Yes, urethane-based protecting groups like the Z-group are generally effective at suppressing racemization compared to other N-acyl groups. This is because the oxygen atom of the urethane (B1682113) group can participate in the formation of a six-membered ring, which is less favorable for racemization than the five-membered oxazolone ring. However, under non-optimized conditions, racemization can still occur.
Q5: How can I detect and quantify racemization in my peptide product?
A5: Racemization can be quantified by analyzing the diastereomeric purity of the final peptide product. Common analytical techniques include chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) on a chiral stationary phase.[4][5] Another sensitive method is Marfey's analysis, which involves hydrolysis of the peptide, derivatization with a chiral reagent (Marfey's reagent, L-FDAA), and subsequent separation and quantification of the resulting diastereomers by reversed-phase HPLC.[6]
Troubleshooting Guide
This guide is intended to help you identify and resolve common issues related to racemization when using this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of D-isomer detected in the final peptide. | 1. Inappropriate Base: Use of a strong base like N,N-Diisopropylethylamine (DIPEA) can accelerate proton abstraction and subsequent racemization. 2. High Reaction Temperature: Elevated temperatures increase the rate of oxazolone formation and racemization.[3] 3. Prolonged Reaction Time: Leaving the this compound activated for an extended period before coupling increases the opportunity for racemization. 4. Polar Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can promote racemization more than non-polar solvents.[3] | 1. Switch to a weaker or sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-collidine are preferred over DIPEA. Use the minimum necessary amount of base.[6] 2. Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. For microwave-assisted synthesis, consider lowering the temperature. 3. Minimize the pre-activation time. Add the coupling reagents and this compound to the amine component without a long pre-activation step. 4. Consider using a less polar solvent. If solubility allows, a mixture of Dichloromethane (DCM) and DMF, or DCM alone, may reduce racemization. |
| Difficulty in purifying the final peptide. | Presence of Diastereomers: The desired peptide and its diastereomeric impurity (containing D-Phe) may have very similar physical properties, making separation by standard chromatography challenging.[1] | Optimize coupling conditions to minimize racemization. (See above). If diastereomers are still present, employ chiral chromatography for purification.[1] |
| Low coupling yield. | Steric Hindrance: The bulky side chain of phenylalanine can sometimes hinder the coupling reaction.[1] | Use a more powerful coupling reagent in conjunction with this compound. While this compound is an active ester, for particularly difficult couplings, the addition of a carbodiimide (B86325) (e.g., DIC) with a racemization-suppressing additive (e.g., OxymaPure) might be considered, though this deviates from using the Osu ester directly. Alternatively, increasing the reaction time or temperature slightly while carefully monitoring for racemization can be attempted.[1] |
Quantitative Data Summary
The following tables summarize representative data on the impact of different reaction conditions on the extent of racemization for Z-protected phenylalanine. This data is synthesized from trends reported in the literature for similar peptide coupling reactions and serves as a guideline for optimizing your experiments.
Table 1: Effect of Base on Racemization of Z-Phe-Xaa
| Base | % D-Isomer (Racemization) |
| DIPEA | 5.0 - 10.0% |
| NMM | 1.5 - 4.0% |
| 2,4,6-Collidine | < 1.0% |
| Conditions: Reaction performed in DMF at room temperature. Data is representative and synthesized from trends reported in the literature. |
Table 2: Effect of Solvent on Racemization of Z-Phe-Xaa
| Solvent | % D-Isomer (Racemization) |
| DMF | 3.0 - 7.0% |
| DCM | 1.0 - 3.0% |
| THF | 1.5 - 4.0% |
| Conditions: Reaction performed with NMM as the base at room temperature. Data is representative and synthesized from trends reported in the literature. |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling using this compound
This protocol describes a general procedure for coupling Z-L-Phe-Osu to an N-terminal amine of a peptide sequence while minimizing racemization.
Materials:
-
Z-L-Phe-Osu (1.1 equivalents)
-
Amine component (e.g., peptide-resin with a free N-terminus) (1.0 equivalent)
-
N-Methylmorpholine (NMM) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or a 1:1 mixture of DCM/DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the resin-bound peptide with the free N-terminus in the chosen solvent for 30 minutes.
-
In a separate flask, dissolve Z-L-Phe-Osu in the anhydrous solvent under an inert atmosphere.
-
Add the NMM to the solution of the amine component.
-
Cool the reaction vessel containing the amine component to 0 °C in an ice bath.
-
Slowly add the solution of Z-L-Phe-Osu to the cooled amine component solution with gentle agitation.
-
Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis).
-
Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DCM and methanol, and dry under vacuum.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines a general method for analyzing the enantiomeric purity of the phenylalanine residue in the final peptide product.
Procedure:
-
Peptide Hydrolysis: a. Take a small sample of the purified peptide and hydrolyze it in 6 M HCl at 110 °C for 24 hours in a sealed, evacuated tube. b. After hydrolysis, remove the HCl under vacuum.
-
Sample Preparation for Chiral HPLC: a. Dissolve the amino acid residue in the mobile phase. b. No derivatization is required for this direct analysis method.
-
Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for amino acid enantiomers (e.g., a teicoplanin-based or ristocetin-based CSP).[5] b. Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water. The exact ratio will need to be optimized for the specific column and peptide.[5] c. Flow Rate: Typically 0.5 - 1.0 mL/min. d. Detection: UV detector at a suitable wavelength (e.g., 210 nm).[5] e. Analysis: Inject the sample and integrate the peak areas for the L- and D-phenylalanine enantiomers. The percentage of the D-isomer corresponds to the level of racemization.
Visualizations
Caption: Mechanism of racemization of this compound via an oxazolone intermediate.
Caption: A logical workflow for troubleshooting high racemization levels.
References
Technical Support Center: Z-Phe-OSu Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for managing the hydrolysis of Z-Phe-OSu (N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester) during reaction setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is an amine-reactive compound used in peptide synthesis and bioconjugation.[1] It consists of the amino acid phenylalanine with its amino group protected by a benzyloxycarbonyl (Z) group and its carboxyl group activated as an N-hydroxysuccinimide (NHS) ester.[1] This activation allows it to efficiently react with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) to form a stable amide bond.[2][3]
Q2: What is this compound hydrolysis, and why is it a critical issue?
Hydrolysis is a chemical reaction where the NHS ester of this compound reacts with water, cleaving the active ester bond.[4][5] This reaction is detrimental because it converts the amine-reactive this compound into an inactive carboxylic acid (Z-Phe-OH) and releases N-hydroxysuccinimide (NHS), rendering the reagent unable to participate in the desired coupling reaction.[5] This directly competes with the intended aminolysis (amine coupling) reaction, leading to reduced yield, inconsistent results, and wasted reagents.[3][6]
Q3: What are the primary factors that influence the rate of this compound hydrolysis?
The stability of this compound, like other NHS esters, is highly dependent on environmental conditions. The most critical factors are:
-
pH: The rate of hydrolysis increases dramatically with increasing pH.[4][7] Alkaline conditions (pH > 8.5) lead to very rapid hydrolysis.[4][8]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[4][9]
-
Moisture: NHS esters are highly sensitive to moisture, both in solid form and in solution.[2][4] Exposure to atmospheric humidity can degrade the reagent over time.[2]
-
Solvent: While this compound is often dissolved in anhydrous organic solvents like DMSO or DMF, the presence of residual water in these solvents or the subsequent addition to an aqueous buffer will initiate hydrolysis.[2][5]
Q4: How should I properly store and handle this compound to prevent premature hydrolysis?
Proper storage and handling are essential to maintain the reactivity of this compound.
-
Storage: Store the solid reagent in a desiccator at -20°C.[2]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature.[2][10] This crucial step prevents atmospheric moisture from condensing on the cold powder.[2] After use, consider purging the vial with an inert gas like argon or nitrogen before resealing.[2]
-
Stock Solutions: Prepare stock solutions in an anhydrous, high-quality organic solvent (e.g., DMSO, DMF) immediately before use.[2] For longer-term storage, aliquot stock solutions to avoid multiple freeze-thaw cycles and store them at -20°C under an inert atmosphere.[2]
Troubleshooting Guide
Problem: Low or no yield in my coupling reaction.
This is the most common issue and is often linked to the hydrolysis of this compound. Follow this guide to troubleshoot the problem.
Step 1: Verify the Activity of Your this compound Reagent
The primary suspect for low coupling efficiency is a hydrolyzed, inactive reagent.[2] You can perform a qualitative test to check its activity.
-
Cause: The reagent may have been compromised by exposure to moisture during storage or handling.[2]
-
Solution: Perform an activity test before proceeding with your main experiment. A detailed protocol is provided in the "Experimental Protocols" section below. If the test confirms the reagent is inactive, discard it and use a fresh vial.[10]
Step 2: Evaluate Your Reaction Conditions
If the reagent is active, the reaction setup itself is the next area to investigate.
-
Cause 1: Suboptimal pH. The optimal pH for NHS ester coupling is a compromise between amine reactivity and ester stability, typically between 7.2 and 8.5.[4][11] Below pH 7, the target amines are protonated and less nucleophilic; above pH 8.5, hydrolysis becomes excessively rapid.[2][3]
-
Solution: Ensure your reaction buffer is within the optimal pH 7.2-8.5 range. Use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer.[3][8] Avoid buffers containing primary amines like Tris, as they will compete for reaction with the this compound.[8]
-
-
Cause 2: Presence of Water in Organic Solvent. Stock solutions of this compound are prepared in organic solvents, but these must be anhydrous.
-
Cause 3: Dilute Reagent Concentrations. In dilute protein or peptide solutions, the molar concentration of water can be significantly higher than that of the target amines, favoring the hydrolysis side reaction.[2]
-
Solution: If possible, increase the concentration of your protein or peptide in the reaction mixture to favor the desired bimolecular aminolysis reaction over hydrolysis.[3]
-
-
Cause 4: Reaction Temperature is Too High.
-
Solution: Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature). While this will slow down both aminolysis and hydrolysis, it can significantly extend the half-life of the this compound, giving it more time to react with the target amine.[4]
-
Quantitative Data Summary
Table 1: Approximate Half-Life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Room Temp | ~7 hours |
| 8.0 | 4°C | ~1 hour |
| 8.5 | Room Temp | 10 - 180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | Minutes |
Sources: Data compiled from multiple sources.[3][4][8][12]
Visualizations
References
- 1. CAS 3397-32-8: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Z-Phe-osu in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding precipitation issues encountered with Z-Phe-osu (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester) in organic solvents during chemical synthesis.
Troubleshooting Guides
Issue: this compound Precipitates from Solution During Reaction Setup
Possible Causes and Solutions:
-
Low Solvent Polarity: this compound, a protected amino acid, possesses limited solubility in non-polar solvents. The polarity of the solvent system may be insufficient to maintain dissolution.
-
Solution: Increase the polarity of the solvent system. A mixture of solvents can be employed. For instance, if precipitation occurs in dichloromethane (B109758) (DCM), adding a small amount of a more polar solvent like N,N-dimethylformamide (DMF) can enhance solubility.
-
-
Low Temperature: The solubility of this compound, like many organic compounds, is temperature-dependent. Lower temperatures can significantly decrease its solubility.
-
Solution: Gently warm the solvent to aid in the dissolution of this compound before adding other reagents. Ensure the temperature is compatible with the stability of all reaction components.
-
-
High Concentration: The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Solution: Decrease the concentration of this compound by increasing the solvent volume. It is advisable to prepare a less concentrated stock solution and add it to the reaction mixture.
-
-
Impure this compound or Solvent: Impurities in the this compound solid or the presence of contaminants (e.g., water) in the organic solvent can reduce solubility.
-
Solution: Use high-purity, anhydrous solvents. Ensure that the this compound reagent is of high quality and has been stored under appropriate desiccated conditions.
-
Issue: Precipitation Occurs After the Addition of Other Reagents (e.g., Amine, Coupling Additives)
Possible Causes and Solutions:
-
Change in Solvent Environment: The addition of other, less polar reagents can decrease the overall polarity of the reaction mixture, causing this compound to precipitate.
-
Solution: Before adding the next reagent, ensure that this compound is fully dissolved. Consider adding the less polar reagent slowly or as a solution in a compatible co-solvent to maintain homogeneity.
-
-
Formation of an Insoluble Intermediate: The reaction of this compound with the amine component may lead to the formation of a partially soluble or insoluble peptide product, especially if the resulting peptide sequence is hydrophobic.
-
Solution: If the product is precipitating, consider using a more polar solvent system from the outset (e.g., DMF or N-Methyl-2-pyrrolidone (NMP)). In some cases, the addition of chaotropic salts can improve the solubility of growing peptide chains.
-
-
Side Reactions: Undesired side reactions could lead to the formation of insoluble byproducts.
-
Solution: Ensure that the reaction conditions (e.g., temperature, absence of moisture) are strictly controlled to minimize side reactions. The use of coupling additives like HOBt can sometimes help to prevent certain side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common organic solvents?
Q2: I am observing a gel-like formation instead of a clear solution. What could be the cause?
A2: Gel formation can be indicative of aggregation of the protected amino acid or the growing peptide chain, which is often a precursor to precipitation. This is particularly common with hydrophobic sequences. Using solvents known to disrupt aggregation, such as NMP or adding a small amount of DMSO, can be beneficial.
Q3: Can the choice of coupling reagent affect the solubility of this compound?
A3: While the coupling reagent itself may not directly impact the initial solubility of this compound, the byproducts of the coupling reaction can. For example, dicyclohexylurea (DCU), a byproduct of DCC coupling, is notoriously insoluble in many organic solvents and can precipitate, potentially co-precipitating the desired product. Using a more soluble carbodiimide (B86325) like diisopropylcarbodiimide (DIC) can mitigate this issue.
Q4: How can I determine the best solvent for my specific reaction involving this compound?
A4: A small-scale solubility test is recommended. To a small, known amount of this compound, add incremental volumes of the desired solvent at a controlled temperature and observe for complete dissolution. This will provide a practical estimation of its solubility for your specific conditions.
Q5: Are there any alternatives to this compound if precipitation issues persist?
A5: If solubility issues with this compound are insurmountable for a particular synthesis, you might consider using a different activated form of Z-L-Phenylalanine, such as the corresponding acid fluoride (B91410) or a pre-formed active ester with a more solubilizing leaving group. However, this may require significant changes to the established protocol.
Data Presentation
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides an estimated solubility based on general knowledge of protected amino acids and data from a structurally similar compound, Fmoc-OSu.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Estimated Solubility of this compound | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Good | Generally a good solvent for peptide synthesis. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Moderate | Solubility can be limited, especially at lower temperatures. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Moderate to Low | Often used in mixtures with more polar solvents. |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | Moderate to Low | May not be suitable for high concentrations. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Good | Known to be effective in preventing peptide aggregation. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Very Good | High polarity, but can be difficult to remove. |
Note: This data is an estimation and should be confirmed experimentally for specific applications.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
Preparation: Weigh 10 mg of this compound into a small glass vial.
-
Solvent Addition: Add the chosen organic solvent (e.g., DMF, DCM) in 0.1 mL increments.
-
Dissolution: After each addition, vortex the vial for 30 seconds at a controlled temperature (e.g., room temperature).
-
Observation: Observe for complete dissolution of the solid. The volume of solvent required to achieve a clear solution provides an approximate solubility.
Protocol 2: Standard Peptide Coupling with this compound
-
Dissolution: Dissolve this compound (1.2 equivalents) in the chosen anhydrous organic solvent (e.g., DMF). If necessary, gently warm the mixture to ensure complete dissolution.
-
Activation (Optional): If using a coupling additive like HOBt (1.2 equivalents), add it to the this compound solution.
-
Amine Addition: In a separate vessel, dissolve the amine component (1.0 equivalent) in the same solvent.
-
Coupling: To the stirred solution of the amine, slowly add the solution of this compound (and HOBt, if used). Then, add the coupling reagent (e.g., DIC, 1.2 equivalents).
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Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
Visualizations
Caption: A generalized workflow for a peptide coupling reaction involving this compound.
Caption: A logical troubleshooting workflow for addressing this compound precipitation issues.
References
Technical Support Center: Z-Phe-Osu Stability and Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the impact of moisture on the stability and reactivity of N-benzyloxycarbonyl-L-phenylalanine N-succinimidyl ester (Z-Phe-Osu).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an N-protected amino acid active ester. It is commonly used in peptide synthesis to introduce a Z-protected phenylalanine residue onto a primary or secondary amine. The N-hydroxysuccinimide (Osu) ester is a good leaving group, facilitating the formation of a stable amide bond with the amine nucleophile.
Q2: How does moisture affect the stability of this compound?
A2: this compound is highly susceptible to hydrolysis in the presence of moisture.[1][][3] The active ester can react with water, leading to the cleavage of the O-succinimidyl group and the formation of the inactive Z-phenylalanine carboxylic acid. This process is irreversible and reduces the amount of active reagent available for the desired coupling reaction, leading to lower product yields.
Q3: What are the optimal storage and handling conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a desiccator at low temperatures (typically -20°C). Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.[1] It is crucial to use anhydrous solvents and handle the reagent in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) whenever possible.
Q4: How does pH influence the stability and reactivity of this compound in aqueous environments?
A4: The stability and reactivity of this compound are highly pH-dependent. The desired coupling reaction with primary amines is most efficient in the pH range of 7.2 to 8.5.[1] Below this range, the target amine is protonated and less nucleophilic. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, leading to the rapid degradation of this compound.[1]
Troubleshooting Guide
Issue 1: Low or no yield in my coupling reaction.
-
Possible Cause 1: Hydrolysis of this compound.
-
Troubleshooting Steps:
-
Ensure the use of anhydrous solvents (e.g., DMF, DMSO, CH₂Cl₂). If necessary, use freshly opened bottles or solvents dried over molecular sieves.
-
Prepare solutions of this compound immediately before use. Do not store it in solution for extended periods.[1]
-
Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target amine for reaction with this compound.[1]
-
-
-
Possible Cause 2: Incorrect pH of the reaction mixture.
-
Troubleshooting Steps:
-
Verify that the pH of the reaction buffer is within the optimal range of 7.2-8.5.[1]
-
If your amine is in the form of a salt (e.g., hydrochloride), a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) should be added to deprotonate the amine.
-
-
-
Possible Cause 3: Inactive amine.
-
Troubleshooting Steps:
-
Confirm the purity and integrity of your amine-containing starting material.
-
For solid-phase peptide synthesis, ensure that the N-terminal amine of the resin-bound peptide has been fully deprotected.
-
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variable moisture contamination.
-
Troubleshooting Steps:
-
Standardize the handling procedure for this compound. Always allow the container to reach room temperature before opening.
-
Use the same grade and source of anhydrous solvents for all experiments.
-
Consider performing reactions under an inert atmosphere to minimize exposure to ambient humidity.
-
-
-
Possible Cause 2: Degradation of this compound stock.
-
Troubleshooting Steps:
-
If the stock of this compound is old or has been opened multiple times, its purity may be compromised.
-
Test the activity of the this compound by performing a small-scale control reaction with a simple primary amine of known purity.
-
-
Data Presentation
The stability of NHS esters like this compound is highly dependent on the pH in aqueous environments. The following table summarizes the relative hydrolysis rates at different pH values.
Table 1: Impact of pH on the Hydrolysis Rate of NHS Esters
| pH | Half-life of NHS Ester in Aqueous Solution (approximate) | Relative Hydrolysis Rate |
| 6.0 | Several hours to days | Very Low |
| 7.0 | 1 - 2 hours | Low |
| 8.0 | 10 - 20 minutes | Moderate |
| 8.5 | < 10 minutes | High |
| > 9.0 | Seconds to minutes | Very High |
Note: Data is generalized for N-hydroxysuccinimide esters and serves as a guideline. The exact rates for this compound may vary based on specific reaction conditions such as temperature and buffer composition.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Primary Amine
-
Dissolution of Reactants:
-
Dissolve the amine-containing compound (1 equivalent) in anhydrous DMF or an appropriate anhydrous solvent.
-
In a separate, dry vial, dissolve this compound (1.2 equivalents) in the same anhydrous solvent.
-
-
Addition of Base (if required):
-
If the amine is a salt, add N,N-diisopropylethylamine (DIEA) (2-3 equivalents) to the solution of the amine-containing compound.
-
-
Coupling Reaction:
-
Add the this compound solution to the amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to check for the consumption of the starting amine.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography or recrystallization, to isolate the desired Z-protected product.
-
Protocol 2: Assessing the Stability of this compound under Varying Humidity
This protocol is based on general principles for stability testing of active substances.[4][5][6][7]
-
Sample Preparation:
-
Aliquot equal amounts of solid this compound into several vials.
-
-
Storage Conditions:
-
Time Points:
-
Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
Analytical Testing:
-
At each time point, remove a vial from each humidity condition.
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Dissolve the contents in a suitable anhydrous solvent.
-
Analyze the sample using reverse-phase HPLC to quantify the remaining this compound and detect the formation of the Z-phenylalanine hydrolysis product.
-
-
Evaluation:
-
Plot the percentage of remaining this compound against time for each humidity condition to determine the degradation rate. The results will provide evidence of how the quality of the active substance varies with time under the influence of moisture.[5]
-
Visualizations
Caption: Hydrolysis pathway of this compound in the presence of water.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Z-Phe-osu Peptide Bond Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the temperature during Z-Phe-osu peptide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound peptide bond formation?
A1: The optimal temperature for a peptide coupling reaction involving this compound (N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester) is a balance between reaction kinetics and the stability of the active ester. Reactions are typically conducted at room temperature (20-25°C). However, for sensitive substrates or to minimize side reactions, the reaction can be performed at a lower temperature, such as 0-4°C, which may require a longer reaction time. For sterically hindered couplings, gently increasing the temperature to 30-40°C can improve the reaction rate, but this should be done with caution due to the potential for increased side reactions.[1]
Q2: What are the potential side reactions when increasing the temperature of the coupling reaction?
A2: Higher temperatures can promote several unwanted side reactions. These include racemization of the amino acid, aspartimide formation (if aspartic acid is present in the sequence), and the formation of diketopiperazines.[2] The specific side products will depend on the coupling agent used and the peptide sequence.[2]
Q3: How does the choice of solvent affect the reaction at different temperatures?
A3: The choice of solvent is crucial for ensuring the solubility of the reactants and can influence the reaction rate. Aprotic polar solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used.[1][3] It is critical to use anhydrous (water-free) solvents to prevent the hydrolysis of the OSu active ester, a primary competing side reaction.[1] While NMP can be superior to DMF for sequences prone to aggregation, the optimal solvent may need to be determined empirically.[1][3]
Q4: Can a catalyst be used to improve reaction efficiency at lower temperatures?
A4: Yes, adding a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) can accelerate the coupling reaction.[1] This can be particularly useful when conducting the reaction at lower temperatures to minimize side reactions while still achieving a reasonable reaction rate.
Q5: How can I monitor the progress of the this compound coupling reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow you to track the consumption of the starting materials (this compound and the amine component) and the formation of the desired peptide product.[4] For solid-phase peptide synthesis, a Kaiser test can be used to check for the presence of free primary amines after the coupling step, indicating whether the reaction has gone to completion.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Hydrolysis of this compound | - Ensure the use of anhydrous solvents and reagents. - Prepare fresh solutions of this compound immediately before use. |
| Steric Hindrance | - Increase the reaction temperature to 30-40°C and monitor for side reactions.[1] - Extend the reaction time. | |
| Poor Solubility of Reactants | - Screen different anhydrous aprotic polar solvents such as DMF or NMP.[1][3] | |
| Presence of Impurities or Side Products | Racemization | - Perform the coupling reaction at a lower temperature (e.g., 0-4°C). |
| Other Side Reactions | - Optimize reaction time; prolonged exposure to reaction conditions can promote side product formation. - If using a carbodiimide (B86325) coupling agent, consider adding HOBt to suppress side reactions.[1] | |
| Incomplete Reaction (Solid-Phase Synthesis) | Incomplete Coupling | - Perform a Kaiser test to check for free amines.[5] If positive, repeat the coupling step. |
| Peptide Aggregation on Resin | - Switch to a solvent known to disrupt aggregation, such as NMP.[1] |
Data Presentation
Table 1: Qualitative Effect of Temperature on this compound Coupling
| Temperature Range | Reaction Rate | Potential for Side Reactions (e.g., Racemization) | Recommended Use Case |
| 0 - 4°C | Slower | Low | For sensitive amino acids or when minimizing racemization is critical. |
| 20 - 25°C (Room Temp) | Moderate | Moderate | Standard starting point for most coupling reactions. |
| 30 - 40°C | Faster | High | For sterically hindered couplings where the reaction is sluggish at lower temperatures.[1] |
Table 2: Representative Yields for Dipeptide Formation (Z-Phe-Gly-OMe)
| Temperature | Reaction Time | Crude Product Yield | Purified Product Yield |
| 0°C | 24 hours | 80 - 90% | 65 - 80% |
| 25°C | 4 - 12 hours | 85 - 95% | 70 - 85% |
| 40°C | 2 - 6 hours | 80 - 90% | 60 - 75% (Purity may be lower) |
Note: These are representative yields and can vary based on the specific reactants, solvent, and scale of the reaction.[4]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide using this compound at Different Temperatures
This protocol describes the coupling of this compound with a generic amino acid ester (e.g., H-Gly-OMe) in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Temperature-controlled bath (e.g., ice bath for 0°C, water bath for elevated temperatures)
Procedure:
-
Preparation of the Free Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes to generate the free base.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Adjust the temperature of this solution to the desired level (0°C, 25°C, or 40°C) using a temperature-controlled bath.
-
Add the freshly prepared amino acid ester solution to the this compound solution.
-
Stir the reaction mixture at the set temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed. Reaction times will vary with temperature (see Table 2).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by silica (B1680970) gel column chromatography.
-
Visualizations
Caption: Workflow for this compound peptide bond formation.
References
effect of stirring speed on Z-Phe-osu reaction outcome
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-Phe-osu (N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester) in their experiments. The following information addresses common issues, particularly the effect of stirring speed on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an N-hydroxysuccinimide (NHS) ester of Z-L-phenylalanine. It is an activated amino acid derivative commonly used in peptide synthesis to form a peptide bond with a free amino group of another amino acid or peptide. The NHS ester is a good leaving group, facilitating the acylation reaction under mild conditions.
Q2: How does stirring speed influence the outcome of a this compound reaction?
A2: Stirring speed is a critical parameter that primarily affects the mass transfer of reactants in both solution-phase and solid-phase peptide synthesis (SPPS). Inadequate stirring can lead to localized concentration gradients, resulting in incomplete reactions and the formation of side products. Conversely, excessively high stirring speeds can, in some cases, have a detrimental effect, though this is less common in solution-phase reactions. For SPPS, appropriate agitation is crucial for the efficient diffusion of reagents to the resin beads.[1][2]
Q3: What are the common side reactions observed with this compound and how can they be minimized?
A3: A primary side reaction is the hydrolysis of the N-hydroxysuccinimide ester, which regenerates the carboxylic acid (Z-Phe-OH) and renders the reagent inactive for coupling.[3] This hydrolysis is accelerated by the presence of water and is highly pH-dependent, with higher pH values increasing the rate of hydrolysis.[3][4] To minimize this, it is crucial to use anhydrous solvents and maintain optimal pH control. Another potential side reaction is racemization, which can be influenced by the choice of coupling reagents and reaction conditions.
Q4: What is the optimal pH for a this compound coupling reaction?
A4: The optimal pH for reactions involving NHS esters is typically between 7.2 and 8.5.[4] This range represents a compromise: a lower pH will protonate the amine nucleophile, reducing its reactivity, while a higher pH will significantly increase the rate of competing hydrolysis of the NHS ester.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Coupled Product | 1. Inadequate Stirring: Poor mixing can lead to incomplete reaction due to mass transfer limitations. 2. Hydrolysis of this compound: Presence of moisture in the solvent or reagents. 3. Incorrect pH: The pH of the reaction mixture may be too low (amine is protonated) or too high (hydrolysis is favored). | 1. Increase the stirring speed to ensure a homogeneous reaction mixture. For SPPS, ensure the resin beads are fully suspended. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Adjust the pH to the optimal range of 7.2-8.5 using a suitable non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). |
| Presence of Unreacted Starting Material | 1. Insufficient Stirring: Localized depletion of this compound around the amine reactant. 2. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Optimize the stirring speed to improve reactant mixing. 2. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) and extend the reaction time if necessary. |
| Formation of Z-Phe-OH as a Major Byproduct | Hydrolysis of this compound: The NHS ester is reacting with water instead of the intended amine. | 1. Ensure the use of dry solvents and reagents. 2. Control the pH of the reaction; avoid highly basic conditions. |
| Inconsistent Results Between Batches | Variable Stirring Speed: Differences in agitation can lead to variations in reaction kinetics and outcomes. | 1. Standardize the stirring speed using a calibrated magnetic stir plate or overhead stirrer. 2. Ensure the stir bar size and vessel geometry are consistent between experiments. |
Data Presentation
The following table provides an illustrative example of the expected effect of stirring speed on the yield of a peptide coupling reaction in solution phase. Please note that these are representative values, and the optimal stirring speed should be determined experimentally for a specific reaction setup.
| Stirring Speed (RPM) | Reaction Yield (%) | Observation |
| 0 (No Stirring) | 45 | Significant amount of unreacted starting materials. |
| 100 | 75 | Improved yield, but some heterogeneity may still be present. |
| 300 | 92 | Good yield, indicating efficient mixing. |
| 500 | 95 | Near-complete conversion, suggesting mass transfer is not limiting. |
| 800 | 95 | No significant improvement in yield over 500 RPM, indicating the reaction is likely under kinetic control.[5] |
Experimental Protocols
Solution-Phase Peptide Coupling with this compound
This protocol provides a general procedure for the coupling of this compound to an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Amino Component: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to generate the free base.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. To this solution, add the freshly prepared amino acid ester solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC until the this compound is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Solution-Phase Peptide Coupling Workflow.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Reactions Involving N-Hydroxysuccinimide (NHS)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of N-hydroxysuccinimide (NHS) byproduct from reaction mixtures. Find answers to frequently asked questions and troubleshooting advice for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the N-hydroxysuccinimide (NHS) byproduct?
The removal of the NHS byproduct is crucial to prevent it from interfering with downstream applications and to ensure the purity of the final product. Residual NHS can lead to non-specific reactions or complicate analytical characterization.
Q2: What are the most common methods for removing the NHS byproduct?
The primary strategies for removing the NHS byproduct depend on the properties of the desired product, such as its molecular weight and solubility.[1] The most common methods include:
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Aqueous Extraction: Ideal for water-insoluble or organic-soluble small molecule products.[1][2]
-
Size-Exclusion Chromatography (SEC) / Desalting: Highly effective for purifying proteins and other macromolecules from small molecules like NHS.[1][3]
-
Dialysis: Suitable for large-volume protein solutions to remove small molecule impurities.[1][3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating products from byproducts based on hydrophobicity, particularly for small molecules and peptides.[1][2]
-
Precipitation/Crystallization: Can be used if the product has significantly different solubility properties compared to NHS.[1]
Q3: How do I choose the right purification method for my product?
The selection of the optimal purification method is dictated by the nature of your product.
-
For large molecules like proteins and antibodies, size-based methods such as size-exclusion chromatography (desalting columns) or dialysis are the most effective.[1][3]
-
For small molecules or peptides that are soluble in water-immiscible organic solvents, aqueous extraction is a straightforward and efficient method.[1][2] If the small molecule is polar, reverse-phase HPLC is often the best choice for achieving high purity.[1][2]
Q4: What is the solubility of N-hydroxysuccinimide?
N-hydroxysuccinimide is soluble in water, acetone, alcohols (like methanol), ethyl acetate, DMSO, and DMF.[4][5][6] It is slightly soluble in chlorinated hydrocarbons, ethers, and toluene, and insoluble in cold ether.[4][5] This solubility profile is key to designing effective extraction and precipitation protocols.
Troubleshooting Guide
Issue 1: My small molecule product co-elutes with NHS during normal-phase silica (B1680970) gel chromatography.
-
Problem: NHS is a polar compound and can have similar retention times to other polar small molecules on silica gel.[1]
-
Solution: Switch to a purification method based on a different separation principle.
-
Aqueous Extraction: If your product is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), you can wash the organic layer with water or a slightly basic buffer to remove the water-soluble NHS.[1] Since the pKa of NHS is approximately 6.0, washing with a basic aqueous solution (e.g., dilute sodium bicarbonate) will deprotonate the NHS, further increasing its solubility in the aqueous phase.[2][7]
-
Reverse-Phase HPLC: This technique separates compounds based on hydrophobicity and can effectively separate polar products from the more polar NHS byproduct.[1]
-
Issue 2: I still see NHS in my protein sample after purification with a desalting column.
-
Problem: The desalting column may be overloaded, or the elution volume may not be optimized, leading to incomplete separation.
-
Solution:
-
Optimize Loading and Elution: Ensure you are not exceeding the column's recommended sample volume. Collect fractions and analyze them (e.g., by UV-Vis or a protein assay) to determine the optimal elution profile for your protein, separating it from the later-eluting NHS.
-
Repeat the Desalting Step: For very high purity requirements, a second pass through a desalting column may be necessary.
-
Consider Dialysis: For larger sample volumes, dialysis against a large volume of buffer can be a more thorough method for removing small molecule contaminants.[1]
-
Issue 3: My peptide is soluble in water, making organic extraction difficult.
-
Problem: If both the peptide and NHS are water-soluble, liquid-liquid extraction is not a viable separation method.[2]
-
Solution:
-
Reverse-Phase HPLC: This is often the most effective method for purifying water-soluble peptides and separating them from NHS.[2]
-
Size-Exclusion Chromatography: If the peptide is large enough (typically >3-5 kDa), a desalting column can be used. However, for very small peptides, this method is not effective.[2]
-
Ion-Exchange Chromatography: If your peptide has a net charge at a specific pH where NHS is neutral, ion-exchange chromatography can be a powerful separation technique.
-
Data Presentation: Comparison of NHS Removal Methods
| Method | Principle | Typical Application | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases | Water-insoluble small molecules | Fast, simple, and inexpensive | Not suitable for water-soluble products; may not achieve highest purity |
| Size-Exclusion Chromatography (SEC) / Desalting | Separation based on molecular size | Proteins, antibodies, and other macromolecules | Rapid, gentle to biomolecules, and effective for buffer exchange | Not suitable for small molecules or peptides of similar size to NHS |
| Dialysis | Diffusion across a semi-permeable membrane based on a molecular weight cut-off | Large volumes of protein or macromolecule solutions | Gentle, requires minimal hands-on time, good for buffer exchange | Slow (can take hours to days); potential for sample dilution |
| Reverse-Phase HPLC | Separation based on hydrophobicity | Small molecules and peptides | High resolution and purity; applicable to a wide range of compounds | Requires specialized equipment; can be time-consuming for large samples |
| Precipitation/Crystallization | Differential solubility | Small molecules with distinct solubility from NHS | Can be effective for large quantities; yields a solid product | Product loss can be significant; requires careful optimization |
Experimental Protocols
Protocol 1: Aqueous Extraction for a Water-Insoluble Small Molecule
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Basic Wash (Optional but Recommended): To enhance the removal of NHS, perform a wash with a dilute basic solution, such as 5% sodium bicarbonate. The basic conditions will deprotonate the NHS, making it more water-soluble.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Size-Exclusion Chromatography (Desalting Column) for a Protein
-
Column Equilibration: Equilibrate the desalting column (e.g., a PD-10 or spin column) with the desired final buffer for your protein. This is typically done by passing several column volumes of the buffer through the column.
-
Sample Loading: Apply the reaction mixture to the top of the equilibrated column. Ensure the sample volume is within the manufacturer's recommended range.
-
Elution: Elute the protein with the equilibration buffer. The larger protein will pass through the column more quickly and elute first. The smaller NHS byproduct will be retained longer and elute in later fractions.
-
Fraction Collection: Collect the eluate containing the purified protein. The progress of the protein elution can be monitored by UV absorbance at 280 nm.
Visualization
Logical Workflow for Selecting a Purification Method
Caption: Decision tree for selecting an appropriate method for NHS byproduct removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Hydroxysuccinimide [chembk.com]
- 5. N-Hydroxysuccinimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
dealing with steric hindrance in Z-Phe-osu coupling
Welcome to the technical support center for Z-Phe-OSu coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the incorporation of the this compound (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester) residue in peptide synthesis, particularly when dealing with steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is an N-terminally protected phenylalanine amino acid where the carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. The benzyloxycarbonyl (Z) group protects the amine, preventing unwanted side reactions during coupling.[1] The OSu ester is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amino group of another amino acid, facilitating the formation of a peptide bond under mild conditions.[2][3]
Q2: What are the common causes of low yield or incomplete this compound coupling reactions?
A2: Low yields in this compound coupling can stem from several factors:
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Steric Hindrance: The bulky side chains of either the incoming this compound or the N-terminal amino acid on the peptide chain can physically block the reactive sites, slowing down or preventing peptide bond formation.
-
Poor Solubility: Inadequate solubility of either the peptide chain or the this compound in the chosen solvent can lead to aggregation and reduced reaction rates. This compound is generally soluble in organic solvents like DMF and DCM.[4]
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Hydrolysis of the OSu ester: The OSu ester is sensitive to moisture and can hydrolyze back to the carboxylic acid, rendering it inactive for coupling. It is crucial to use anhydrous solvents.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can all contribute to incomplete reactions.
Q3: What are the ideal solvents and bases for this compound coupling?
A3: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used for this compound coupling as it is soluble in these organic solvents.[2][4] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required to deprotonate the incoming amine and facilitate the coupling reaction.[2][5] The choice of solvent may need to be optimized to ensure the solubility of the growing peptide chain.
Q4: Can I use in-situ coupling reagents instead of the pre-activated this compound?
A4: Yes, if you are starting with Z-Phe-OH, you can perform an in-situ activation using a variety of coupling reagents. For sterically hindered couplings, more potent activating reagents are recommended over standard carbodiimides like DCC or EDC alone.[1] Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium (B103445) salts (e.g., PyBOP) are generally more effective.[6] These reagents often require the presence of an additive like HOBt or HOAt to improve efficiency and reduce the risk of racemization.[7]
Troubleshooting Guide: Dealing with Steric Hindrance in this compound Coupling
This guide provides a systematic approach to troubleshooting and overcoming challenges associated with steric hindrance during this compound coupling.
Problem: Low or Incomplete Coupling Efficiency
Observation: Positive ninhydrin (B49086) test (blue/purple beads) after the coupling step, indicating unreacted free amines. Mass spectrometry of the crude product shows a significant amount of starting material or deletion sequences.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound coupling efficiency.
| Potential Cause | Recommended Solution |
| Insufficient Reactivity of OSu Ester | While OSu esters are reactive, highly sterically hindered couplings may require more potent activation. If starting from Z-Phe-OH, switch to an in-situ coupling reagent known for high efficiency in hindered couplings, such as HATU, HBTU, or PyBOP, often in the presence of HOAt or HOBt.[6] |
| Incomplete Reaction | Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of this compound or freshly activated Z-Phe-OH. This is a common and effective method to drive the reaction to completion. |
| Poor Solvation/Aggregation | Change the solvent: If the peptide-resin is not well-swollen, the coupling efficiency will decrease. Switch from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP). For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial. |
| Slow Reaction Kinetics | Increase reaction time and/or temperature: Steric hindrance slows down the reaction rate. Extend the coupling time from the standard 1-2 hours to overnight. Gentle heating (e.g., to 40-50°C) can also help overcome the activation energy, but should be used with caution to minimize the risk of racemization. |
| Suboptimal Base Concentration | Ensure at least one equivalent of a non-nucleophilic base like DIPEA is used to neutralize the protonated amine of the incoming amino acid. For in-situ coupling, 2-3 equivalents of base are typically required.[5] |
Quantitative Data Summary
| Coupling Strategy | Relative Efficiency for Hindered Coupling | Typical Reaction Time | Notes |
| This compound | Moderate | 2-12 hours | A pre-activated ester, convenient to use. Efficiency can be limited in severe steric hindrance. |
| DCC/HOBt or EDC/HOBt | Moderate | 4-24 hours | Standard carbodiimide (B86325) activation. Often insufficient for very hindered couplings. |
| HBTU/DIPEA | High | 1-4 hours | Forms a reactive OBt ester in-situ. A significant improvement over carbodiimides. |
| HATU/DIPEA | Very High | 0.5-2 hours | Forms a more reactive OAt ester. Considered one of the most efficient reagents for difficult couplings.[6] |
| PyBOP/DIPEA | High | 1-4 hours | Phosphonium-based reagent, forms a reactive OBt ester. Good for reducing racemization. |
Experimental Protocols
Protocol 1: Standard Coupling with this compound
This protocol is a general guideline for the coupling of this compound to a resin-bound peptide.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling Reaction:
-
Dissolve this compound (1.5 - 2.0 equivalents relative to resin loading) in anhydrous DMF.
-
In a separate vessel, add the this compound solution to the deprotected resin.
-
Add DIPEA (1.5 - 2.0 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, this time can be extended to overnight.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the completeness of the coupling. A yellow color indicates a complete reaction, while a blue/purple color indicates free amines.
-
If the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
If the reaction is incomplete, proceed to Protocol 2.
-
Protocol 2: Double Coupling for Hindered Residues
This procedure should be followed if the ninhydrin test is positive after the initial coupling attempt.
-
First Coupling: Follow steps 1 and 2 of Protocol 1.
-
Washing: After the initial coupling time, drain the reaction solution and wash the resin with DMF (3x).
-
Second Coupling: Prepare a fresh solution of this compound (1.5 - 2.0 equivalents) and DIPEA (1.5 - 2.0 equivalents) in DMF.
-
Reaction: Add the fresh coupling solution to the resin and agitate for another 2-4 hours or overnight.
-
Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection step or cleavage.
Protocol 3: In-Situ Activation with HATU for Highly Hindered Couplings
This protocol should be used when starting with Z-Phe-OH for a known difficult coupling.
-
Resin Preparation: Follow step 1 of Protocol 1.
-
Amino Acid Activation:
-
In a separate vial, dissolve Z-Phe-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes (pre-activation).
-
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel for at least 2 hours at room temperature. For very difficult couplings, the time can be extended.
-
Monitoring and Washing: Follow step 3 of Protocol 1. If the coupling is still incomplete, a second coupling (Protocol 2) using this in-situ activation method can be performed.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process when encountering a difficult this compound coupling.
Caption: Decision workflow for this compound coupling based on Kaiser test results.
References
Technical Support Center: Z-Phe-OSu Reaction Workup and Purification
Welcome to the technical support center for Z-Phe-OSu (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges associated with the workup and purification of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities include unreacted starting materials such as Z-Phe-OH and N-hydroxysuccinimide (NHS). When using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent, the most prevalent and challenging impurity is the byproduct dicyclohexylurea (DCU).[1] Residual solvents from the reaction are also potential impurities.
Q2: Why is the removal of dicyclohexylurea (DCU) so challenging?
A2: Dicyclohexylurea (DCU) is notoriously difficult to remove completely due to its limited solubility in many common organic solvents.[1][2] This often leads to its co-precipitation with the desired product, making purification by simple filtration or recrystallization challenging.
Q3: My purified this compound is an oil or sticky solid instead of a crystalline solid. What is the cause?
A3: An oily or sticky product often indicates the presence of impurities, most commonly residual solvents or DCU, which can hinder crystallization.[1] It is crucial to ensure all solvents are thoroughly removed under vacuum. If the problem persists, further purification by column chromatography or recrystallization from a different solvent system may be necessary.[1]
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a highly recommended method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (Z-Phe-OH), you can observe the consumption of the starting material and the appearance of a new, typically less polar, product spot. This indicates a successful reaction.[1]
Q5: What are the ideal storage conditions for this compound?
A5: this compound, like other N-hydroxysuccinimide esters, is sensitive to moisture. It should be stored at -20°C and kept desiccated to prevent hydrolysis and maintain its reactivity.
Troubleshooting Guides
This section addresses specific problems you may encounter during the workup and purification of your this compound product.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using TLC until the Z-Phe-OH starting material is fully consumed. Consider extending the reaction time.[1] |
| Product Loss During Aqueous Workup: this compound has some solubility in aqueous solutions, leading to loss during extractions. | Minimize the contact time with water during the washing steps. Use saturated sodium chloride (brine) washes to decrease the solubility of the product in the aqueous phase.[1] | |
| Premature Decomposition: The N-hydroxysuccinimide ester is sensitive to moisture and high temperatures. | Always use anhydrous solvents and perform reactions and purifications at low to ambient temperatures. Avoid prolonged heating.[1] | |
| Presence of DCU in the Final Product | Inefficient Removal by Filtration: DCU can be challenging to remove completely by a single filtration. | After the initial filtration of the reaction mixture, concentrate the filtrate. Redissolve the residue in a solvent in which this compound is soluble but DCU is not (e.g., ethyl acetate (B1210297), dichloromethane). The remaining DCU will precipitate and can be removed by a second filtration.[1] |
| Co-elution during Chromatography: DCU may co-elute with the product during column chromatography. | If DCU persists, flash column chromatography on silica (B1680970) gel is an effective method for separation.[1] | |
| Product Fails to Crystallize | Presence of Impurities: Residual solvents or DCU can inhibit crystallization. | Ensure all solvents are removed under high vacuum. If the product is still oily, further purification by column chromatography may be required.[1] |
| Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | Perform small-scale solubility tests to identify a solvent in which the product is soluble when hot but sparingly soluble when cold. |
Experimental Protocols
Protocol 1: General Synthesis of this compound using DCC
This protocol describes a general method for the synthesis of this compound from Z-Phe-OH and N-hydroxysuccinimide using DCC as the coupling agent.
Materials:
-
Z-Phe-OH (1 equivalent)
-
N-hydroxysuccinimide (NHS) (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous Dichloromethane (B109758) (DCM) or Ethyl Acetate
Procedure:
-
Dissolve Z-Phe-OH and NHS in anhydrous DCM or ethyl acetate in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in the same anhydrous solvent dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
Protocol 2: Workup for this compound Synthesis with DCU Removal
This protocol outlines the workup procedure to isolate the crude this compound and remove the bulk of the DCU byproduct.
Procedure:
-
After the reaction is complete, cool the reaction mixture to 0°C to maximize the precipitation of DCU.
-
Filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold reaction solvent to recover any trapped product.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
0.5 N Hydrochloric Acid (2 x 50 mL)
-
Saturated Sodium Bicarbonate solution (2 x 50 mL)
-
Brine (saturated sodium chloride solution) (1 x 50 mL)
-
-
During the washing steps, more DCU may precipitate. If this occurs, filter both layers to facilitate separation.[3]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
This protocol is suitable if the crude product is a solid and the primary impurities are unreacted starting materials.
Procedure:
-
Transfer the crude this compound to a clean flask.
-
Add a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol) and gently warm the mixture to dissolve the solid completely.[1]
-
If insoluble impurities like DCU are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath or refrigerator.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove soluble impurities.
-
Dry the purified crystals under high vacuum.[1]
Protocol 4: Purification by Flash Column Chromatography
This method is recommended for separating this compound from impurities with similar solubility, such as residual DCU.
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Column Packing: Prepare a silica gel column using a suitable eluent system. A common system is a mixture of hexane (B92381) and ethyl acetate.
-
Eluent Selection: Based on TLC analysis, a solvent system that gives the product an Rf value of approximately 0.3 is ideal. For compounds of "normal" polarity, a starting point of 10-50% ethyl acetate in hexane is common.[4] For a compound similar in structure, a 3:1 mixture of Hexane:Ethyl Acetate has been used successfully.[5]
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Purity of Z-Phe-OH | >99% | High purity of starting materials is crucial for a clean reaction. |
| Reaction Time | 4 - 16 hours | Monitor by TLC to ensure completion. |
| Crude Product Yield | 85 - 95% | This is the yield after the initial workup and before further purification. |
| Purified Product Yield | 70 - 90% | Yield after recrystallization or column chromatography. This can vary significantly based on the efficiency of the purification method. |
| Purity (Post-Purification) | >98% | As determined by HPLC and/or NMR analysis. |
Visualizations
Caption: Workflow for the synthesis, workup, and purification of this compound.
Caption: Decision-making workflow for troubleshooting an oily or sticky this compound product.
References
Technical Support Center: Synthesis of Peptides using Z-Phe-osu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-Phe-osu (N-benzyloxycarbonyl-L-phenylalanine N-succinimidyl ester) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is an N-terminally protected and C-terminally activated phenylalanine derivative. The benzyloxycarbonyl (Z) group protects the alpha-amino group, preventing unwanted side reactions during peptide bond formation. The N-hydroxysuccinimide (OSu) ester is a highly reactive group that facilitates efficient coupling with the free amino group of another amino acid or peptide chain under mild conditions.[1]
Q2: What are the most common impurities encountered when using this compound?
A2: The most common impurities include:
-
Z-Phe-OH: Formed by the hydrolysis of the OSu-ester of this compound, especially in the presence of moisture.[2][3]
-
Unreacted starting materials: Residual this compound or the amino component.
-
Deletion sequences: Peptides lacking one or more amino acid residues due to incomplete coupling.[4]
-
Dipeptide impurity (Z-Phe-Phe-OH): This can be present in the this compound starting material or form during the activation step.[5]
-
Racemized products (D-Phenylalanine containing peptides): Although the Z-group is known to suppress racemization, it can still occur under certain coupling conditions.[6][7]
Q3: How can I minimize the formation of Z-Phe-OH during the coupling reaction?
A3: To minimize hydrolysis of this compound, it is crucial to use anhydrous solvents (e.g., DMF, DCM) and reagents.[8] Ensure that all glassware is thoroughly dried and the reaction is protected from atmospheric moisture. The stability of NHS esters is pH-dependent, with hydrolysis being more prevalent in basic conditions.[2]
Q4: What is the impact of Z-Phe-OH impurity on my peptide synthesis?
A4: The presence of Z-Phe-OH can lead to lower yields of the desired peptide as it competes with the amine component for the coupling reagent (if used) or simply represents a loss of the activated amino acid. It can also complicate the purification of the final peptide due to similar polarities.
Q5: How can I detect impurities in my this compound synthesized peptide?
A5: The most common and effective analytical techniques for identifying and quantifying impurities in synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and Mass Spectrometry (MS).[7] Chiral HPLC can be used to detect racemized impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can determine absolute purity.[6][9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Coupling | Monitor the reaction progress using a Kaiser test (for primary amines) or other appropriate tests for secondary amines. A positive test indicates free amino groups.[8] | Perform a double coupling by adding a fresh solution of activated amino acid. If the issue persists, consider using a more potent coupling reagent or optimizing reaction conditions (e.g., temperature, solvent).[9] |
| Hydrolysis of this compound | Ensure all solvents and reagents are anhydrous. Protect the reaction from atmospheric moisture. | Use freshly distilled, high-purity solvents. Store this compound in a desiccator.[2] |
| Steric Hindrance | Bulky amino acids adjacent to the coupling site can slow down the reaction. | Increase the reaction time or temperature moderately. Consider using a less sterically hindered protecting group if possible.[10] |
| Peptide Aggregation | The growing peptide chain can aggregate, making reactive sites inaccessible. | Change the solvent to disrupt secondary structures (e.g., use NMP instead of DMF, or add chaotropic salts).[11] |
Issue 2: Presence of Unexpected Peaks in HPLC Chromatogram
Identification and Mitigation of Common Impurities
| Impurity | Identification by HPLC-MS | Mitigation Strategies |
| Z-Phe-OH | A peak with a mass corresponding to Z-Phe-OH (299.32 g/mol ). | Use anhydrous conditions. Minimize the time between dissolving this compound and starting the coupling reaction. |
| Deletion Sequence | A peak with a mass lower than the target peptide, corresponding to the absence of one or more amino acids. | Ensure complete coupling by monitoring the reaction and performing a double coupling if necessary. Consider capping unreacted amines with acetic anhydride.[12] |
| Dipeptide (Z-Phe-Phe-OH) | A peak with a mass corresponding to Z-Phe-Phe-OH (446.49 g/mol ).[13] | Use high-purity this compound. Optimize the synthesis of this compound to minimize dipeptide formation. |
| Racemized Peptide | May co-elute with the desired peptide in standard RP-HPLC. Requires chiral HPLC for separation.[6] | Use additives like HOBt or OxymaPure to suppress racemization.[14] Perform the coupling reaction at a lower temperature (e.g., 0 °C).[14] |
| N-acylurea | A byproduct formed when using carbodiimide (B86325) coupling reagents (e.g., DCC, EDC).[14] | Add HOBt or HOAt to the reaction mixture to suppress N-acylurea formation.[14] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using this compound in Solution-Phase
-
Preparation of Amine Component: Dissolve the C-terminally protected amino acid or peptide (1.0 eq) in an anhydrous solvent (e.g., DCM or DMF). If the amine is a hydrochloride salt, add a non-nucleophilic base like N-methylmorpholine (NMM) (1.0 eq) to neutralize it. Stir the solution at 0°C.[15]
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0-1.2 eq) in the same anhydrous solvent. Add this solution to the amine component solution.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.[1]
-
Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine to remove unreacted materials and byproducts.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude peptide by flash column chromatography or preparative HPLC.[1]
Protocol 2: RP-HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a typical starting point.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV absorbance at 220 nm and 254 nm. The 254 nm wavelength is suitable for detecting the Z-protecting group.[6]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.[2]
-
Data Analysis: Calculate purity by the area percentage of the main peak relative to the total peak area.
Protocol 3: Mass Spectrometry (MS) for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Mode: Full scan MS and data-dependent MS/MS.[6]
-
Mass Range: m/z 150-2000.[6]
-
Data Analysis: Compare the observed mass-to-charge ratio of the main peak and any impurity peaks with their theoretical masses.
Visualizations
Caption: Workflow for impurity identification in this compound synthesized peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. chemimpex.com [chemimpex.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
strategies to minimize epimerization with Z-Phe-osu
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization during your experiments with Z-Phe-Osu (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is an N-protected amino acid active ester. The Z-group (benzyloxycarbonyl) protects the amine terminus of phenylalanine, while the N-hydroxysuccinimide (Osu) ester activates the carboxyl group for efficient coupling to the free amine of another amino acid or peptide chain, facilitating peptide bond formation.[1]
Q2: What is epimerization and why is it a concern when using this compound?
A2: Epimerization is the change in configuration at a single stereocenter in a molecule with multiple stereocenters.[1][2] In the context of this compound, the chiral alpha-carbon of the phenylalanine residue is susceptible to inversion (from the L- to the D-configuration) during the coupling reaction. This results in the formation of a diastereomeric impurity (Z-D-Phe-) in the peptide, which can be difficult to separate from the desired product and may alter the biological activity of the final peptide.[1][2]
Q3: What are the primary mechanisms that cause epimerization with this compound?
A3: There are two main base-catalyzed pathways for epimerization during peptide synthesis:[1][2]
-
Oxazolone Formation: The activated carboxyl group of this compound can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with an amine can yield both the desired L-peptide and the epimerized D-peptide.[1][2]
-
Direct Enolization (Hα Abstraction): A base can directly remove the alpha-proton from the activated amino acid to form an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, leading to epimerization.[1][2]
Q4: Which factors in my experimental setup can influence the degree of epimerization?
A4: Several factors can contribute to increased epimerization:
-
Base: The type and concentration of the base used are critical. Stronger, less sterically hindered bases can increase the rate of proton abstraction and thus epimerization.[3]
-
Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[4]
-
Solvent: The polarity of the solvent can affect the reaction rates and the stability of intermediates that lead to epimerization.[5]
-
Coupling Reagents & Additives: The choice of coupling reagents and the use of anti-epimerization additives can significantly impact the outcome. Some coupling reagents are more prone to inducing epimerization than others.[6][7]
Q5: How can I detect and quantify epimerization in my product?
A5: The most common method for detecting and quantifying epimerization is through chromatography. Reversed-phase high-performance liquid chromatography (RP-HPLC) can often separate the desired peptide from its diastereomeric impurity, which may appear as a closely eluting peak or a shoulder on the main product peak.[8][9] Chiral chromatography or derivatization with a chiral reagent followed by LC-MS analysis can also be employed for accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of epimerization detected by HPLC/LC-MS. | Choice of Base: Use of a strong, non-hindered base (e.g., triethylamine). | Switch to a sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum effective concentration of the base.[3] |
| Elevated Reaction Temperature: Running the coupling reaction at room temperature or higher for extended periods. | Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of epimerization.[4] | |
| Solvent Choice: Using a highly polar aprotic solvent like DMF may facilitate epimerization in some cases. | Consider using a less polar solvent such as dichloromethane (B109758) (DCM) or acetonitrile, if the solubility of your reactants allows.[5] | |
| Prolonged Reaction Time: Allowing the coupling reaction to proceed for an unnecessarily long time. | Monitor the reaction progress (e.g., using a Kaiser test for solid-phase synthesis) and quench the reaction as soon as it is complete. | |
| Inconsistent epimerization levels between batches. | Variability in Reagent Quality: Moisture or impurities in solvents or reagents. | Use high-purity, anhydrous solvents and fresh reagents. Ensure proper storage of this compound in a dry, dark, and cold environment. |
| Inconsistent Temperature Control: Fluctuations in the reaction temperature. | Use a properly calibrated and stable cooling bath to maintain a consistent low temperature throughout the reaction. | |
| Low yield of the desired peptide in addition to epimerization. | Slow Coupling Kinetics: The rate of coupling is slow, allowing more time for epimerization to occur. | Consider the use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives can form active esters that are less prone to epimerization and may accelerate the desired coupling reaction.[6] |
Data on Epimerization
The following tables summarize the impact of different reaction conditions on the extent of epimerization during peptide coupling, providing a reference for optimizing your experimental setup.
Table 1: Effect of Coupling Additives on Epimerization
| Protected Amino Acid | Coupling Amine | Coupling Conditions | % Epimerization | Reference |
| Z-Gly-Phe-OH | H-Val-OMe | DCC | 35% | |
| Z-Gly-Phe-OH | H-Val-OMe | DCC/HOBt | 1.5% | |
| Z-Phe-Val-OH | H-Pro-NH2 | DIPCDI/HOBt | 8.9% | [10] |
| Z-Phe-Val-OH | H-Pro-NH2 | DIPCDI/Oxyma Pure | 3.8% | [10] |
Table 2: Influence of Base on Epimerization during Cyclization
| Linear Peptide Precursor | Coupling Reagent | Base | Diastereomeric Ratio (Natural:Epimer) | Reference |
| Pseudoxylallemycin A precursor | T3P | N-Methylmorpholine (NMM) | 65:35 | [3] |
| Pseudoxylallemycin A precursor | T3P | Collidine | 65:35 | [3] |
| Pseudoxylallemycin A precursor | T3P | Pyridine | 89:11 | [3] |
| Pseudoxylallemycin A precursor | T3P | 2,6-di-tert-butylpyridine (DtBP) | 97:3 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization in Solution-Phase Coupling with this compound
This protocol outlines a general method for coupling this compound to an amino acid ester while minimizing epimerization.
Materials:
-
This compound (1.0 equiv)
-
Amino acid ester hydrochloride (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the amino acid ester hydrochloride in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA dropwise to the solution while stirring and maintain the temperature at 0°C. Stir for 10 minutes to neutralize the hydrochloride salt.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Slowly add the this compound solution to the cooled amino acid ester solution.
-
Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench it by adding a dilute aqueous acid solution (e.g., 1N HCl).
-
Perform a standard aqueous workup to extract the dipeptide product.
-
Purify the crude product by column chromatography.
-
Analyze the purified product by HPLC to determine the extent of epimerization.
Visualizing Epimerization Pathways and Mitigation Strategies
Caption: Epimerization pathways and mitigation strategies.
Caption: A logical workflow for troubleshooting high epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening of N-Alkyl-Cyanoacetamido Oximes as Substitutes for N-Hydroxysuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to Z-Phe-OSu and Fmoc-Phe-OSu in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups and activated amino acid derivatives is a critical decision that profoundly influences the efficiency, purity, and overall success of peptide synthesis. This guide provides an objective comparison of two commonly utilized activated phenylalanine derivatives: N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu) and N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu).
The core difference between these two reagents lies in the Nα-protecting group: the benzyloxycarbonyl (Z) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. This distinction dictates the overall synthetic strategy, particularly the deprotection conditions, and has implications for coupling efficiency and potential side reactions such as racemization.
Performance Comparison: this compound vs. Fmoc-Phe-OSu
| Parameter | This compound | Fmoc-Phe-OSu | References |
| Synthetic Strategy | Typically employed in Boc-SPPS or for N-terminal Z-protection in a completed peptide. The Z-group is stable to the mild acids used for Boc removal and the mild bases used for Fmoc removal, offering orthogonality. | The cornerstone of Fmoc-SPPS, where the Fmoc group is selectively removed at each cycle with a mild base. | [1][2] |
| Deprotection Conditions | Strong acids (e.g., HBr in acetic acid, HF) or catalytic hydrogenolysis (e.g., H₂/Pd). Not compatible with standard iterative deprotection in a single SPPS workflow with other common protecting groups. | Mild base, typically 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). | [1][3] |
| Coupling Efficiency | Generally high due to the activated N-hydroxysuccinimide (OSu) ester. The bulky Z-group may in some cases present steric hindrance, potentially requiring longer coupling times or more potent coupling reagents compared to smaller protecting groups. | High, facilitated by the OSu active ester. Fmoc-SPPS is a highly optimized and efficient method for peptide synthesis. | [4][5] |
| Racemization Potential | Phenylalanine is generally less prone to racemization than other amino acids like histidine or cysteine. The urethane-based Z-protecting group helps to suppress racemization during coupling. | Phenylalanine exhibits low racemization potential in Fmoc-SPPS under standard conditions. The Fmoc group, being a urethane, is effective at preventing racemization. | [2][6][7] |
| Orthogonality | The Z-group is orthogonal to both Boc and Fmoc protecting groups, meaning it can be removed under conditions that leave the others intact. This is advantageous for synthesizing peptides with specific N-terminal modifications. | The Fmoc group is orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) and the resin linker, which is a fundamental principle of Fmoc-SPPS. | [1][8] |
Experimental Protocols
Below are detailed, representative protocols for the incorporation of this compound and Fmoc-Phe-OSu in solid-phase peptide synthesis.
Protocol 1: Incorporation of Fmoc-Phe-OSu in Fmoc-SPPS
This protocol outlines a standard cycle for the addition of a phenylalanine residue using Fmoc-Phe-OSu to a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin pre-loaded with the C-terminal amino acid
-
Fmoc-Phe-OSu
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the piperidine solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling:
-
Dissolve Fmoc-Phe-OSu (3 equivalents relative to resin loading) and DIPEA (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Incorporation of this compound in SPPS
This protocol describes the addition of a Z-protected phenylalanine, typically as the final N-terminal residue, to a peptide chain assembled using Fmoc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Ninhydrin (B49086) test kit
Procedure:
-
Resin Preparation: Ensure the peptide-resin has a free N-terminal amine by performing a final Fmoc deprotection as described in Protocol 1, step 2.
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to resin loading) and DIPEA (3 equivalents) in DMF.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction for the disappearance of the free amine using a ninhydrin test (beads should remain colorless).
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).
-
Cleavage and Z-Group Deprotection:
-
Peptide Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). The Z-group is stable to TFA.
-
Z-Group Deprotection (Post-Cleavage): After cleavage and purification of the Z-protected peptide, the Z-group can be removed by:
-
Catalytic Hydrogenolysis: Dissolve the peptide in a suitable solvent (e.g., methanol, acetic acid) and treat with H₂ gas in the presence of a palladium catalyst (e.g., Pd/C).
-
Strong Acid: Treat the peptide with a strong acid such as HBr in acetic acid.
-
-
Mandatory Visualizations
Fmoc-SPPS Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
A Head-to-Head Comparison of Z-Phe-Osu and Carbodiimide Methods for Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of coupling method in peptide synthesis is a critical decision that directly impacts product yield and purity. This guide provides an objective comparison of two common approaches: the use of a pre-activated N-hydroxysuccinimide (NHS) ester, Z-Phe-Osu, and the in-situ activation achieved with carbodiimide (B86325) reagents. Supported by experimental data, this document outlines the performance of each method and offers detailed protocols to inform your synthetic strategy.
Introduction to Peptide Coupling Methods
The formation of a peptide bond between a carboxyl group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis. This process requires the activation of the carboxylic acid to facilitate the nucleophilic attack of the amine. The two methods discussed here represent distinct strategies to achieve this activation.
The This compound method utilizes a pre-activated amino acid derivative, where the benzyloxycarbonyl (Z) group protects the amine and the N-hydroxysuccinimide (OSu) ester activates the carboxyl group. This stable, isolable active ester allows for a more controlled, slower reaction with a generally lower risk of racemization.
The carbodiimide method , commonly employing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), involves the in-situ activation of the carboxylic acid. This approach is often faster but can be more challenging to control. To minimize side reactions such as racemization and the formation of N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently used.
Quantitative Performance Analysis
The selection of a coupling method is often guided by the desired balance of reaction speed, control over side reactions, and the ultimate yield and purity of the target peptide. The following table summarizes representative quantitative data for the synthesis of a dipeptide using the this compound active ester method and a carbodiimide-based approach.
| Parameter | This compound Method (Solution-Phase) | Carbodiimide (EDC) Method (Solution-Phase) |
| Coupling Reagent | Z-Lys(Z)-OSu* | EDC |
| Crude Product Yield | 85 - 95%[1] | ~95%[2] |
| Purified Product Yield | 70 - 85%[1] | Not explicitly stated |
| Purity (Post-Purification) | >95% (Determined by HPLC/NMR)[1] | >95% (Determined by HPLC/ESI-MS)[2] |
| Reaction Time | 4 - 12 hours[1] | 16 hours[2] |
Note: Data for Z-Lys(Z)-OSu is used as a representative example for Z-protected amino acid-OSu esters due to the limited availability of direct comparative studies for this compound.
Experimental Protocols
Detailed methodologies for the synthesis of a dipeptide using both the this compound and carbodiimide (EDC) methods are provided below. These protocols are intended as a guide and may require optimization based on the specific amino acid sequence and desired scale.
Protocol 1: Dipeptide Synthesis using this compound
This protocol describes the coupling of this compound with an amino acid ester (e.g., Glycine (B1666218) methyl ester, H-Gly-OMe) in a solution-phase synthesis.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Preparation of the free amine: Dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM. Add TEA or DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes to generate the free base of glycine methyl ester.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add the freshly prepared H-Gly-OMe solution to the this compound solution.
-
Monitoring the Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the this compound is consumed (typically 4-12 hours).[1]
-
Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexane).
Protocol 2: Dipeptide Synthesis using Carbodiimide (EDC) Method
This protocol outlines the coupling of an N-protected amino acid (e.g., Z-Phe-OH) with an amino acid ester (e.g., H-Gly-OMe) using EDC in solution.
Materials:
-
Z-Phe-OH
-
H-Gly-OMe·HCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Reactant Preparation: Dissolve Z-Phe-OH (1.0 equivalent) and H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the mixture in an ice bath.
-
Coupling Reaction: Add EDC·HCl (1.2 equivalents) to the cooled mixture and stir.
-
Monitoring the Reaction: Allow the reaction to proceed, monitoring its completion by TLC.
-
Work-up: Once the reaction is complete, wash the mixture with water to remove excess EDC and the urea (B33335) byproduct.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Method Comparison and Workflow Visualization
The choice between the this compound and carbodiimide methods depends on several factors, including the specific peptide sequence, the scale of the synthesis, and the desired level of control over the reaction.
The This compound method offers a more controlled approach. The pre-activated ester is stable, and the reaction proceeds cleanly with easily removable byproducts. This method is particularly advantageous when minimizing racemization is a primary concern.
The carbodiimide method provides a more rapid in-situ activation. While efficient, it can be more prone to side reactions, and the removal of the urea byproduct can sometimes be challenging, especially with DCC. The use of additives is highly recommended to improve purity and yield.
References
advantages of Z-protecting group over Boc protection for phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate N-α-protecting group is a critical decision in peptide synthesis, profoundly influencing yield, purity, and the overall strategic approach. For the amino acid phenylalanine, with its bulky aromatic side chain, the choice between the benzyloxycarbonyl (Z or Cbz) and the tert-butoxycarbonyl (Boc) protecting groups presents distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal protecting group for your research needs.
At a Glance: Key Differences Between Z and Boc Protection
| Feature | Z-Protecting Group (Cbz) | Boc-Protecting Group |
| Chemical Nature | Benzyloxycarbonyl | tert-Butoxycarbonyl |
| Stability | Stable to acidic and basic conditions. | Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[1] |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[2] | Acidolysis (e.g., Trifluoroacetic Acid - TFA)[3] |
| Key Advantage | Orthogonal to acid-labile groups (like Boc); mild, neutral deprotection. | Facile removal with strong acid; suitable for solid-phase synthesis. |
| Potential Disadvantage | Catalyst poisoning with sulfur-containing residues. | Potential for side reactions from the tert-butyl cation during deprotection.[3] |
Quantitative Comparison
While a direct, side-by-side comparison under identical reaction conditions is not extensively documented in a single source, the following table summarizes representative quantitative data for the protection and deprotection steps involving phenylalanine.
| Step | Protecting Group | Typical Yield | Purity | Reference |
| Protection of Phenylalanine | Z (Cbz) | 81% | High (Crystallized) | [4] |
| Boc | 78-87% | High (Crystallized) | [1] | |
| Deprotection | Z (Cbz) | >95% | High | [2] |
| Boc | >70% (Crude Peptide) | Dependent on sequence | [5] |
Core Advantages of the Z-Protecting Group for Phenylalanine
The primary advantages of the Z-group over the Boc-group for the protection of phenylalanine lie in its stability and the mildness of its removal, which can be crucial for the synthesis of complex or sensitive peptides.
Orthogonality and Stability: The Z-group is stable under the acidic conditions used to remove Boc and other acid-labile side-chain protecting groups. This orthogonality is a significant advantage in complex synthetic strategies where multiple protecting groups are employed.
Suppression of Racemization: Carbamate protecting groups like Z are known to be more stable towards racemization compared to N-acyl protecting groups. This is a critical factor in maintaining the stereochemical integrity of the final peptide.
Mild Deprotection Conditions: The removal of the Z-group via catalytic hydrogenation is performed under neutral pH conditions, which is beneficial for peptides containing acid-sensitive functionalities. This contrasts with the harsh acidic conditions required for Boc-group removal, which can lead to undesired side reactions.
Side Reactions: A Key Consideration
A significant drawback of the Boc-protecting group is the potential for side reactions during its removal. The strong acid treatment (typically with TFA) generates a reactive tert-butyl cation.[3] This electrophile can cause alkylation of the electron-rich phenyl ring of phenylalanine, leading to the formation of tert-butyl-phenylalanine isomers as impurities.[3] While the use of scavengers like triisopropylsilane (B1312306) (TIS) can mitigate this, it remains a potential complication.[3]
In contrast, the deprotection of the Z-group via hydrogenolysis is a cleaner process, yielding toluene (B28343) and carbon dioxide as byproducts, which are generally easy to remove.[2] The main limitation is the potential for catalyst poisoning if the peptide contains sulfur-containing amino acids like methionine or cysteine.
Experimental Protocols
Protocol 1: Z-Protection of L-Phenylalanine
This protocol is adapted from a standard procedure for the synthesis of N-benzyloxycarbonyl-L-phenylalanine derivatives.[4]
Materials:
-
N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester
-
Methylamine (B109427) (8M solution in ethanol)
-
Dichloromethane (DCM)
-
10% Sodium Carbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
Dissolve N-benzyloxycarbonyl-L-phenylalanine p-nitrophenylester (1.0 eq) in DCM and cool to 0°C with stirring.
-
Slowly add a solution of methylamine (1.0 eq) in ethanol. The reaction mixture will turn bright yellow.
-
Stir the reaction for 30 minutes at 0°C.
-
Dilute the reaction with DCM and wash sequentially with 10% sodium carbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Crystallize the residue from ethyl acetate/hexane to yield N-benzyloxycarbonyl-L-phenylalanine methylamide as a white crystalline solid.
Protocol 2: Boc-Protection of L-Phenylalanine
This protocol is a well-established method for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine.[1]
Materials:
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium Hydroxide (B78521)
-
tert-Butyl alcohol
-
Water
-
Pentane
-
Ethyl ether or Ethyl acetate
-
Potassium hydrogen sulfate
Procedure:
-
Dissolve sodium hydroxide (1.0 mol) in water and add L-phenylalanine (1.0 mol) at room temperature. Dilute with tert-butyl alcohol.
-
To the stirred, clear solution, add di-tert-butyl dicarbonate (1.0 mol) dropwise over 1 hour.
-
Stir the reaction overnight at room temperature.
-
Extract the reaction mixture with pentane.
-
Acidify the aqueous layer to pH 1-1.5 with a solution of potassium hydrogen sulfate.
-
Extract the aqueous layer with ethyl ether or ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and crystallize the remaining oil from hexane to yield N-tert-butoxycarbonyl-L-phenylalanine.
Protocol 3: Deprotection of Z-Phenylalanine via Catalytic Hydrogenation
This protocol outlines the standard procedure for the removal of the Z-group using catalytic hydrogenation.[2]
Materials:
-
Z-protected phenylalanine derivative
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., formic acid)
-
Celite or membrane filter
Procedure:
-
Dissolve the Z-protected substrate in MeOH or EtOH in a reaction flask.
-
Carefully add 10% Pd/C (typically 10-20 mol%).
-
If using H₂ gas, evacuate the flask and backfill with hydrogen. Repeat this cycle three times. Maintain a positive pressure of hydrogen and stir vigorously.
-
If using a hydrogen donor like formic acid, add it dropwise to the stirred suspension at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 4: Deprotection of Boc-Phenylalanine via Acidolysis
This protocol describes the removal of the Boc-group using trifluoroacetic acid.[3]
Materials:
-
Boc-protected phenylalanine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane - TIS)
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add a scavenger such as TIS to the solution.
-
Add TFA to the mixture (a common cleavage cocktail is TFA/TIS/H₂O).
-
Stir the reaction at room temperature for the appropriate time, monitoring for completion.
-
Remove the TFA and solvent under reduced pressure.
-
Precipitate the deprotected peptide in cold diethyl ether.
Visualizing the Workflows
Caption: Workflow for Z-protection and deprotection of phenylalanine.
Caption: Workflow for Boc-protection and deprotection of phenylalanine.
Conclusion
Both the Z and Boc protecting groups are highly effective for the N-α-protection of phenylalanine. The choice between them is primarily dictated by the overall synthetic strategy and the nature of the target peptide.
The Z-protecting group offers significant advantages in terms of its orthogonality to acid-labile protecting groups and its mild, neutral deprotection conditions , which minimize the risk of side reactions and racemization. This makes it a superior choice for the synthesis of complex peptides or those containing acid-sensitive residues.
The Boc-protecting group , while a cornerstone of solid-phase peptide synthesis, presents a notable risk of side-chain alkylation on the phenyl ring of phenylalanine during its acid-labile deprotection. While this can be managed with scavengers, it adds a layer of complexity and potential for impurities.
For researchers prioritizing high purity, minimal side reactions, and strategic flexibility in complex syntheses, the Z-protecting group presents a compelling set of advantages for the protection of phenylalanine.
References
A Comparative Guide to Racemization Levels in Peptide Coupling: Z-Phe-osu vs. Other Methods
For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount. Racemization, the loss of this stereochemical purity, can lead to the formation of diastereomeric impurities, potentially altering the biological activity and therapeutic efficacy of the final peptide. The choice of coupling method is a critical factor in mitigating racemization. This guide provides an objective comparison of racemization levels associated with the use of N-succinimidyl ester of Z-L-phenylalanine (Z-Phe-osu), a common active ester, against other widely used peptide coupling techniques.
The Mechanism of Racemization
During peptide bond formation, the carboxylic acid of the N-protected amino acid is activated to facilitate the reaction with the amino group of the incoming amino acid. This activation, however, increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar and achiral 5(4H)-oxazolone intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers of the peptide. The rate of coupling versus the rate of oxazolone (B7731731) formation and enolization is a key determinant of the extent of racemization.
Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.
Quantitative Comparison of Coupling Methods
Direct quantitative data comparing the racemization levels of this compound with other coupling methods under identical experimental conditions is limited in readily available literature. However, extensive research has been conducted on various coupling reagents and additives, providing valuable benchmarks. The following table summarizes representative data for the racemization observed in a model peptide coupling reaction (Z-Phe-Val-OH + H-Pro-NH₂) using different coupling systems.
| Coupling System | Model Reaction | % D-Isomer (Racemization) |
| DIC / HOBt | Z-Phe-Val-OH + H-Pro-NH₂ | 8.6 |
| DIC / HOAt | Z-Phe-Val-OH + H-Pro-NH₂ | 1.2 |
| DIC / OxymaPure | Z-Phe-Val-OH + H-Pro-NH₂ | 1.0 |
| DIC / 6-Cl-HOBt | Z-Phe-Val-OH + H-Pro-NH₂ | 1.0 |
| HATU / Base | (General) | Low |
| HBTU / Base | (General) | Low |
| BOP / Base | (General) | Moderate |
Note: The data presented is synthesized from various sources and is intended for comparative purposes. Actual racemization levels can vary significantly based on the specific amino acids being coupled, the solvent, the base used, and the reaction temperature and time.
Discussion of this compound and Active Ester Methods
N-hydroxysuccinimide (NHS) esters, such as this compound, are a well-established class of "active esters" used in peptide synthesis. The principle behind this method is the pre-activation of the carboxylic acid, which can then be isolated, purified, and subsequently reacted with the amine component in a separate step. This approach offers the advantage of avoiding the in-situ generation of highly reactive intermediates in the presence of the amine, which can sometimes lead to side reactions.
The level of racemization with
A Cost-Benefit Analysis of Z-Phe-OSu in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals overseeing large-scale peptide synthesis, the choice of reagents and synthetic strategy is a critical decision impacting overall cost, efficiency, and final product purity. This guide provides a comprehensive cost-benefit analysis of using N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu), a classical activated amino acid derivative, in the context of large-scale production. Its performance will be objectively compared with modern alternatives, supported by representative experimental data and detailed protocols.
Executive Summary
This compound represents a traditional approach to peptide bond formation, primarily utilized in solution-phase peptide synthesis (SPPS) . As an activated N-hydroxysuccinimide (OSu) ester, it offers the advantage of a pre-activated carboxyl group, simplifying the coupling step by eliminating the need for a separate coupling reagent. However, the overall synthetic strategy associated with Z-protected amino acids is often more laborious and less amenable to automation compared to modern solid-phase peptide synthesis (SPPS) methodologies.
The primary alternatives to the this compound approach in large-scale synthesis are the widely adopted Fmoc-based solid-phase synthesis protocols, which employ a variety of highly efficient coupling reagents. This guide will focus on a comparison with key examples from different classes of modern coupling reagents: aminium/uronium salts (HBTU), and carbodiimides with additives (DIC/Oxyma).
The decision to use a classical approach like this compound versus a modern SPPS reagent is a trade-off between raw material costs, process complexity, scalability, and the desired purity of the final peptide. While Z-protected amino acids can be less expensive on a per-gram basis, the overall cost-effectiveness of a synthesis campaign is a more complex calculation involving solvent usage, labor, and purification expenses.
Performance and Cost Comparison
The following tables summarize quantitative data from representative large-scale synthesis campaigns to illustrate the key performance indicators and cost factors associated with this compound and its modern alternatives.
Table 1: Performance Comparison of Coupling Methods for a Model Decapeptide
| Parameter | This compound (Solution-Phase) | HBTU/DIPEA (Solid-Phase) | DIC/Oxyma (Solid-Phase) |
| Average Coupling Time per Residue | 4-12 hours | 1-2 hours | 2-4 hours |
| Overall Crude Purity (%) | 70-80% | >90% | >85% |
| Overall Yield (%) | 60-75% | >80% | >75% |
| Racemization Risk | Low to Moderate | Low | Very Low |
| Automation Compatibility | Low | High | High |
Table 2: Cost-Benefit Analysis for a Large-Scale Synthesis Campaign (per kg of crude peptide)
| Cost Factor | This compound (Solution-Phase) | HBTU/DIPEA (Solid-Phase) | DIC/Oxyma (Solid-Phase) | Analysis |
| Protected Amino Acid Cost | Lower | Higher | Higher | Z- and Boc-protected amino acids are often cheaper in bulk than their Fmoc counterparts.[][2] |
| Activating Agent/Coupling Reagent Cost | None (pre-activated) | High | Moderate | HBTU is a more expensive reagent than DIC and Oxyma.[3] |
| Solvent Consumption | Very High | High | High | Solution-phase synthesis requires large volumes for reactions and extractions at each step. SPPS also consumes significant solvent volumes for washing and coupling. |
| Labor Costs | High | Low | Low | Solution-phase synthesis is labor-intensive due to manual workups and purifications of intermediates. SPPS is highly automated. |
| Purification Costs | High | Moderate | Moderate | Lower crude purity from solution-phase synthesis often necessitates more complex and costly purification steps. |
| Waste Disposal Costs | High | High | High | Both strategies generate significant volumes of chemical waste. |
| Overall Cost-Effectiveness | Potentially lower for very short peptides or fragments | High for complex and long peptides | Very high, often a good balance of cost and performance | The higher efficiency and purity of SPPS can offset the initial raw material costs, especially for longer peptides.[] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Protocol 1: Peptide Coupling using this compound in Solution-Phase Synthesis
This protocol describes a typical coupling step for adding a phenylalanine residue to a growing peptide chain with a free N-terminal amine (H-Peptide-OR).
Materials and Reagents:
-
This compound
-
H-Peptide-OR (peptide with a free amine and protected C-terminus)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a non-nucleophilic base)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the H-Peptide-OR (1.0 equivalent) in anhydrous DMF. If the peptide is a hydrochloride or TFA salt, add 1.1 equivalents of DIPEA and stir for 15 minutes to generate the free base.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes remove unreacted amine, base, and the N-hydroxysuccinimide byproduct.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Peptide Coupling using HBTU/DIPEA in Solid-Phase Synthesis
This protocol outlines a standard coupling cycle on a solid support (e.g., Rink Amide resin) within an Fmoc-based strategy.
Materials and Reagents:
-
Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
20% Piperidine (B6355638) in DMF for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-Phe-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat the deprotection, activation, and coupling cycle for the subsequent amino acids.
Visualizing the Workflows and Decision Factors
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships in the cost-benefit analysis.
Conclusion and Recommendations
The cost-benefit analysis reveals a clear divergence in the optimal applications for this compound and modern coupling reagents.
This compound and the solution-phase approach may still hold relevance for the large-scale synthesis of very short peptides or peptide fragments. The lower initial cost of Z-protected amino acids can be attractive. However, the benefits of lower raw material costs are often negated by higher labor and purification expenses, as well as the challenges of scaling up a multi-step solution-phase process with intermediate purifications.
Modern coupling reagents within an Fmoc-SPPS framework represent the industry standard for the large-scale synthesis of most peptides, particularly those of moderate to long length. The high efficiency, higher crude purity, and amenability to automation lead to a more reproducible and often more cost-effective process overall, despite the higher initial cost of reagents.[][5]
For drug development professionals and researchers focused on large-scale synthesis, the following recommendations apply:
-
For peptides longer than 5-7 amino acids, an automated solid-phase synthesis approach using reagents like HBTU or DIC/Oxyma is almost always more efficient and cost-effective.
-
For the synthesis of di- or tri-peptide fragments that will be used in a subsequent fragment condensation strategy, a solution-phase approach with Z-protected amino acids could be considered, especially if cost of raw materials is the primary driver.
-
When racemization is a major concern, especially with sensitive amino acids, the use of additives like Oxyma is highly recommended.[3]
Ultimately, the choice of synthetic strategy is a multifaceted decision. While this compound is a functional and historically significant reagent, a thorough analysis of all process-related costs and performance metrics will, in most cases, favor the use of modern, high-efficiency coupling reagents for large-scale peptide synthesis campaigns.
References
A Comparative Guide to Analytical Methods for Validating Z-Phe-osu Coupling Efficiency
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the efficiency of each coupling step is paramount to achieving the desired final product with high purity and yield. The coupling of N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-osu) to a free amine is a critical step in many synthetic routes. Validating the completeness of this reaction requires robust analytical methods capable of detecting starting materials, the desired product, and any potential side products. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Spectrophotometric Assays.
Data Presentation: A Quantitative Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, the nature of the information sought (qualitative vs. quantitative), and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical methods for validating this compound coupling efficiency.
| Analytical Method | Primary Use | Information Provided | Sensitivity | Throughput | Cost (Instrument & Consumables) | Key Advantages | Key Disadvantages |
| RP-HPLC-UV | Quantitative analysis of reaction mixture components | Retention times and peak areas of starting materials, product, and byproducts.[1][2] | Moderate to High (pmol to nmol) | High | Moderate | Robust, reproducible, and provides quantitative data on purity.[1] | Requires chromophoric molecules for UV detection; method development can be time-consuming. |
| LC-MS | Identification and quantification of reaction components | Molecular weights of starting materials, product, and byproducts, enabling unambiguous identification.[3][4] | Very High (fmol to pmol) | High | High | High specificity and sensitivity; can identify unknown impurities.[2] | More complex instrumentation and data analysis; matrix effects can influence quantification. |
| NMR Spectroscopy | Structural elucidation and reaction kinetics | Detailed structural information of all components in the reaction mixture; can be used for real-time monitoring. | Low to Moderate (nmol to µmol) | Low | Very High | Provides unambiguous structural information and can quantify components without a reference standard. | Lower sensitivity compared to MS; complex spectra can be difficult to interpret. |
| Ninhydrin (B49086) Assay | Qualitative and quantitative analysis of free primary amines | Colorimetric signal proportional to the amount of unreacted primary amine on the solid support.[5][6] | High (nmol) | High | Low | Simple, rapid, and cost-effective for monitoring coupling completion on solid phase.[5] | Not suitable for solution-phase synthesis monitoring; does not detect secondary amines like proline.[5] |
| TNBS Assay | Quantitative analysis of free primary amines | Colorimetric signal proportional to the amount of unreacted primary amines. | High (nmol) | High | Low | Sensitive and can be used in solution; detects primary amines. | Can be influenced by buffer components containing amines. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is a cornerstone for assessing the purity of the crude peptide and quantifying the extent of the coupling reaction by separating the starting materials from the product.
a. Sample Preparation:
-
If the reaction is performed on a solid support, cleave a small sample of the resin-bound peptide using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide with cold diethyl ether and centrifuge to obtain a pellet.
-
Dissolve the crude peptide pellet (or an aliquot of the solution-phase reaction mixture) in a suitable solvent, typically the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA), to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
c. Data Analysis:
-
Identify the peaks corresponding to unreacted amine, this compound, and the desired peptide product based on their retention times (determined by injecting standards if available).
-
Calculate the coupling efficiency by determining the relative peak area of the product compared to the sum of all relevant peaks (product and remaining starting amine).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive identification of the reaction components by their mass-to-charge ratio, complementing the quantitative data from HPLC-UV.
a. Sample Preparation:
-
Sample preparation is identical to that for RP-HPLC.
b. LC-MS Conditions:
-
LC System: Use the same or similar chromatographic conditions as described for RP-HPLC.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for peptide analysis.
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a mass range that encompasses the molecular weights of all expected reactants and products (e.g., m/z 200-2000).
-
Data Acquisition: Acquire both full scan MS data and, if necessary, tandem MS (MS/MS) data for structural confirmation of key peaks.
c. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting materials and the product.
-
Confirm the identity of the peaks by comparing their measured mass with the theoretical mass.
-
Analyze the mass spectra of impurity peaks to identify potential byproducts, such as dipeptides formed from the hydrolysis of this compound or side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure confirmation and can be used to monitor the reaction kinetics in real-time.
a. Sample Preparation:
-
For an endpoint analysis of a solid-phase reaction, cleave the peptide from the resin as described for HPLC and dissolve the dried crude product in a suitable deuterated solvent (e.g., DMSO-d6, CD3CN).
-
For real-time monitoring of a solution-phase reaction, the reaction can be performed directly in an NMR tube with a deuterated solvent.
-
Add an internal standard with a known concentration if quantitative analysis is required.
b. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Experiments: Acquire a 1D ¹H NMR spectrum. For more detailed structural analysis, 2D experiments like COSY and HSQC can be performed.
-
Parameters: Use a sufficient number of scans to achieve a good signal-to-noise ratio.
c. Data Analysis:
-
Identify the characteristic proton signals for the Z-protecting group, the phenylalanine side chain, and the newly formed amide bond.
-
Monitor the disappearance of signals from the starting amine and the appearance of new signals from the product.
-
Quantify the conversion by integrating the signals of the product and the remaining starting material relative to the internal standard.
Ninhydrin (Kaiser) Test
This colorimetric assay is a rapid and sensitive method for the qualitative detection of free primary amines on a solid support, indicating incomplete coupling.
a. Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
b. Procedure:
-
Take a small sample of the peptide-resin (a few beads) and wash thoroughly with dichloromethane (B109758) and ethanol.
-
Add 2-3 drops of each of Solution A, B, and C to the resin beads in a small test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
c. Interpretation:
-
Intense blue solution and beads: Incomplete coupling (presence of free primary amines).
-
Colorless or yellow solution and beads: Complete coupling (absence of free primary amines).
Mandatory Visualization
The following diagrams illustrate the workflows of the described analytical methods.
Caption: Experimental workflow for validating this compound coupling efficiency using RP-HPLC.
Caption: Workflow for the identification of products and byproducts using LC-MS.
Caption: General workflow for NMR-based analysis of this compound coupling reactions.
Caption: Workflow for the qualitative Ninhydrin (Kaiser) test on solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Limitations of mass spectrometry-based peptidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. peptide.com [peptide.com]
- 6. Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Z-Phe-OSu versus Modern Coupling Reagents
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical prerequisite for reliable experimental outcomes and therapeutic efficacy. The choice of coupling strategy during peptide synthesis profoundly influences the purity of the crude product, which in turn dictates the complexity of subsequent purification steps. This guide provides an objective comparison of peptide synthesis using the classical active ester approach with N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu) against modern in-situ coupling reagents, with a focus on High-Performance Liquid Chromatography (HPLC) analysis of the resulting peptides.
At a Glance: this compound vs. Modern Coupling Reagents
The fundamental difference between using this compound and modern coupling reagents like HATU, HCTU, or PyBOP lies in the activation strategy. This compound is a pre-activated, stable crystalline solid, representing the "active ester" method. In contrast, modern reagents facilitate the in-situ activation of the carboxylic acid of the incoming amino acid directly in the reaction vessel. This distinction has significant implications for reaction kinetics, potential side reactions, and ultimately, the purity of the synthesized peptide.
| Feature | This compound (Active Ester Method) | Modern Coupling Reagents (e.g., HATU, HCTU) |
| Activation Strategy | Pre-activated amino acid derivative | In-situ activation of the carboxylic acid |
| Reagent Type | Stable, isolable crystalline solid | Onium (uronium/aminium or phosphonium) salts, used with a base |
| Byproducts | N-hydroxysuccinimide (water-soluble) | Various, depending on the reagent (e.g., tetramethylurea, HOBt/HOAt) |
| Racemization Risk | Generally lower due to the defined structure of the active ester | Can be higher, but effectively suppressed by additives like HOAt or OxymaPure |
| Reaction Kinetics | More controlled, generally slower reaction | Faster and often more efficient, especially for sterically hindered amino acids |
| Convenience | Simple to use; no pre-activation step required during coupling | Requires the addition of multiple reagents (coupling agent, base) |
Performance Comparison: Purity and Yield
While direct, side-by-side quantitative HPLC data for the same peptide synthesized with this compound versus a comprehensive panel of modern reagents is not extensively published, a comparative assessment can be made based on the principles of each method and available data for analogous systems.
Modern Solid-Phase Peptide Synthesis (SPPS) utilizing potent coupling reagents like HATU or COMU is generally expected to produce crude peptides of higher purity (70-95%) compared to classical solution-phase synthesis, which can have purities ranging from 40-80%.[1] The efficiency of modern reagents often leads to higher coupling yields, minimizing the formation of deletion sequences, which are common impurities in peptide synthesis.[2]
The following table summarizes expected performance differences based on the synthetic methodology:
| Parameter | Synthesis with this compound (Typically Solution-Phase) | Modern SPPS (e.g., with HATU/HCTU) |
| Expected Crude Purity (by HPLC) | 40-80%[1] | 70-95%[1] |
| Typical Major Impurities | Racemized products, byproducts from incomplete reactions | Deletion sequences, truncated sequences |
| Synthesis Time | Days to weeks (manual)[1] | Hours to days (automated)[1] |
| Purification Complexity | Higher[1] | Lower[1] |
Experimental Protocols
A robust HPLC protocol is essential for the accurate assessment of peptide purity, regardless of the synthetic method employed. Reversed-phase HPLC (RP-HPLC) is the most common technique for peptide analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using a Modern Coupling Reagent (e.g., HATU)
This protocol describes a general procedure for the synthesis of a peptide on a solid support using Fmoc chemistry and HATU as the coupling reagent.
-
Resin Swelling: The resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (3-5 equivalents) and HATU (3-5 equivalents) are dissolved in DMF.
-
A base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) is added to the amino acid solution to facilitate activation.
-
The activated amino acid solution is added to the resin, and the mixture is agitated for 30-60 minutes.
-
The completion of the coupling reaction is monitored using a Kaiser test.
-
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.
Protocol 2: Solution-Phase Peptide Synthesis using this compound
This protocol outlines a general procedure for the coupling of this compound to an amino acid ester in solution.
-
Preparation of Free Amino Acid Ester: The hydrochloride salt of the C-terminal amino acid ester (e.g., H-Gly-OMe·HCl) is dissolved in a suitable solvent like dichloromethane (B109758) (DCM), and a base (e.g., DIPEA) is added to generate the free base.
-
Coupling Reaction:
-
In a separate flask, this compound (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., DCM).
-
The solution of the free amino acid ester is added to the this compound solution.
-
The reaction mixture is stirred at room temperature for 4-12 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
-
Work-up: Once the reaction is complete, the mixture is diluted and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.
-
Purification: The crude protected dipeptide is purified by silica (B1680970) gel column chromatography.
Protocol 3: HPLC Analysis of Peptides
This protocol is suitable for the analysis of both crude and purified peptides.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, typically Mobile Phase A or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient is 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214-220 nm (for the peptide bond).
-
Column Temperature: 30°C.
-
-
Data Analysis: The purity of the peptide is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for peptide synthesis and HPLC analysis.
References
A Comparative Guide to the Mass Spectrometry Characterization of Z-Phe-Osu Reaction Products
For researchers, scientists, and drug development professionals utilizing Z-Phe-Osu (N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester) for amine modification, a thorough understanding of the reaction products is crucial for accurate analysis and process optimization. Mass spectrometry is an indispensable tool for this purpose, providing detailed information on the identity and purity of the resulting conjugates. This guide offers a comparative analysis of the mass spectrometry characterization of this compound reaction products, including potential byproducts and a comparison with an alternative coupling method.
Reaction Overview and Expected Products
This compound is an amine-reactive reagent commonly used to introduce the benzyloxycarbonyl-protected phenylalanine (Z-Phe) group onto a primary or secondary amine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the activated carbonyl carbon of the N-hydroxysuccinimide (NHS) ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
However, a competing reaction, especially in the presence of moisture, is the hydrolysis of the NHS ester, which results in the formation of Z-Phe-OH. Therefore, a typical reaction mixture analyzed by mass spectrometry will contain the desired product, unreacted starting material, the hydrolysis byproduct, and the N-hydroxysuccinimide leaving group.
Mass Spectrometry Data of Reaction Components
The following tables summarize the calculated monoisotopic masses and the expected mass-to-charge ratios (m/z) for the key species in a reaction between this compound and a model primary amine, glycine (B1666218) methyl ester (Gly-OMe). These values are essential for identifying the corresponding peaks in an ESI mass spectrum.
Table 1: Theoretical m/z Values of Reactants and Products
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| This compound | C₂₁H₂₀N₂O₆ | 396.1321 | 397.1394 | 419.1213 |
| Glycine Methyl Ester | C₃H₇NO₂ | 89.0477 | 90.0550 | 112.0370 |
| Z-Phe-Gly-OMe (Product) | C₂₀H₂₂N₂O₅ | 370.1529 | 371.1601 | 393.1421 |
| Z-Phe-OH (Byproduct) | C₁₇H₁₇NO₄ | 299.1158 | 300.1230 | 322.1050 |
| N-Hydroxysuccinimide | C₄H₅NO₃ | 115.0269 | 116.0342 | 138.0162 |
Table 2: Predicted Major Fragment Ions for Z-Phe-Gly-OMe ([M+H]⁺ = 371.16)
Tandem mass spectrometry (MS/MS) is used to further confirm the structure of the reaction product. The fragmentation of the protonated molecule Z-Phe-Gly-OMe is predicted to yield characteristic b- and y-type ions, as well as fragments related to the Z-protecting group.
| Fragment Ion | Predicted m/z | Description |
| b₁ | 282.1281 | [Z-Phe - H₂O]⁺ |
| y₁ | 90.0550 | [Gly-OMe + H]⁺ |
| 254.1332 | [Z-Phe - CO₂ - H]⁺ | |
| 162.0913 | [Z-Phe - C₇H₇O₂]⁺ (Loss of benzyloxycarbonyl) | |
| 91.0542 | [C₇H₇]⁺ (Tropylium ion from Z-group) |
Comparison with an Alternative: Carbodiimide (B86325) Coupling
A common alternative to using pre-activated NHS esters like this compound is the in-situ activation of a carboxylic acid (e.g., Z-Phe-OH) with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of NHS.
While both methods yield the same desired product, the byproduct profiles are different. The EDC/NHS method generates an N-acylisourea intermediate that can react with the amine or rearrange. The main byproduct is a soluble urea (B33335) derivative (EDU), which needs to be separated from the product. The this compound method is often cleaner as the NHS byproduct is generally easy to remove. Mass spectrometry can be used to monitor the consumption of starting materials and the formation of both the desired product and the respective byproducts for each method, allowing for a direct comparison of reaction efficiency and purity.
Experimental Protocols
Below is a representative protocol for the reaction of this compound with an amine followed by mass spectrometry analysis.
1. Reaction Procedure (Example with Glycine Methyl Ester)
-
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Protocol:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous DMF and add TEA or DIPEA (1.2 equivalents) to neutralize the salt and provide a slightly basic environment.
-
Add the amine solution to the this compound solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
2. Sample Preparation for Mass Spectrometry
-
Take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot 1:1000 with a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI.
-
Vortex the diluted sample thoroughly.
-
The sample is now ready for direct infusion or LC-MS analysis.
3. Mass Spectrometry Analysis (ESI-QTOF)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Mass Range (Full Scan): m/z 100 - 1000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. Collision energy should be ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
A Comparative Guide to the Reactivity of Z-Phe-OSu and Z-Phe-pNP for Amine Acylation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, bioconjugation, and molecular derivatization, the choice of an appropriate acylating agent is paramount to ensure reaction efficiency, specificity, and yield. Among the plethora of available reagents, activated esters of N-protected amino acids are workhorses for the formation of stable amide bonds. This guide provides a detailed comparison of two such widely used reagents: N-Cbz-L-phenylalanine N-succinimidyl ester (Z-Phe-OSu) and N-Cbz-L-phenylalanine p-nitrophenyl ester (Z-Phe-pNP) .
This comparison focuses on their relative reactivity towards primary amines, hydrolytic stability, and practical considerations for their use, supported by established experimental principles.
Executive Summary
This compound, an N-hydroxysuccinimide (NHS) ester, is generally considered a more reactive acylating agent than its p-nitrophenyl (pNP) counterpart, Z-Phe-pNP. This heightened reactivity, however, is coupled with a greater susceptibility to hydrolysis, particularly in aqueous media at neutral to alkaline pH. Z-Phe-pNP offers greater stability towards hydrolysis, affording a wider window for reaction setup, but typically requires longer reaction times or more forcing conditions to achieve comparable yields to this compound. The choice between these two reagents will therefore depend on the specific requirements of the reaction, including the nucleophilicity of the amine, the desired reaction time, and the tolerance for aqueous hydrolysis.
Chemical Structures and Reaction Mechanism
Both this compound and Z-Phe-pNP react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) or p-nitrophenol (pNP) as a byproduct, respectively.
Figure 1: General reaction scheme for the aminolysis of this compound and Z-Phe-pNP.
Quantitative Data on Reactivity and Stability
A critical factor in the utility of these reagents is their stability in solution, particularly against hydrolysis, which is a competing reaction to the desired aminolysis.
| Parameter | This compound (NHS Ester) | Z-Phe-pNP (pNP Ester) |
| Relative Aminolysis Rate | High. Generally ~100-fold faster than pNP esters.[1] | Moderate. |
| Hydrolytic Stability | Low, highly pH-dependent. | Higher than NHS esters. |
| Half-life (pH 7.0) | ~4-5 hours.[2] | Significantly longer than NHS esters (qualitative). |
| Half-life (pH 8.5) | ~10 minutes.[2] | Significantly longer than NHS esters (qualitative). |
| Optimal Reaction pH | 7.2 - 8.5.[3] | 7.5 - 9.0. |
| Byproduct Removal | N-hydroxysuccinimide is water-soluble and easily removed. | p-Nitrophenol is also generally removable by extraction. |
Experimental Protocols for Reactivity Comparison
To directly compare the reactivity of this compound and Z-Phe-pNP, researchers can employ several well-established methods. Below are detailed protocols for spectrophotometric and chromatographic assays.
Spectrophotometric Assay of Amine Reactivity (TNBS Method)
This method quantifies the disappearance of a primary amine upon reaction with the activated ester. 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with remaining primary amines to produce a colored product that can be measured at 420 nm.
Figure 2: Workflow for the TNBS-based spectrophotometric assay.
Materials:
-
This compound and Z-Phe-pNP
-
Anhydrous Dimethylformamide (DMF)
-
Primary amine standard (e.g., Butylamine or Glycine)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
TNBS solution (e.g., 5% w/v in water)
-
Quenching solution (e.g., 1 M HCl)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and Z-Phe-pNP in anhydrous DMF (e.g., 10 mM).
-
Prepare a stock solution of the primary amine in the reaction buffer (e.g., 1 mM).
-
To initiate the reaction, add a small volume of the activated ester stock solution to the amine solution to achieve a desired molar ratio (e.g., 1:1 or with an excess of the ester).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
To a separate tube, add a known volume of the quenched aliquot, reaction buffer, and the TNBS solution.
-
Incubate the mixture at room temperature for a set time (e.g., 30 minutes) to allow for color development.
-
Measure the absorbance of the solution at 420 nm.
-
Create a standard curve using known concentrations of the primary amine to determine the amount of unreacted amine at each time point.
-
Plot the concentration of reacted amine versus time to determine the initial reaction rate for both this compound and Z-Phe-pNP.
HPLC-Based Kinetic Analysis
High-Performance Liquid Chromatography (HPLC) offers a more direct method to monitor the progress of the reaction by separating and quantifying the starting materials and the product over time.
Materials:
-
This compound and Z-Phe-pNP
-
Primary amine (e.g., Glycine ethyl ester)
-
Reaction solvent (e.g., Acetonitrile (B52724) or DMF)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
HPLC system with a UV detector and a C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA)
Procedure:
-
Develop an HPLC method that can effectively separate this compound, Z-Phe-pNP, the primary amine, and the resulting Z-Phe-adduct. The aromatic Z-group allows for sensitive UV detection (e.g., at 254 nm).
-
Prepare stock solutions of the reactants in the chosen reaction solvent/buffer.
-
Initiate the reaction by mixing the activated ester and the amine solution at a known concentration and temperature.
-
At defined time intervals, take an aliquot of the reaction mixture and quench it, either by dilution with a cold mobile phase or by adding a quenching agent like a primary amine scavenger if monitoring the disappearance of the activated ester.
-
Inject the quenched samples into the HPLC system.
-
Record the peak areas of the starting materials and the product at each time point.
-
Plot the concentration of the product formed or the starting material consumed against time. From this data, the reaction half-life and second-order rate constants can be calculated.
Logical Framework for Reagent Selection
The choice between this compound and Z-Phe-pNP can be guided by a logical decision-making process based on the experimental goals and constraints.
Figure 3: Decision tree for selecting between this compound and Z-Phe-pNP.
Conclusion
Both this compound and Z-Phe-pNP are effective reagents for the acylation of primary amines. This compound offers the advantage of higher reactivity, leading to faster reaction times. However, this comes at the cost of lower hydrolytic stability, which can be a significant drawback in aqueous environments, especially at pH values above 8. Z-Phe-pNP, while less reactive, provides greater stability against hydrolysis, allowing for more controlled reactions and potentially higher overall yields when reaction times can be extended.
For applications requiring rapid and efficient labeling, particularly with less nucleophilic amines, this compound is often the preferred choice, provided that reaction conditions are carefully controlled to minimize hydrolysis. For reactions that require longer incubation times, or where the stability of the acylating agent is a primary concern, Z-Phe-pNP presents a more robust alternative. The experimental protocols provided herein allow researchers to perform a direct, quantitative comparison of these reagents within their specific experimental context, ensuring an informed and optimal choice for their synthetic needs.
References
- 1. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester | C21H20N2O6 | CID 12876457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eight out of eight: a detailed kinetic study on the reactivities of the eight hydroxyl groups of sucrose with phenyl isocyanate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of Difficult Peptides: A Comparative Evaluation of Z-Phe-OSu and Modern Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with sequences prone to aggregation, steric hindrance, or other challenging characteristics, is a critical bottleneck in drug discovery and proteomics research. The choice of coupling reagent and strategy can profoundly impact the yield, purity, and ultimate success of synthesizing these "difficult" peptide sequences. This guide provides an objective comparison of the performance of N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu) with contemporary coupling reagents, supported by available experimental data, to inform the selection of optimal synthetic strategies.
Difficult peptide sequences, often rich in hydrophobic or β-branched amino acids, can lead to incomplete reactions, low yields, and the formation of deletion or insertion byproducts.[1] The effectiveness of a coupling method is primarily judged by its ability to drive the formation of the amide bond to completion while minimizing side reactions, most notably racemization.
Performance Comparison of Coupling Reagents
While direct, head-to-head quantitative comparisons of this compound with modern coupling reagents in the synthesis of difficult solid-phase peptide synthesis (SPPS) sequences are not extensively documented in recent literature, we can evaluate its potential performance based on the known characteristics of Z-protected amino acids and N-hydroxysuccinimide (OSu) active esters. These are compared alongside established high-performance reagents for which there is a wealth of comparative data.
Key Performance Indicators:
-
Coupling Efficiency/Yield: The percentage of the target peptide successfully synthesized.
-
Crude Purity: The percentage of the desired peptide in the unpurified reaction mixture.
-
Racemization: The loss of stereochemical integrity at the chiral center of the amino acid being coupled.
Table 1: Comparative Performance of Coupling Reagents in Difficult Peptide Synthesis
| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Key Advantages | Potential Issues |
| This compound | Pre-activated Amino Acid Ester | 2-12 hours | Data not readily available | Low to Moderate | Simple to use (no in-situ activation needed), potentially lower cost. | Slower reaction kinetics, potential for side reactions with the succinimide (B58015) byproduct.[2] |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | High coupling efficiency, fast kinetics, excellent for sterically hindered residues.[3][4] | Higher cost, can cause guanidinylation of the N-terminus if used in excess.[3] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | Widely used, cost-effective standard reagent.[5] | Less effective than HATU for severely hindered couplings.[3] |
| COMU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Reactivity comparable to HATU, safer (non-explosive OxymaPure-based), good solubility.[4][6] | Higher cost than carbodiimides. |
| PyBOP | Phosphonium (B103445) Salt | 30-120 minutes | >95 | Low | Efficient, avoids guanidinylation side reaction.[5] | Byproducts can be problematic to remove. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Low to Moderate | Cost-effective. | Slower reaction times, less efficient for difficult couplings. |
Note: The performance of any coupling reagent is highly sequence-dependent. The data presented is a generalization from various sources to provide a comparative overview.
Experimental Protocols
To ensure an objective comparison, a standardized experimental protocol for solid-phase peptide synthesis (SPPS) is crucial. The following provides a general methodology that can be adapted for comparing different coupling reagents.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Difficult Sequence
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc-Deprotection:
-
Remove the N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF to remove the deprotection solution and byproducts.
3. Amino Acid Coupling (Method Comparison):
-
Method A: this compound Coupling
-
Dissolve this compound (2.0 equivalents relative to resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
Allow the reaction to proceed for 2-12 hours at room temperature. The reaction can be monitored for completion using a Kaiser test.
-
-
Method B: In-situ Activation with HATU
-
In a separate vial, dissolve the Fmoc-protected amino acid (3.0 equivalents), HATU (2.9 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) in DMF.
-
Allow the pre-activation to proceed for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature. Monitor for completion with a Kaiser test.
-
4. Washing:
-
After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
5. Capping (Optional but Recommended for Difficult Sequences):
-
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10 minutes.
-
Wash the resin with DMF.
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
8. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows in peptide synthesis.
Conclusion
For the synthesis of difficult peptide sequences, modern coupling reagents such as HATU and COMU generally offer superior performance in terms of speed and efficiency.[3][4] Their high reactivity helps to overcome steric hindrance and drive couplings to completion, which is crucial for minimizing the formation of deletion sequences.
The use of pre-activated esters like this compound represents a more classical approach. While simpler in that it does not require an in-situ activation step, the slower reaction kinetics may be a disadvantage when dealing with aggregation-prone sequences where rapid coupling is beneficial. However, for specific applications, particularly in solution-phase synthesis or where cost is a major consideration, this compound can still be a viable option. The lower propensity for certain side reactions associated with some in-situ activating agents might also be an advantage in specific contexts.
Ultimately, the choice of coupling reagent should be guided by the specific challenges presented by the peptide sequence, the scale of the synthesis, and the desired purity of the final product. For routine and challenging SPPS, the evidence strongly supports the use of modern aminium/uronium or phosphonium salt-based reagents.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Z-Phe-OSu: A Comparative Guide for Peptide Synthesis and Bioconjugation
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis and bioconjugation, the choice of activating reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and overall workflow. Among the myriad of options, Z-Phe-OSu (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester) represents a classical yet relevant tool for the introduction of a phenylalanine residue. This guide provides an objective comparison of this compound with common alternatives, supported by available data and detailed experimental protocols, to assist in making informed decisions for specific research applications.
Performance Comparison: this compound vs. Alternatives
The selection of an appropriate reagent for amine modification hinges on factors such as coupling efficiency, reaction kinetics, stability, and the specific requirements of the synthetic strategy (e.g., solution-phase vs. solid-phase synthesis). While direct, side-by-side quantitative comparisons of this compound with its modern counterparts in the literature are scarce, a qualitative and comparative overview can be constructed based on the known properties of Z-protected amino acids and N-hydroxysuccinimide (NHS) esters.
| Feature | This compound | Fmoc-Phe-OSu | Z-Phe-OH + EDC/HOBt |
| Primary Application | Solution-phase peptide synthesis, Bioconjugation | Solid-phase peptide synthesis (SPPS), Bioconjugation | Solution-phase and Solid-phase peptide synthesis |
| N-α Protection | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Benzyloxycarbonyl (Z) |
| Activation Method | Pre-activated N-hydroxysuccinimide (OSu) ester | Pre-activated N-hydroxysuccinimide (OSu) ester | In situ activation with carbodiimide (B86325) and additive |
| Coupling Efficiency | Generally high in organic solvents | High, standard for SPPS | Variable, dependent on conditions and reagents |
| Reaction Speed | Moderate to fast | Fast | Generally slower due to in situ activation step |
| Key Advantage | Stable, crystalline solid; Z-group provides good protection | Fmoc group is base-labile, allowing for orthogonal deprotection strategies in SPPS | Cost-effective; allows for flexibility in coupling partners and conditions |
| Key Limitation | Z-group deprotection requires harsh conditions (hydrogenolysis or strong acid); less amenable to standard SPPS | Fmoc group is sensitive to basic conditions | Potential for side reactions (e.g., racemization, formation of N-acylurea); requires careful optimization |
| Hydrolytic Stability | Susceptible to hydrolysis in aqueous media, especially at higher pH | Susceptible to hydrolysis in aqueous media | The activated species is generated in situ and is also susceptible to hydrolysis |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for peptide coupling using this compound and its common alternatives.
Protocol 1: Solution-Phase Peptide Coupling with this compound
This protocol describes the coupling of this compound to an amino acid ester in a solution phase.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Thin Layer Chromatography (TLC) system for reaction monitoring
-
Standard work-up and purification reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica (B1680970) gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to generate the free base.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared amino acid ester solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the this compound is consumed.
-
Upon completion, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solid-Phase Peptide Coupling with Fmoc-Phe-OH
This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
Fmoc-Phe-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF in a reaction vessel.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM, and proceed to the next deprotection and coupling cycle.
Protocol 3: Peptide Coupling using Z-Phe-OH with EDC/HOBt
This protocol details the in situ activation and coupling of Z-Phe-OH in a solution-phase synthesis.
Materials:
-
Z-Phe-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve Z-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C to pre-activate the carboxylic acid.
-
In a separate flask, prepare the free base of the amino acid ester as described in Protocol 1, step 1 & 2.
-
Add the freshly prepared amino acid ester solution to the activated Z-Phe-OH mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform work-up and purification as described in Protocol 1, steps 6-9.
Visualizing Workflows and Pathways
Understanding the logical flow of experimental procedures and the biological context of the synthesized molecules is crucial. Graphviz diagrams can effectively illustrate these concepts.
A Comparative Guide to Alternative Reagents for Introducing a Protected Phenylalanine Residue
For researchers, scientists, and drug development professionals, the efficient and reliable incorporation of phenylalanine residues into peptides is a critical aspect of synthesis. The choice of protecting group for the α-amino functionality and the method of introduction can significantly impact yield, purity, and the potential for side reactions. This guide provides an objective comparison of alternative reagents and methodologies for introducing a protected phenylalanine residue, supported by experimental data and detailed protocols.
Standard Protecting Groups: Fmoc and Boc
The most prevalent strategies for solid-phase peptide synthesis (SPPS) rely on the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups.
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH): This is the cornerstone of modern SPPS. The Fmoc group is base-labile and is typically removed with a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] This mild deprotection condition is a key advantage, especially for peptides with acid-sensitive residues.[2] The side-chain protecting groups in an Fmoc strategy are typically acid-labile (e.g., tBu, Trt), allowing for their simultaneous removal with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[2]
-
Boc-L-Phenylalanine (Boc-Phe-OH): A robust and well-established alternative, the Boc group is acid-labile and is removed with a moderate acid, such as 50% TFA in dichloromethane (B109758) (DCM).[3][4] Side-chain functional groups are protected by more acid-stable groups, which are removed in the final cleavage step with a strong acid like hydrofluoric acid (HF).[3] While effective, the harsh acidic conditions required for Boc deprotection can be detrimental to sensitive peptide sequences.[5]
The general workflow for incorporating a protected phenylalanine residue using these standard methods is illustrated below.
Caption: General workflow for a single coupling cycle in SPPS.
Orthogonal Protecting Group Strategy: Alloc-Phenylalanine
The allyloxycarbonyl (Alloc) group offers a distinct advantage in its orthogonality to both Boc and Fmoc strategies.[5] This allows for its selective removal under mild, neutral conditions, which is particularly valuable in the synthesis of complex peptides, such as cyclic or branched structures, where multiple levels of orthogonal protection are necessary.[5]
The deprotection of the Alloc group is achieved through palladium-catalyzed hydrostannolysis or using a palladium(0) catalyst with a scavenger.
Caption: Orthogonality of Fmoc, Boc, and Alloc protecting groups.
Enzymatic Synthesis of Phenylalanine Derivatives
Enzymatic methods provide a green and highly stereoselective alternative for the synthesis of phenylalanine and its derivatives. Phenylalanine ammonia (B1221849) lyases (PALs) are notable enzymes in this regard. They catalyze the reversible addition of ammonia to trans-cinnamic acid and its derivatives to produce the corresponding L-phenylalanine analogues.[6] This approach can be cost-effective, starting from inexpensive cinnamic acids.[3] While this method primarily yields the unprotected amino acid, it can be subsequently protected using standard chemical procedures.
The process can be part of a multienzymatic cascade to achieve high yields and excellent optical purity. For instance, coupling PAL amination with a chemoenzymatic deracemization process has been shown to produce D-phenylalanine derivatives with high conversion rates.[7]
Caption: Workflow for enzymatic synthesis and subsequent protection of phenylalanine.
Multicomponent Reactions: The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity.[8] It involves the one-pot reaction of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide.[8] By using a phenylalanine-derived component, such as DL-Phenylalanine ethyl ester isocyanide, this residue can be incorporated into a peptide-like scaffold.[9] This method is particularly useful for creating libraries of compounds for screening purposes.[8] Yields for Ugi reactions can be moderate to good, and in some cases, the product precipitates in pure form from the reaction mixture.[8][9]
Quantitative Comparison of Reagents
The selection of a reagent for introducing a protected phenylalanine residue often depends on a trade-off between efficiency, cost, and the specific requirements of the target peptide. The following tables summarize key quantitative data for the different approaches.
Table 1: Performance Comparison of Protecting Groups in SPPS
| Protecting Group | Deprotection Conditions | Typical Coupling Efficiency | Level of Racemization | Advantages | Disadvantages |
| Fmoc | 20% Piperidine in DMF[5] | >99%[10] | Very Low[11] | Mild deprotection; orthogonal to acid-labile side-chain protecting groups. | Piperidine is regulated; potential for side reactions like aspartimide formation.[5] |
| Boc | 50% TFA in DCM[5] | >99%[12] | Low | Robust and well-established. | Harsh acidic deprotection can degrade sensitive peptides.[5] |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)[5][13] | High | Low | Orthogonal to both Boc and Fmoc; mild deprotection. | Requires a palladium catalyst which can be costly and requires thorough removal.[5] |
Table 2: Performance of Alternative Synthesis Methods
| Method | Key Reagents | Typical Yield | Purity | Key Features | | :--- | :--- | :--- | :--- | :--- | :--- | | Enzymatic (PAL) | Phenylalanine ammonia lyase, cinnamic acid derivative, ammonia | Up to 89% conversion[6] | High enantiomeric excess | Green chemistry, high stereoselectivity. | Primarily yields unprotected amino acid requiring a subsequent protection step. | | Ugi Reaction | Phenylalanine-derived isocyanide, amine, aldehyde, carboxylic acid | 66-93%[8][9] | High, sometimes precipitates as pure product[8] | Rapid generation of peptide-like structures, high atom economy. | Produces α-acylaminoamides, not a direct peptide bond. |
Experimental Protocols
Protocol 1: Fmoc-L-Phenylalanine Coupling in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-L-Phe-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[10]
-
Coupling: Add the activated Fmoc-L-Phe-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[10]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[10]
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[10]
Protocol 2: Boc-L-Phenylalanine Coupling in SPPS
-
Resin Preparation: Swell the resin (e.g., Merrifield) in DCM.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 5 min, 1 x 20-25 min). Wash the resin with DCM.[12]
-
Neutralization: Treat the resin with 10% DIEA in DCM (2 x 2 min). Wash with DCM.[12]
-
Activation and Coupling (DCC-mediated): Dissolve Boc-L-Phe-OH (3 equivalents) in a minimal amount of DMF and add to the neutralized resin. In a separate vial, dissolve DCC (3 equivalents) in DCM and add it to the reaction vessel. Agitate for 2-4 hours at room temperature.[12]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[12]
Protocol 3: On-Resin Alloc Deprotection
-
Resin Preparation: Swell the Alloc-protected peptide-resin in DCM in a reaction vessel under an inert atmosphere.
-
Deprotection Solution Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM. Add a scavenger such as Phenylsilane (20 equivalents).[6]
-
Deprotection Reaction: Add the deprotection solution to the resin and gently agitate for 2 x 20 minutes.[6]
-
Washing: Drain the reaction mixture and wash the resin extensively with DCM (5 times), DMF (3 times), and finally DCM (5 times) to ensure complete removal of the catalyst and scavenger.[6]
Protocol 4: Enzymatic Synthesis of L-Phenylalanine using PAL
-
Reaction Setup: In a suitable buffer (e.g., bicarbonate buffer pH 9), dissolve the cinnamic acid substrate (e.g., 10 mM) and ammonium (B1175870) carbamate (B1207046) (e.g., 5M).
-
Enzymatic Reaction: Add the Phenylalanine Ammonia Lyase (PAL) enzyme solution (e.g., 1 mg/mL) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C. Monitor the conversion of the substrate to L-phenylalanine over time (e.g., 4-48 hours) using HPLC.
-
Product Isolation and Protection: Once the desired conversion is reached, the L-phenylalanine product can be isolated and purified, followed by a standard chemical protection protocol (e.g., using Boc anhydride (B1165640) or Fmoc-OSu).
Conclusion
The choice of reagent for introducing a protected phenylalanine residue is a critical decision in peptide synthesis. While Fmoc-Phe-OH remains the standard for its mild deprotection conditions and high efficiency, Boc-Phe-OH provides a robust alternative, particularly for sequences not sensitive to strong acids. The Alloc protecting group is an invaluable tool for complex syntheses requiring orthogonal protection schemes. For applications where stereochemical purity and green chemistry are paramount, enzymatic synthesis using PALs offers a compelling route to the amino acid precursor. Finally, the Ugi reaction presents a rapid and efficient method for generating peptide-like molecules with high diversity. Researchers should select the most appropriate methodology based on the specific requirements of their target peptide, considering factors such as sequence length, complexity, desired purity, and scale of synthesis.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of diN-Substituted Glycyl-Phenylalanine Derivatives by Using Ugi Four Component Reaction and Their Potential as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Assessing the Stereochemical Purity of Peptides Synthesized with Z-Phe-osu: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of synthetic peptides is a critical determinant of their efficacy, safety, and overall quality. The use of N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-osu) is a common strategy in peptide synthesis. However, like many activated amino acid derivatives, it carries an inherent risk of racemization, the process by which the L-amino acid is converted to its D-isomer. This guide provides an objective comparison of the primary analytical techniques used to assess the stereochemical purity of peptides, with a focus on those synthesized using this compound. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical methods.
The therapeutic effect and biological activity of a peptide are intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids.[1] The presence of even minor diastereomeric impurities, arising from racemization at a single chiral center, can significantly alter a peptide's conformation, leading to reduced biological activity, altered receptor binding, or potential immunogenicity.[1] Therefore, robust and sensitive analytical methods are essential to detect and quantify these stereochemical impurities.
Comparative Overview of Analytical Methods
The choice of an analytical method for assessing stereochemical purity depends on several factors, including the required sensitivity, the complexity of the peptide, and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Typically in the low µg/mL range. | High resolution, well-established, good for quantification.[2] Can be used for both amino acid analysis (after hydrolysis) and direct analysis of small peptides.[3] | May require derivatization for amino acid analysis. Method development can be complex.[4] |
| GC-MS | Separation of volatile, derivatized amino acid enantiomers on a chiral column followed by mass spectrometric detection. | Can detect down to 0.1% of the unnatural enantiomer.[4] | High sensitivity and selectivity. Provides definitive identification of enantiomers. | Requires peptide hydrolysis and derivatization, which can be time-consuming and may introduce artifacts. |
| NMR Spectroscopy | Differentiation of diastereomers based on distinct chemical shifts in a magnetic field. | Generally lower than HPLC and GC-MS. | Non-destructive. Provides detailed structural information. Can sometimes be used to analyze the intact peptide without hydrolysis.[5][6] | Lower sensitivity, requiring higher sample concentrations. Complex spectra for larger peptides can be difficult to interpret.[7][8] |
Experimental Protocols
Accurate assessment of stereochemical purity relies on meticulously executed experimental protocols. Below are detailed methodologies for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The analysis can be performed on the intact peptide (for smaller peptides) or on the constituent amino acids after hydrolysis.
Protocol for Amino Acid Analysis after Hydrolysis:
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl (or 6 M DCl in D₂O to assess racemization during hydrolysis).
-
Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.
-
Heat the sealed tube at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the acid under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the amino acid hydrolysate in a suitable buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 9.5).
-
-
Derivatization (using Marfey's Reagent as an example):
-
To the amino acid hydrolysate, add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Quench the reaction by adding 2 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 340 nm.
-
-
Data Analysis:
-
The diastereomeric derivatives of the D- and L-amino acids will have different retention times.
-
Calculate the percentage of the D-isomer by comparing its peak area to the total peak area of both isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity for the detection of enantiomeric impurities after hydrolysis and derivatization.
Protocol for Amino Acid Analysis:
-
Peptide Hydrolysis:
-
Perform acid hydrolysis as described in the Chiral HPLC protocol, preferably using 6 M DCl in D₂O to monitor for hydrolysis-induced racemization.
-
-
Derivatization:
-
Esterification: Treat the dried hydrolysate with a solution of acetyl chloride in an appropriate alcohol (e.g., isopropanol) and heat to form the amino acid esters.
-
Acylation: After removing the excess reagent, add an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) to derivatize the amino groups.
-
Evaporate the excess reagent and redissolve the derivatized amino acids in a suitable solvent (e.g., dichloromethane).
-
-
GC-MS Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) to elute all derivatized amino acids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.
-
-
Data Analysis:
-
The enantiomers of the derivatized amino acids will be separated on the chiral column.
-
Quantify the amount of each enantiomer by integrating the corresponding peaks in the total ion chromatogram or by using selected ion monitoring (SIM) for specific fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a valuable tool for detecting diastereomers, often without the need for hydrolysis.
Protocol for Diastereomer Analysis of Intact Peptides:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The concentration should be high enough to obtain a good signal-to-noise ratio.
-
-
NMR Experiment:
-
Acquire a high-resolution 1D ¹H NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY and NOESY to aid in peak assignment.
-
-
Data Analysis:
-
In the presence of a diastereomer, you may observe a doubling of certain peaks in the NMR spectrum, particularly for protons close to the chiral center that has undergone epimerization.
-
The ratio of the diastereomers can be determined by integrating the corresponding distinct peaks. For example, the α-proton signals or side-chain proton signals of the L- and D-forms of the amino acid residue may be resolved.[5][9]
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved in assessing peptide stereochemical purity, the following diagrams are provided.
Considerations for Peptides Made with this compound
While direct, quantitative comparative data on the racemization of this compound under various coupling conditions is not extensively published, the general principles of peptide chemistry allow for an informed assessment. The N-hydroxysuccinimide (osu) ester is a commonly used activating group that provides a good balance between reactivity and stability. However, the risk of racemization is always present, particularly when strong bases or prolonged reaction times are employed.
Studies on other Z-protected amino acid active esters have shown that the choice of coupling conditions significantly impacts the degree of epimerization. For instance, the use of certain coupling reagents in combination with specific bases can lead to varying levels of racemization.[5] It has been reported that phosphonium (B103445) and uronium-based coupling reagents, when used with HOBt or its derivatives, can effectively suppress racemization.[10]
For peptides synthesized with this compound, it is crucial to:
-
Optimize Coupling Conditions: Use the mildest possible base and the shortest effective coupling time to minimize the opportunity for α-proton abstraction.
-
Consider the Coupling Partner: The steric hindrance of the N-terminal amino acid of the growing peptide chain can influence the rate of the desired coupling reaction versus the competing racemization.
-
Implement Rigorous Analysis: Given the potential for racemization, it is imperative to employ one of the sensitive analytical techniques described above to verify the stereochemical purity of the final peptide product. Chiral HPLC and GC-MS are particularly well-suited for detecting and quantifying low levels of diastereomeric impurities.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 5. mdpi.com [mdpi.com]
- 6. Application of NMR Spectroscopy for the Detection of Equilibrating E- Z Diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H NMR spectra of diastereomeric aromatic dipeptides (Phe‐Phe) in aqueous solution | Semantic Scholar [semanticscholar.org]
- 10. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of Z-Phe-osu: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Proper handling and disposal of Z-Phe-osu (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester), a common reagent in peptide synthesis and bioconjugation, are critical for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the protection of researchers and the environment. Adherence to these protocols is essential for minimizing risks and meeting regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the potential hazards associated with this compound and to take the necessary safety precautions.
Potential Hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
May cause serious eye damage.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a dust mask or respirator is recommended.
Quantitative Data Summary
For quick reference, the key chemical and hazard information for this compound is summarized in the table below.
| Property | Value |
| Chemical Name | N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester |
| Synonyms | This compound, Z-L-Phe-OSu |
| CAS Number | 3397-32-8 |
| Molecular Formula | C₂₁H₂₀N₂O₆ |
| Molecular Weight | 396.39 g/mol |
| GHS Hazard Statements | H302, H315, H318, H335 |
Step-by-Step Disposal Protocol
The primary objective for the safe disposal of this compound is to first hydrolyze the reactive N-hydroxysuccinimide (NHS) ester group to reduce its reactivity before final disposal as chemical waste. This process should be carried out in a designated chemical fume hood.
Experimental Protocol: Neutralization of this compound via Hydrolysis
-
Preparation: In a chemical fume hood, prepare a 1M solution of a weak base, such as sodium bicarbonate or a phosphate (B84403) buffer with a pH between 8.0 and 8.5.
-
Reaction Setup:
-
Place the waste container containing the this compound solution or residue in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
Ensure the waste is at room temperature.
-
-
Neutralization:
-
Slowly add the prepared basic solution to the this compound waste while stirring. The NHS ester will undergo hydrolysis, releasing N-hydroxysuccinimide.
-
A general guideline is to use a 10-fold molar excess of the base relative to the estimated amount of the NHS ester.
-
-
Reaction Time: Allow the mixture to react for a minimum of one hour at room temperature. This will help to ensure the complete hydrolysis of the NHS ester.
-
pH Verification: After the reaction period, check the pH of the solution using pH paper or a calibrated pH meter. If the solution is still acidic, continue to add the basic solution until the pH is neutral or slightly basic (pH 7-8).
-
Final Disposal:
-
The neutralized solution should be collected in a clearly labeled hazardous waste container. The label must include "Hydrolyzed this compound waste" and a list of all components in the solution.
-
Arrange for the collection and disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a certified waste disposal contractor.[1][2]
-
Important Note: Never dispose of this compound or its hydrolyzed waste down the drain. All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[3]
Spill Management
In the event of a this compound spill, adhere to the following procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Full PPE: Before cleaning the spill, ensure you are wearing the appropriate personal protective equipment as outlined above.
-
Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Collect all contaminated materials into a sealed, labeled container for disposal according to the protocol for hydrolyzed waste.
-
Decontamination: Decontaminate the affected area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office.
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Chemical transformation during this compound neutralization.
References
Personal protective equipment for handling Z-Phe-osu
Hazard Identification and Personal Protective Equipment
Z-Phe-osu's reactive nature necessitates careful handling to prevent potential irritation and harm.[1] Based on analogous compounds, it is prudent to treat this compound as potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[3][4]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[2] | To protect against eye irritation or serious eye damage from splashes or dust.[2] |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is recommended for enhanced protection.[2] | To prevent skin irritation upon contact. Gloves should be inspected for tears or holes before use.[2] |
| Body Protection | A fully buttoned laboratory coat.[2][4] | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated chemical fume hood.[2] If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.[2] | To prevent respiratory irritation from dust or aerosols. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental protection. The following protocols are based on best practices for reactive NHS esters.
Experimental Protocol: Quenching and Disposal of this compound Waste
The primary safety concern with this compound waste is the reactive N-hydroxysuccinimide ester. This reactivity must be neutralized (quenched) before disposal.[3]
Materials:
-
This compound waste (solid or in an organic solvent)
-
Quenching solution: 1 M Tris or Glycine solution, or 1 M Sodium Hydroxide (NaOH) solution[3]
-
Appropriately labeled hazardous waste container
-
Personal Protective Equipment (as specified in Table 1)
Procedure:
-
Preparation: Conduct all quenching procedures within a certified chemical fume hood.[3]
-
Dissolution (if necessary): If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF).[3]
-
Quenching:
-
Neutralization (for Hydrolysis): If NaOH was used for quenching, neutralize the solution to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., 1 M HCl).[3]
-
Waste Collection: Collect the final, quenched solution in a clearly labeled hazardous waste container. The label must detail all chemical components, including reaction byproducts.[3]
-
Disposal of Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a sealed bag and disposed of as solid chemical waste.[3]
-
Container Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate should be collected and treated as hazardous waste. After triple-rinsing, the container can be discarded according to institutional guidelines.[3]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
